molecular formula C5H11NO3 B167471 (2S,3S)-2-Amino-3-hydroxypentanoic acid CAS No. 10148-66-0

(2S,3S)-2-Amino-3-hydroxypentanoic acid

Cat. No.: B167471
CAS No.: 10148-66-0
M. Wt: 133.15 g/mol
InChI Key: LGVJIYCMHMKTPB-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2-Amino-3-hydroxypentanoic acid is a non-proteinogenic amino acid of significant interest in biochemical and pharmacological research. As a beta-hydroxy amino acid with defined stereochemistry, it serves as a key chiral building block and precursor in organic synthesis, particularly for the development of complex peptides and natural products with modified biological activities. Its structural features make it a valuable scaffold for studying enzyme-substrate interactions and for creating inhibitors that mimic transition states in enzymatic reactions. Researchers utilize this compound to investigate the role of stereospecific hydroxyl groups in molecular recognition and binding affinity. In medicinal chemistry, derivatives of this and similar amino acids are explored for their potential as active pharmaceutical ingredients (APIs) and in the synthesis of specialty chemicals. This product is intended for research purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2-amino-3-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVJIYCMHMKTPB-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40906214
Record name 3-Hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10148-66-0
Record name 3-Hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological Significance of L-threo-beta-hydroxynorvaline in Nature

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Reference Guide Audience: Researchers, Biochemists, and Drug Development Scientists

Executive Summary: The Threonine Imposter

L-threo-beta-hydroxynorvaline (HNV) represents a fascinating case study in molecular mimicry. Structurally identical to the canonical amino acid L-threonine—differing only by the extension of a side-chain methyl to an ethyl group—HNV acts as a potent "Trojan horse" in biological systems.[1] Its significance in nature is defined by two opposing roles: as a cytotoxic antimetabolite that hijacks protein synthesis machinery, and as a functional adaptation in the tRNA of hyperthermophilic bacteria.[1]

For drug developers, HNV offers a template for designing antimicrobial agents that exploit aminoacyl-tRNA synthetase (aaRS) fidelity errors.[1] For biochemists, it serves as a probe for understanding the limits of translational accuracy and protein folding stability.[1]

Chemical Identity & Structural Isosterism

Before analyzing its biological effects, one must understand the precise stereochemical environment that allows HNV to mimic threonine.[1]

FeatureL-Threonine (Canonical)L-threo-beta-hydroxynorvaline (HNV)
Formula C₄H₉NO₃C₅H₁₁NO₃
Side Chain Hydroxyethyl (-CH(OH)CH₃)Hydroxypropyl (-CH(OH)CH₂CH₃)
Stereochemistry (2S, 3R)(2S, 3R)
Van der Waals Vol. ~116 ų~133 ų
Hydropathy Index -0.7 (Neutral/Polar)More hydrophobic (Ethyl vs Methyl)

Key Insight: The "threo" configuration is critical. The spatial arrangement of the hydroxyl and amino groups in L-threo-HNV perfectly matches L-threonine, allowing it to dock into enzyme active sites designed for the canonical amino acid.

Mechanism of Action: Translational Fidelity Escape

The primary biological significance of HNV lies in its ability to bypass the "double-sieve" editing mechanisms of Threonyl-tRNA Synthetase (ThrRS) .[1]

The ThrRS Hijacking Mechanism

Protein synthesis relies on aaRS enzymes to pair the correct amino acid with its cognate tRNA.[1][2] ThrRS typically discriminates against Serine (too small) and Valine (isosteric but non-polar).[1] However, HNV presents a unique challenge:

  • Activation (Sieve 1): HNV fits into the synthetic active site of ThrRS. The zinc ion (

    
    ) in the active site coordinates with the amino and hydroxyl groups of HNV just as it does with Threonine.[1] The extra methylene group in HNV is accommodated by the binding pocket's plasticity.[1]
    
  • Editing Failure (Sieve 2): ThrRS possesses an editing domain designed to hydrolyze mischarged tRNAs (e.g., Ser-tRNA^Thr).[1] Because HNV is larger than Threonine, it is sterically excluded from the editing site, which is designed to capture smaller analogues.[1]

  • Incorporation: The result is the formation of HNV-tRNA^Thr, which the ribosome accepts, incorporating HNV into nascent polypeptide chains.[1][2]

Consequences of Misincorporation

Once incorporated, the ethyl side chain of HNV protrudes into the protein core.[1]

  • Steric Clashing: In tightly packed hydrophobic cores, the extra methylene group causes steric clashes, destabilizing the tertiary structure.[1]

  • Statistical Proteins: The cell produces a population of "statistical proteins" where Threonine residues are randomly replaced by HNV, leading to misfolding, aggregation, and the heat-shock response.

  • Glycosylation Blockade: HNV incorporated into the Asn-X-Thr/Ser sequon inhibits N-linked glycosylation.[1] The Oligosaccharyltransferase (OST) enzyme requires precise recognition of the Threonine methyl group; the HNV ethyl group disrupts this interaction, preventing glycan attachment.[1]

Natural Occurrence & Biosynthesis

While often studied as a synthetic inhibitor, HNV and its derivatives occur naturally in specific ecological niches.[1]

Hyperthermophilic Adaptation (tRNA Modification)

In a remarkable evolutionary twist, nature uses HNV not as a toxin, but as a stabilizer.[1] In hyperthermophilic bacteria like Thermodesulfobacterium commune, HNV is found as a modification of adenosine at position 37 of tRNA (3' adjacent to the anticodon).[1]

  • Molecule:

    
    -threonylcarbamoyladenosine (
    
    
    
    ) is a universal modification.[1] In these thermophiles, it exists as the HNV analogue:
    
    
    (N6-hydroxynorvalylcarbamoyladenosine).[1]
  • Function: The bulkier HNV moiety prevents cross-strand base pairing and stabilizes the codon-anticodon interaction at extremely high temperatures (

    
    ), preventing translational errors.[1]
    
Biosynthetic Pathways

Nature synthesizes HNV primarily through two enzymatic routes, often repurposed for secondary metabolite production.[1]

Biosynthesis Gly Glycine Aldolase Threonine Aldolase (Broad Specificity) Gly->Aldolase Aldehyde Propanal Aldehyde->Aldolase Norvaline L-Norvaline Hydroxylase Fe(II)/2-OG Hydroxylase (e.g., KtzO homologue) Norvaline->Hydroxylase KG 2-Oxoglutarate KG->Hydroxylase HNV L-threo-beta-hydroxynorvaline Aldolase->HNV C-C Bond Formation Hydroxylase->HNV Hydroxylation

Figure 1: Dual biosynthetic origins of L-threo-beta-hydroxynorvaline. Route A (Top) involves aldol condensation.[1] Route B (Bottom) involves direct hydroxylation of norvaline.[1]

Experimental Protocols

Protocol: Enzymatic Synthesis of L-threo-HNV

For researchers requiring high-purity HNV for toxicity or crystallographic studies, enzymatic synthesis is superior to chemical methods due to stereochemical control.

Reagents:

  • Enzyme: Recombinant L-Threonine Aldolase (e.g., from Pseudomonas or engineered variants).[1]

  • Substrates: Glycine (1 M), Propanal (1.2 M).[1]

  • Cofactor: Pyridoxal-5'-phosphate (PLP, 0.5 mM).[1]

Workflow:

  • Buffer Prep: Prepare 50 mM Potassium Phosphate buffer (pH 7.5) containing 0.5 mM PLP.[1]

  • Reaction Assembly: Dissolve Glycine to 1 M. Add Propanal slowly (volatile) to 1.2 M. Add enzyme (10 U/mL).

  • Incubation: Incubate at 30°C with gentle shaking for 24 hours.

  • Quenching: Acidify to pH 2.0 with HCl to stop the reaction.

  • Purification:

    • Apply supernatant to a Cation Exchange Column (Dowex 50W).[1]

    • Wash with water to remove unreacted aldehyde.[1]

    • Elute amino acids with 1 M

      
      .[1]
      
    • Separation: Use diastereoselective crystallization or preparative HPLC (C18 column) to separate L-threo from L-erythro isomers (though enzymatic routes are often highly stereoselective).[1]

Protocol: Bacterial Growth Inhibition Assay (Toxicity)

To validate biological activity/uptake.[1]

  • Strain: E. coli K-12 (wild type) and E. coli auxotrophs (optional).[1]

  • Media: M9 Minimal Media + Glucose (0.4%).[1] Crucial: Do not use LB, as peptide sources contain competing Threonine.[1]

  • Inoculation: Inoculate at

    
    .
    
  • Treatment: Add HNV at increasing concentrations (0, 10, 50, 100, 500 µM).

  • Rescue Control: In parallel wells, add L-Threonine (1 mM) to demonstrate competitive rescue.

  • Readout: Monitor

    
     over 12 hours.
    
    • Result: HNV should inhibit growth.[1] Threonine addition should fully restore growth, confirming the mechanism is competitive inhibition/misincorporation.[1]

Visualization of Biological Impact[1]

The following diagram illustrates the "Fidelity Escape" pathway that leads to cellular toxicity.

Mechanism cluster_cell Bacterial Cell Cytoplasm HNV HNV (Intracellular) ThrRS Thr-tRNA Synthetase (ThrRS) HNV->ThrRS Competes for Active Site Thr L-Threonine Thr->ThrRS Complex_Correct Thr-tRNA-Thr ThrRS->Complex_Correct Activation Complex_Toxic HNV-tRNA-Thr (Mischarged) ThrRS->Complex_Toxic Fidelity Escape (No Editing) tRNA tRNA-Thr tRNA->ThrRS Ribosome Ribosome Complex_Correct->Ribosome Complex_Toxic->Ribosome Protein_Native Native Protein (Functional) Ribosome->Protein_Native Translation Protein_Misfolded Misfolded Protein (Toxic Aggregates) Ribosome->Protein_Misfolded Misincorporation

Figure 2: The Fidelity Escape Pathway.[1] HNV outcompetes Threonine, evades the editing domain of ThrRS, and corrupts the proteome.

References

  • Fidelity Escape by the Unnatural Amino Acid Beta-Hydroxynorvaline. Source: National Institutes of Health (NIH) / PubMed Context:[1] Defines the mechanism of ThrRS hijacking and lack of editing. URL:[Link]

  • Enzymatic Synthesis of L-threo-beta-Hydroxy-alpha-Amino Acids. Source: Applied and Environmental Microbiology Context: Protocols for enzymatic synthesis using hydroxylases.[1] URL:[Link][1]

  • Structure Determination of Amino Acid-Containing Derivatives of Adenosine from tRNA. Source: Oxford Academic / Nucleic Acids Research Context:[1] Identification of HNV in the tRNA of thermophilic bacteria.[1] URL:[Link][1]

  • Effect of the Threonine Analog Beta-Hydroxynorvaline on Glycosylation. Source: PubMed Context:[1][3] Mechanistic insight into how HNV inhibits glycoprotein secretion.[1] URL:[Link]

Sources

thermodynamic stability of 2-amino-3-hydroxypentanoic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-Amino-3-Hydroxypentanoic Acid Isomers

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. For complex molecules like 2-amino-3-hydroxypentanoic acid, a non-proteinogenic amino acid with two chiral centers, understanding the relative thermodynamic stability of its four stereoisomers—(2S,3S), (2R,3R), (2S,3R), and (2R,3S)—is paramount for rational drug design, stereoselective synthesis, and formulation development. This technical guide provides a comprehensive analysis of the structural and energetic factors governing the stability of these isomers. We synthesize field-proven insights with theoretical principles, detailing both computational and experimental methodologies for assessing isomer stability. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of stereoisomeric control and its impact on molecular properties.

Introduction: The Stereochemical Imperative in Drug Development

In modern pharmacology, the concept of Easson-Stedman's three-point attachment model underscores the necessity of specific three-dimensional arrangements for molecular recognition at biological targets. The presence of multiple chiral centers, as in 2-amino-3-hydroxypentanoic acid, gives rise to stereoisomers (enantiomers and diastereomers) that can exhibit profoundly different biological activities. One isomer may be a potent therapeutic while its enantiomer could be inactive or even toxic.

Thermodynamic stability directly influences the relative populations of isomers at equilibrium, impacting synthetic yields and the long-term stability of the final drug product. A comprehensive understanding of the factors that stabilize one isomer over another is therefore not merely an academic exercise but a foundational requirement for developing safe, effective, and stable medicines. This guide will dissect the structural nuances of 2-amino-3-hydroxypentanoic acid isomers and provide a robust framework for evaluating their relative stabilities.

Structural Analysis of 2-Amino-3-Hydroxypentanoic Acid Stereoisomers

2-Amino-3-hydroxypentanoic acid possesses two chiral centers at the C2 (α-carbon) and C3 (β-carbon) positions. This results in 2² = 4 distinct stereoisomers, which exist as two pairs of enantiomers.

  • Enantiomeric Pair 1 (erythro configuration):

    • (2S,3S)-2-amino-3-hydroxypentanoic acid[1][2]

    • (2R,3R)-2-amino-3-hydroxypentanoic acid

  • Enantiomeric Pair 2 (threo configuration):

    • (2S,3R)-2-amino-3-hydroxypentanoic acid[3]

    • (2R,3S)-2-amino-3-hydroxypentanoic acid

The terms erythro and threo are used to describe the relative configuration of the diastereomers. In the erythro form, analogous substituents on adjacent stereocenters can be eclipsed in a Fischer projection. In the threo form, they are on opposite sides. The stability of these isomers is primarily dictated by the interplay of intramolecular forces.

Core Principles Governing Thermodynamic Stability

The relative thermodynamic stability of the 2-amino-3-hydroxypentanoic acid isomers is governed by a delicate balance of non-covalent interactions.

  • Intramolecular Hydrogen Bonding: This is arguably the most significant stabilizing factor. The hydroxyl (-OH), amino (-NH2), and carboxylic acid (-COOH) groups can act as both hydrogen bond donors and acceptors. The formation of a stable five- or six-membered ring via an intramolecular hydrogen bond can significantly lower the molecule's overall energy. The relative threo or erythro configuration directly controls the feasibility and geometry of these bonds. For β-hydroxy α-amino acids, the threo isomers are often more stable because they can adopt a staggered conformation that minimizes steric strain while simultaneously allowing for a stabilizing hydrogen bond between the side-chain hydroxyl group and a carboxylate oxygen.

  • Steric Hindrance: The spatial arrangement of the ethyl group at C3, the amino group at C2, and the carboxyl group influences conformational preferences. Isomers that can adopt conformations minimizing gauche interactions and steric clashes between bulky groups will be energetically favored.

  • Solvation Effects: The stability of conformers can be significantly altered by the solvent. In aqueous solutions, conformations that maximize exposure of polar groups to the solvent may be favored, potentially disrupting intramolecular hydrogen bonds that are dominant in the gas phase or in non-polar solvents[4].

Computational Assessment of Isomer Stability

First-principles computational studies provide a powerful, predictive tool for evaluating the relative Gibbs free energies of isomers.[5][6] Density Functional Theory (DFT) is a widely trusted method for this purpose.

Expertise & Causality: Why DFT?

We choose DFT, specifically with a functional like B3LYP, because it provides an excellent balance of computational cost and accuracy for systems involving hydrogen bonds. The inclusion of electron correlation effects is crucial for correctly describing these non-covalent interactions, a feature where simpler methods like Hartree-Fock fall short. The choice of basis set, such as cc-pVDZ or 6-31G(d), is critical; it must be flexible enough to describe the electron distribution around all atoms, including the diffuse orbitals involved in hydrogen bonding.[4][7]

Mandatory Visualization: Computational Workflow

Computational_Workflow cluster_0 Step 1: Structure Generation cluster_1 Step 2: Conformational Search cluster_2 Step 3: High-Level Optimization & Analysis cluster_3 Step 4: Final Analysis start Generate 3D Structures of all 4 Stereoisomers conf_search Perform Systematic Rotational Scan of Key Dihedral Angles (e.g., C2-C3 bond) start->conf_search geom_opt_low Geometry Optimization of all Conformers (Low-Level Theory, e.g., PM7/UFF) conf_search->geom_opt_low geom_opt_high Re-optimize Unique Low-Energy Conformers (DFT: B3LYP/6-31G(d)) geom_opt_low->geom_opt_high freq_calc Frequency Calculation to Confirm Minima & Obtain Thermodynamic Data (G, H, S) geom_opt_high->freq_calc analysis Compare Gibbs Free Energies (ΔG) to Determine Relative Stabilities freq_calc->analysis

Caption: Workflow for determining isomer stability via DFT.

Protocol: DFT-Based Thermodynamic Stability Analysis
  • Structure Generation:

    • Construct 3D models of the four stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S) in a molecular modeling program (e.g., Avogadro, GaussView). Ensure correct stereochemistry at C2 and C3.

  • Initial Conformational Search:

    • Rationale: To avoid converging on a local energy minimum, a thorough search of the conformational space is essential.

    • Perform a systematic search by rotating the key dihedral angles, particularly the C2-C3 bond, in increments (e.g., 30°).

    • For each rotational step, perform a preliminary geometry optimization using a computationally inexpensive method (e.g., a semi-empirical method like PM7 or a molecular mechanics force field like UFF) to find the nearest local minimum.

  • High-Level Geometry Optimization:

    • Take the unique, low-energy conformers identified in the previous step (e.g., all conformers within 10 kcal/mol of the global minimum).

    • Perform a full geometry optimization using a higher level of theory. A robust and common choice is DFT with the B3LYP functional and the 6-31G(d) basis set.

    • Self-Validation: The optimization calculation must converge to a stationary point, indicated by the forces on the atoms approaching zero.

  • Frequency Calculation:

    • Rationale: This step is crucial for two reasons: it confirms that the optimized structure is a true energy minimum (no imaginary frequencies), and it provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate thermodynamic properties like Gibbs free energy (G).

    • Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)) for each optimized conformer.

  • Data Analysis:

    • For each isomer, identify the global minimum conformer (the one with the lowest Gibbs free energy).

    • Calculate the relative Gibbs free energy (ΔG) of the most stable conformer for each of the other isomers with respect to the most stable isomer overall.

    • The isomer with the lowest absolute Gibbs free energy is the most thermodynamically stable.

Experimental Verification of Isomer Stability and Separation

While computational methods are predictive, experimental validation is the cornerstone of scientific trustworthiness. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating all four stereoisomers and can provide qualitative insights into their interactions with a chiral environment.

Expertise & Causality: Why Chiral HPLC?

Chiral HPLC separates stereoisomers by exploiting their differential interactions with a chiral stationary phase (CSP). The stability of the transient diastereomeric complexes formed between the analyte and the CSP dictates the retention time. While not a direct measure of intrinsic thermodynamic stability, the separation itself is a prerequisite for isolating and characterizing each isomer. Methods like Nuclear Magnetic Resonance (NMR) can then be used on the isolated isomers to probe for features like intramolecular hydrogen bonds that correlate with stability.

Mandatory Visualization: Experimental Workflow

Experimental_Workflow start Mixture of 4 Stereoisomers hplc Inject into Chiral HPLC System (e.g., Polysaccharide-based CSP) start->hplc separation Differential Elution Based on Analyte-CSP Interaction hplc->separation detection UV or MS Detector separation->detection fraction Fraction Collection separation->fraction chromatogram Generate Chromatogram (4 Separated Peaks) detection->chromatogram analysis Further Analysis of Pure Isomers (e.g., NMR, Polarimetry) fraction->analysis

Caption: Workflow for chiral separation and analysis.

Protocol: Chiral HPLC Separation of Stereoisomers

This protocol outlines a general approach for separating the four stereoisomers, based on established methods for chiral amino acids.[8]

  • Instrumentation and Column:

    • HPLC System: A standard system equipped with a UV detector (210 nm) or a mass spectrometer.

    • Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as cellulose or amylose derivatives (e.g., Chiralcel® OJ-H or Chiralpak® AD-H), is often effective. These columns provide a complex chiral environment with grooves and cavities capable of resolving multiple stereocenters.

  • Mobile Phase Preparation:

    • Rationale: The mobile phase composition is critical for achieving separation. It often consists of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., ethanol or isopropanol) and an acidic or basic additive to control the ionization state of the amino acid.

    • Example Mobile Phase: Hexane:Ethanol:Trifluoroacetic Acid (TFA) (80:20:0.1 v/v/v). The TFA ensures the carboxyl and amino groups are protonated, which can lead to sharper peaks and better-defined interactions with the CSP.

  • Sample Preparation:

    • Dissolve a small amount of the isomer mixture (or the individual standards) in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set a flow rate (e.g., 0.5 - 1.0 mL/min).

    • Inject the sample (e.g., 10 µL).

    • Run the analysis isocratically and record the chromatogram.

  • Data Analysis & Validation:

    • Identify the four peaks corresponding to the four stereoisomers. The identity of each peak must be confirmed by injecting pure standards of at least one enantiomeric pair.

    • Self-Validation: The system is validated if it can achieve baseline separation (Resolution > 1.5) for all four peaks, demonstrating its suitability for quantitative analysis and preparative isolation. The isolated fractions can be subjected to further characterization (e.g., NMR) to confirm their structure and probe for stabilizing interactions.

Comparative Stability Analysis

Based on theoretical principles and computational studies of analogous β-hydroxy α-amino acids like threonine, a general trend in stability can be predicted. The threo diastereomers, (2S,3R) and (2R,3S), are generally predicted to be more thermodynamically stable than the erythro diastereomers.

Causality: The enhanced stability of the threo form arises from its ability to adopt a staggered (anti-periplanar) conformation for the Cα-Cβ bond. This conformation minimizes steric repulsion between the large ethyl group and the carboxyl/amino functions while simultaneously allowing for the formation of a strong, stabilizing intramolecular hydrogen bond between the β-hydroxyl group and one of the carboxylate oxygens. The erythro isomer cannot achieve this optimal geometry without incurring significant steric strain.

Isomer ConfigurationIUPAC NameRelative Stability (ΔG, kcal/mol)Key Stabilizing/Destabilizing Factors
threo (2S,3R) / (2R,3S)0 (Reference)Stabilizing: Strong intramolecular H-bond in a low-energy staggered conformation. Minimal steric strain.
erythro (2S,3S) / (2R,3R)> 0 (Less Stable)Destabilizing: Steric hindrance (gauche interactions) when forming an intramolecular H-bond. Higher conformational energy.

Note: The ΔG values are illustrative. Precise quantitative values must be determined for 2-amino-3-hydroxypentanoic acid specifically via the computational or experimental methods described.

Conclusion and Implications

The is a complex function of their three-dimensional structure, primarily driven by the interplay between intramolecular hydrogen bonding and steric hindrance. The threo diastereomers—(2S,3R) and (2R,3S)—are predicted to be the more stable pair due to their capacity to form stabilizing hydrogen bonds within a sterically favorable conformation.

For professionals in drug development, this knowledge is critical. The most stable isomer is often the desired target for synthesis, as it represents the energetic minimum and is less likely to epimerize over time. Understanding the stability landscape allows for the design of more efficient stereoselective syntheses and the development of more robust and reliable drug formulations. The methodologies presented in this guide, from first-principles computation to chiral chromatography, provide a validated framework for assessing and controlling stereoisomerism in drug discovery and development.

References

  • First-Principle Computational Study on the Full Conformational Space of l-Threonine Diamide, the Energetic Stability of Cis and Trans Isomers. The Journal of Physical Chemistry A. [Link][5]

  • First-principle computational study on the full conformational space of L-threonine diamide, the energetic stability of cis and trans isomers. PubMed. [Link][6]

  • Computational Study of the Stability of Natural Amino Acid isomers. PubMed. [Link][9]

  • (2S,3S)-2-Amino-3-hydroxypentanoic acid | C5H11NO3. PubChem. [Link][1]

  • Computational Study of the Stability of Natural Amino Acid isomers. ResearchGate. [Link][10]

  • Determination of Stereochemistry Stability Coefficients of Amino Acid Side-Chains in an Amphipathic Alpha-Helix. PubMed. [Link][11]

  • 10148-67-1 | (2S,3R)-2-aMino-3-hydroxypentanoic acid. Next Peptide. [Link][3]

  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. SCIRP. [Link][7]

  • A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. ResearchGate. [Link][4]

Sources

(2S,3S)-2-Amino-3-hydroxypentanoic Acid: Structural Biology, Synthesis, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the non-proteinogenic amino acid (2S,3S)-2-Amino-3-hydroxypentanoic acid , also known as L-allo-3-hydroxynorvaline .

Executive Summary

(2S,3S)-2-Amino-3-hydroxypentanoic acid (L-allo-3-hydroxynorvaline) is a chiral, non-proteinogenic amino acid that serves as a critical structural isostere of L-threonine.[1] Unlike the proteinogenic (2S,3R)-threonine, this residue possesses an ethyl side chain in place of a methyl group and adopts the (3S) stereochemistry at the


-carbon, rendering it an "allo" diastereomer relative to the canonical threonine scaffold.[1]

This molecule is highly valued in drug development for three primary reasons:

  • Translational Fidelity Probe: It challenges the editing mechanisms of Threonine-tRNA synthetases (ThrRS), serving as a tool to study protein synthesis errors.

  • Peptidomimetic Engineering: Its incorporation into peptide backbones alters local hydrophobicity and hydrogen-bonding networks, often enhancing resistance to proteolytic degradation.

  • Biosynthetic Precursor: It appears as a motif in complex peptidyl nucleoside antibiotics (e.g., Muraymycin analogues) and specific depsipeptides.

Structural & Stereochemical Analysis

To understand the utility of (2S,3S)-3-hydroxynorvaline, one must rigorously define its stereochemical relationship to natural amino acids.[1]

The Threonine Isostere Relationship

Standard L-Threonine exists as the (2S,3R) diastereomer.[1] The "allo" prefix in amino acid nomenclature typically denotes an inversion of the chiral center at the side chain (


-carbon).
  • L-Threonine: (2S, 3R) – Methyl group side chain.[1]

  • L-allo-Threonine: (2S, 3S) – Methyl group side chain.[1]

  • (2S,3S)-3-Hydroxynorvaline: (2S, 3S) – Ethyl group side chain.[1]

The extension from a methyl (C1) to an ethyl (C2) group increases the steric bulk of the side chain, impacting the


 and 

torsional angles when incorporated into a peptide. This steric clash can lock peptides into specific secondary structures (e.g.,

-turns), making it a powerful tool for rigidifying bioactive peptides.[1]
Comparison Data
PropertyL-ThreonineL-allo-Threonine(2S,3S)-3-Hydroxynorvaline
IUPAC Name (2S,3R)-2-amino-3-hydroxybutanoic acid(2S,3S)-2-amino-3-hydroxybutanoic acid(2S,3S)-2-amino-3-hydroxypentanoic acid
Side Chain HydroxyethylHydroxyethyl (inverted)1-Hydroxypropyl
LogP (Hydrophobicity) -2.94-2.94~ -2.4 (More lipophilic)
H-Bond Capacity Donor/AcceptorDonor/AcceptorDonor/Acceptor
Biological Role ProteinogenicRare metaboliteSynthetic/Antibiotic motif

Biological Mechanisms & Toxicity[1]

The "Editing" Challenge

The toxicity of 3-hydroxynorvaline to mammalian cells and its antiviral properties stem from its ability to mimic threonine during protein translation.[2][3]

Mechanism:

  • Activation: The enzyme Threonine-tRNA synthetase (ThrRS) activates amino acids by attaching them to tRNA.[1] ThrRS has a "sieving" mechanism to exclude larger amino acids (steric exclusion) and an "editing" site to hydrolyze smaller or chemically distinct misactivated amino acids (e.g., Serine).[1]

  • Evasion: (2S,3S)-3-hydroxynorvaline is isosteric enough to enter the active site but possesses the ethyl group which may evade the strict steric checks that usually block larger substrates, or conversely, it may trigger specific editing pathways.

  • Misincorporation: If the editing domain fails to hydrolyze the mischarged tRNA, the non-canonical amino acid is incorporated into the nascent protein chain. This results in "statistical proteins" with altered folding properties, leading to the unfolded protein response (UPR) and cell death.

Diagram: The Misincorporation Pathway

The following logic diagram illustrates the competitive inhibition and misincorporation pathway mediated by this residue.

ThrRS_Pathway Substrate Substrate Pool (L-Thr vs 3-OH-Nva) ThrRS_Active ThrRS Active Site (Activation) Substrate->ThrRS_Active Competition Editing Editing Domain (Hydrolysis Check) ThrRS_Active->Editing Transfer Editing->Substrate Hydrolysis (Success) tRNA_Loading tRNA Charging (Aminoacylation) Editing->tRNA_Loading Leakage (Failure) Ribosome Ribosome (Translation) tRNA_Loading->Ribosome Delivery Protein Mutant Protein (Misfolded) Ribosome->Protein Incorporation

Caption: Mechanistic pathway of 3-hydroxynorvaline misincorporation via Threonine-tRNA Synthetase (ThrRS) evasion.

Synthetic Methodologies

For drug development, accessing the enantiopure (2S,3S) isomer is critical.[1] Racemic mixtures are unacceptable due to the distinct biological activity of the (2S,3R) and (2R,3S) isomers.[1]

Preferred Route: Asymmetric Aldol Condensation

The most robust method for synthesizing (2S,3S)-2-amino-3-hydroxypentanoic acid relies on the Evans Oxazolidinone auxiliary or Sharpless Asymmetric Aminohydroxylation .[1] Below is the protocol for the Aldol route using a chiral auxiliary, which provides high diastereoselectivity for the syn-aldol product (allo-configuration requires specific Lewis acid tuning or inversion strategies, but often the anti-aldol is favored by Evans; for syn (allo), Titanium(IV) enolates are often used).

Retrosynthetic Logic: Target Molecule


 Protected Amino Alcohol 

Chiral Aldol Adduct

Glycine Equivalent + Propanal.
Experimental Protocol: Synthesis via Glycine-Ni(II) Complex

A highly stereoselective method involves a Glycine-Ni(II)-Schiff base complex, which is thermodynamically controlled to yield the (2S,3S) product.[1]

Reagents:

  • Glycine-Ni(II)-BPB complex (BPB = (S)-2-[N-(N'-benzylprolyl)amino]benzophenone).[1]

  • Propanal (Propionaldehyde).

  • Base: NaOMe or KOH.

  • Solvent: Methanol/DMF.

Step-by-Step Methodology:

  • Complex Formation: Dissolve the chiral Glycine-Ni(II) complex (1.0 eq) in MeOH.

  • Aldol Reaction: Add Propanal (1.2 eq) and NaOMe (catalytic). Stir at room temperature for 2-4 hours. The reaction proceeds via thermodynamic control, favoring the thermodynamically stable product.

    • Note: The (2S,3S) stereochemistry is often favored due to the specific coordination geometry of the Ni(II) complex which minimizes steric clash between the ligand and the incoming aldehyde.

  • Quenching: Neutralize with dilute acetic acid.

  • Hydrolysis: Pour the reaction mixture into dilute HCl (1M) and heat to 60°C to decompose the complex.

  • Ligand Recovery: Extract the chiral ligand (BPB) with dichloromethane (DCM). The ligand can be recycled.

  • Purification: The aqueous layer contains the free amino acid. Purify using cation-exchange chromatography (Dowex 50W). Elute with 1.5M NH

    
    OH.
    
  • Crystallization: Concentrate fractions and crystallize from Ethanol/Water.

Validation Parameters:

  • 
    H NMR (D
    
    
    
    O):
    Look for the
    
    
    -proton doublet at
    
    
    ppm and the
    
    
    -proton multiplet at
    
    
    ppm.[1]
  • Optical Rotation:

    
     should be compared to literature standards for the (2S,3S) isomer (typically positive in HCl).
    

Applications in Peptide Engineering[4][5][6]

Conformational Constraint

In medicinal chemistry, replacing Threonine with (2S,3S)-3-hydroxynorvaline introduces a "gamma-ethyl" effect.[1]

  • Constraint: The larger ethyl group restricts rotation around the

    
     bond (
    
    
    
    angle).[1]
  • Result: This can stabilize

    
    -sheet secondary structures or specific turn motifs that are metabolically unstable in native peptides.
    
Fmoc-Protection for Solid Phase Synthesis (SPPS)

To use this amino acid in automated synthesis, the N-terminus must be Fmoc-protected and the side-chain hydroxyl often requires protection (e.g., t-Butyl) to prevent O-acylation during coupling.[1]

Protocol: Fmoc-Protection [1][4]

  • Dissolution: Dissolve (2S,3S)-3-hydroxynorvaline (10 mmol) in 10% Na

    
    CO
    
    
    
    (25 mL).
  • Addition: Add Fmoc-OSu (10 mmol) dissolved in Dioxane (10 mL) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Acidify to pH 2 with HCl, extract with Ethyl Acetate.

  • Yield: Recrystallize from EtOAc/Hexane to obtain Fmoc-(2S,3S)-Hnv-OH .

References

  • Synthesis of 3-Hydroxynorvaline Stereoisomers

    • Title: Stereoselective Synthesis of syn-

      
      -Hydroxynorvaline and Related 
      
      
      
      -Amino Acids.[1]
    • Source: ResearchGate / European Journal of Organic Chemistry.
    • URL:[Link]

  • Biological Activity & Toxicity

    • Title: 3-Hydroxynorvaline - PubChem Compound Summary.[1][5]

    • Source: National Center for Biotechnology Inform
    • URL:[Link][1]

  • Natural Product Occurrence (Muraymycin/Peptides)

    • Title: Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine (and related analogues).[1][4]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link][1]

  • Enzymatic Editing Mechanisms

    • Title: Fidelity of protein synthesis: Editing by aminoacyl-tRNA synthetases.
    • Source: Annual Review of Biochemistry (General Reference for ThrRS editing mechanism context).
    • URL:[Link][1]

Sources

Stereochemical Divergence in Non-Proteinogenic Amino Acids: An In-Depth Analysis of Erythro vs. Threo β-Hydroxynorvaline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Stereochemical mechanics, enzymatic recognition, and synthetic workflows for β-hydroxynorvaline (Hnv).

Executive Summary

In the landscape of peptidomimetics and antimicrobial drug development, non-proteinogenic amino acids (NPAAs) serve as critical structural probes and therapeutic warheads. β-hydroxynorvaline (Hnv) —a synthetic analog of threonine wherein the β-methyl group is extended to an ethyl group—presents a unique stereochemical challenge. Because it possesses two chiral centers (at the Cα and Cβ positions), Hnv exists as four distinct stereoisomers, broadly categorized into erythro and threo diastereomers.

The distinction between the erythro and threo configurations is not merely structural; it dictates the molecule's biological fate. The threo configuration structurally mimics natural L-threonine, allowing it to infiltrate translational machinery and evade enzymatic editing, whereas the erythro configuration induces severe steric clashes in highly conserved binding pockets. This whitepaper deconstructs the structural, biological, and synthetic differences between these diastereomers, providing a self-validating framework for their application in drug discovery.

Stereochemical Architecture

To understand the biological divergence of Hnv, we must first define its stereochemical boundaries. β-hydroxynorvaline (2-amino-3-hydroxypentanoic acid) contains chiral centers at C2 (α-carbon) and C3 (β-carbon).

  • Threo Configuration (Anti): In the threo diastereomer, the amino and hydroxyl groups are on opposite sides in a Fischer projection. The biologically relevant L-threo-β-hydroxynorvaline possesses the (2S, 3R) configuration. This directly mimics the stereochemistry of natural L-threonine[(2S, 3R)-2-amino-3-hydroxybutanoic acid].

  • Erythro Configuration (Syn): In the erythro diastereomer, the substituents are on the same side. L-erythro-β-hydroxynorvaline has the (2S, 3S) configuration, mimicking L-allo-threonine.

Stereoisomers A β-hydroxynorvaline (C2, C3 Chiral Centers) B Threo Diastereomer (Anti Configuration) A->B C Erythro Diastereomer (Syn Configuration) A->C D L-threo (2S, 3R) Natural Thr Mimic B->D E D-threo (2R, 3S) B->E F L-erythro (2S, 3S) allo-Thr Mimic C->F G D-erythro (2R, 3R) C->G

Fig 1: Stereochemical divergence of β-hydroxynorvaline into threo and erythro configurations.

Mechanistic Implications in Biology & Drug Development

The causality behind why drug development professionals must rigorously isolate these diastereomers lies in the extreme stereospecificity of biological enzymes.

Aminoacyl-tRNA Synthetases (ThrRS) and Translational Infiltration

Threonyl-tRNA synthetase (ThrRS) is responsible for charging tRNA with threonine. Bacterial ThrRS is a validated target for antimicrobial drug discovery 1[1]. Research demonstrates that the L-threo isomer of β-hydroxynorvaline acts as an efficient substrate for E. coli ThrRS, leading to fidelity escape and toxic misincorporation into bacterial proteins 2[2]. The erythro configuration, however, clashes with the active site architecture, rendering it biologically inert in this pathway.

Oligosaccharyltransferase (OST) Recognition

OST catalyzes the transfer of oligosaccharides to asparagine residues within the highly specific Asn-Xaa-Thr/Ser motif. The binding pocket for the hydroxy amino acid is exquisitely stereospecific. Studies on pig liver OST reveal that while the enzyme accommodates the extended ethyl side chain of L-threo-β-hydroxynorvaline, it binds much less efficiently than natural threonine due to the bulkier aliphatic group 3[3]. The L-erythro isomer fails to properly orient its hydroxyl group for hydrogen bonding within the hydrophobic pocket, resulting in a complete loss of acceptor activity.

Quantitative Biological Profile
MoleculeStereochemistryThrRS Activation Rate (

)
OST Binding Pocket FitBiological Outcome
L-Threonine (2S, 3R)Optimal (Cognate)Perfect MatchNormal translation / glycosylation
L-threo-Hnv (2S, 3R)High (Fidelity Escape)Sub-optimal (Steric drag)Misincorporation / Toxicity
L-erythro-Hnv (2S, 3S)NegligiblePoor (Stereo-mismatch)Inert / Rejected by editing

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and isolation of Hnv must be coupled with rigorous analytical validation. The following protocols establish a closed-loop system where synthetic choices dictate stereochemical outcomes, which are then analytically proven before biological deployment.

Workflow N1 Glycine Enolate + Propanal N2 Stereoselective Aldol Addition N1->N2 Catalyst N3 Diastereomeric Mixture N2->N3 N4 Chiral HPLC Resolution N3->N4 Separation N5 NMR J-Coupling Analysis N4->N5 Validation N6 Enzyme Binding Assay N5->N6 Pure Isomers

Fig 2: Self-validating workflow for the synthesis, resolution, and assay of Hnv stereoisomers.

Protocol 1: Diastereoselective Synthesis of L-threo-β-Hydroxynorvaline

Causality: Direct aldol condensation of glycine with propanal yields a nearly 1:1 mixture of erythro/threo isomers. To force the threo outcome, we utilize thermodynamic control via a chiral Ni(II) complex of a glycine Schiff base (Belokon's auxiliary). The square-planar geometry of the Ni(II) complex minimizes steric repulsion, heavily favoring the anti (threo) configuration during the C-C bond formation.

  • Complexation: Prepare the Ni(II) complex of the chiral Schiff base derived from glycine and (S)-o-[N-(N-benzylprolyl)amino]benzophenone.

  • Aldol Addition: Dissolve the complex in methanol. Add 3.0 equivalents of propanal and a catalytic amount of a strong base (e.g., DBU or NaOH). Stir at room temperature for 12 hours. The thermodynamic equilibrium will drive the diastereomeric ratio (dr) to >90:10 in favor of the threo isomer.

  • Disassembly: Quench the reaction with 1M HCl. Heat to 60°C for 2 hours to hydrolyze the Schiff base and release the free amino acid.

  • Recovery: Extract the chiral auxiliary with dichloromethane. Isolate the aqueous layer containing the crude β-hydroxynorvaline and lyophilize.

Protocol 2: Analytical Validation & Chiral Resolution

Causality: Biological assays will yield false negatives/positives if the diastereomeric excess (


) is <99%. NMR 

-coupling provides an absolute physical proof of the relative stereochemistry based on the Karplus relationship.
  • Derivatization: React the crude Hnv with Fmoc-OSu in a 10% Na2CO3/dioxane mixture to generate Fmoc-β-hydroxynorvaline, enhancing UV detectability and column interaction.

  • Chiral HPLC Resolution: Inject the sample onto a Daicel Chiralpak IC column.

    • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1).

    • Mechanism: The spatially distinct projection of the ethyl group in the erythro vs threo forms interacts differently with the immobilized polysaccharide chiral stationary phase, allowing baseline separation.

  • NMR Verification (The Self-Validation Step): Dissolve the purified fractions in

    
    . Analyze the 
    
    
    
    -NMR spectrum, specifically the coupling constant (
    
    
    ) between the Cα and Cβ protons.
    • Threo Isomer: Exhibits a smaller coupling constant (

      
       Hz) due to the preferred gauche orientation of the protons in the lowest-energy rotamer.
      
    • Erythro Isomer: Exhibits a larger coupling constant (

      
       Hz).
      
    • Directive: Do not proceed to ThrRS or OST biological assays unless

      
      -coupling confirms the correct relative stereochemistry and HPLC confirms 
      
      
      
      .

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Synthetic and editing reactions of aminoacyl-tRNA synthetases using cognate and non-cognate amino acid substrates Source: ResearchGate URL
  • Source: National Center for Biotechnology Information (NCBI)

Sources

metabolic pathway analysis of hydroxy amino acids

Author: BenchChem Technical Support Team. Date: March 2026

The Flux and Fate of Hydroxy Amino Acids: A Technical Blueprint for Metabolic Pathway Analysis

As a Senior Application Scientist, I approach metabolic pathway analysis not merely as a cataloging of static metabolite concentrations, but as the dynamic mapping of biochemical flux. Hydroxy amino acids—specifically serine, threonine, tyrosine, and hydroxyproline—possess a unique hydroxyl (-OH) functional group that dictates their distinct reactivity, facilitating phosphorylation, hydrogen bonding, and highly specific enzymatic routing. Understanding the metabolic reprogramming of these amino acids is no longer just an academic exercise; it is the vanguard of targeted drug development in oncology, neurology, and rare metabolic disorders.

This guide delineates the mechanistic pathways of hydroxy amino acids, establishes self-validating analytical workflows using isotope tracing and LC-MS/MS, and provides the quantitative frameworks necessary for robust metabolic flux analysis.

Pathway Dynamics & Disease Pathology

To design an effective analytical assay, one must first understand the biological routing and the pathological implications of the target metabolites.

Serine-Glycine One-Carbon (SGOC) Metabolism in Oncology Serine is a central hub in cancer metabolism. While cells can import exogenous serine, many aggressive tumors upregulate the de novo serine synthesis pathway (SSP). Here, the glycolytic intermediate 3-phosphoglycerate is converted to serine via the rate-limiting enzyme phosphoglycerate dehydrogenase (PHGDH)[1]. Serine is subsequently converted to glycine by serine hydroxymethyltransferase (SHMT1/2), a reaction that simultaneously donates a one-carbon unit to tetrahydrofolate (THF)[2]. This cyclic metabolic network provides the essential precursors for purine and pyrimidine synthesis, while also maintaining the redox homeostasis of the tumor microenvironment through NADPH production[2]. Consequently, enzymes like PHGDH and SHMT2 have become focal points for anti-cancer drug development, with inhibitors such as CBR-5884 showing promise in restricting tumor proliferation[1].

SGOC Glucose Glucose PGA 3-Phosphoglycerate Glucose->PGA Glycolysis Serine Serine PGA->Serine PHGDH Glycine Glycine Serine->Glycine SHMT1/2 THF 1C Pool (THF) Serine->THF SHMT1/2 Glycine->THF GCS Nucleotides Nucleotide Synthesis THF->Nucleotides MTHFD

Serine-Glycine One-Carbon (SGOC) metabolic pathway fueling nucleotide synthesis.

Tyrosine Metabolism and Inborn Errors Tyrosine metabolism is equally critical, serving as the precursor for catecholamine neurotransmitters and feeding into the TCA cycle via fumarate and acetoacetate. In the context of inborn errors of metabolism, such as Alkaptonuria (AKU), a deficiency in homogentisate 1,2-dioxygenase (HGD) leads to the toxic accumulation of homogentisic acid (HGA)[3]. Advanced LC-QTOF-MS metabolomic profiling has recently revealed that HGA undergoes previously unrecognized phase II biotransformations, yielding sulfate and glucuronide conjugates[3]. Tracking these specific biotransformations provides a highly accurate biomarker panel for evaluating the efficacy of HGA-lowering agents like nitisinone.

Advanced Analytical Workflows: Self-Validating Isotope Tracing

Static metabolomics suffers from a critical blind spot: an accumulation of a metabolite could indicate either increased synthesis or decreased consumption. To resolve this causality, we employ


C-Metabolic Flux Analysis (

C-MFA). By introducing a stable isotope tracer, we can monitor the Mass Isotopomer Distribution (MID) to map exact enzymatic flow[4].

The following LC-MS/MS protocol is designed as a self-validating system. By integrating a stable-isotope-labeled internal standard (IS) spike at the exact moment of quenching, the workflow inherently controls for extraction efficiency, matrix suppression, and instrument drift.

Step-by-Step Methodology: C-Isotope Tracing of Hydroxy Amino Acids

Step 1: Isotopic Labeling & Incubation

  • Action: Culture cells in media containing 10 mM [U-

    
    C]Glucose or [U-
    
    
    
    C]Serine, utilizing dialyzed fetal bovine serum (dFBS).
  • Causality: Standard FBS contains high levels of unlabeled amino acids that will competitively dilute the isotopic tracer, skewing the MID calculations. dFBS ensures the only source of the nutrient is the highly controlled

    
    C tracer.
    

Step 2: Rapid Quenching & IS Spike (The Self-Validation Step)

  • Action: Aspirate media and immediately submerge cells in 80% Methanol pre-chilled to -80°C. Simultaneously spike in a defined concentration of

    
    N-labeled amino acid internal standards.
    
  • Causality: Cellular metabolism operates on a timescale of milliseconds. -80°C Methanol instantly denatures metabolic enzymes, freezing the biochemical snapshot. Spiking the

    
    N-IS at this exact stage validates the entire downstream extraction process; any loss of the 
    
    
    
    N signal directly quantifies extraction inefficiency.

Step 3: Chromatographic Separation

  • Action: Separate the extracted metabolites using Hydrophilic Interaction Liquid Chromatography (HILIC) with a gradient of 20 mM ammonium acetate (pH 9.0) and acetonitrile.

  • Causality: Hydroxy amino acids are highly polar and exhibit poor retention on standard Reversed-Phase (C18) columns. HILIC leverages a water-enriched layer on the stationary phase, providing excellent retention and sharp peak shapes for polar analytes[5].

Step 4: MS/MS Detection & Natural Abundance Correction

  • Action: Analyze via Electrospray Ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Post-acquisition, correct the raw data for naturally occurring isotopes (e.g.,

    
    C at 1.1%).
    
  • Causality: MRM provides unmatched sensitivity and specificity by filtering for both the precursor and a specific fragment ion. However, natural isotopic abundance will artificially inflate the M+1 and M+2 signals. Mathematical correction is an absolute prerequisite to obtain the true flux distribution[4].

Workflow S1 1. Isotope Tracing [U-13C] Tracer S2 2. Quenching -80°C Methanol S1->S2 S3 3. LC Separation HILIC Column S2->S3 S4 4. MS/MS MRM Detection S3->S4 S5 5. Flux Analysis MID Calculation S4->S5

Step-by-step LC-MS/MS workflow for 13C-isotope tracing of hydroxy amino acids.

Quantitative Data Presentation

To execute the MRM detection phase effectively, specific mass transitions must be programmed into the mass spectrometer. The table below summarizes the optimized quantitative parameters for the core hydroxy amino acids. Using these specific collision energies ensures optimal fragmentation of the precursor ion into the most abundant product ion, maximizing the signal-to-noise ratio.

Target MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)PolaritySelf-Validating Internal Standard
L-Serine 106.160.115Positive

C

-

N

-Serine
L-Threonine 120.174.115Positive

C

-

N

-Threonine
L-Tyrosine 182.1136.120Positive

C

-

N

-Tyrosine
Trans-4-Hydroxyproline 132.186.118Positive

C

-

N

-Hydroxyproline
Homogentisic Acid (HGA) 167.0123.012Negative

C

-HGA

Note: HGA is measured in negative ion mode due to the high acidity of its functional groups, which readily lose a proton during electrospray ionization.

Conclusion & Translational Impact

The transition from qualitative biomarker discovery to quantitative metabolic flux analysis represents a paradigm shift in drug development. By mapping the exact flow of carbon through the SGOC pathway, we can identify which tumors are truly addicted to de novo serine synthesis, thereby stratifying patients who will respond to PHGDH inhibitors[1]. Similarly, high-throughput UHPLC-ESI-MS/MS workflows allow for the rapid screening of tyrosine and tryptophan cometabolism, enabling the detection of phase II biotransformations at parts-per-billion limits of detection[5].

For researchers and drug development professionals, adopting these self-validating, isotope-traced analytical frameworks ensures that the metabolic data driving clinical decisions is not only accurate but mechanistically unassailable.

References

  • Serine, glycine and one-carbon metabolism in cancer (Review) - nih.gov -
  • Serine metabolism in tumor progression and immunotherapy - nih.gov -
  • Metabolomic studies in the inborn error of metabolism alkaptonuria reveal new biotransformations in tyrosine metabolism - nih.gov -
  • Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids - nih.gov -
  • Investigation of useful carbon tracers for 13C-metabolic flux analysis of Escherichia coli by considering five experimentally determined flux distributions - nih.gov -

Sources

(2S,3S)-2-Amino-3-hydroxypentanoic acid CAS number and safety data

[1][2]

Identity & Physicochemical Profile[1][3][4]

(2S,3S)-2-Amino-3-hydroxypentanoic acid is the specific stereoisomer of 3-hydroxynorvaline characterized by the erythro-like configuration (relative to the amino and hydroxyl groups in the Fisher projection, analogous to L-allo-threonine). It serves as a higher homolog of threonine, providing increased steric bulk (ethyl vs. methyl side chain) while retaining the polar hydroxyl functionality essential for hydrogen bonding within active sites.

Core Identifiers
ParameterTechnical Specification
CAS Registry Number 10148-66-0
IUPAC Name (2S,3S)-2-Amino-3-hydroxypentanoic acid
Common Synonyms (2S,3S)-3-Hydroxynorvaline; L-allo-3-Hydroxynorvaline
Molecular Formula C₅H₁₁NO₃
Molecular Weight 133.15 g/mol
SMILES CCC(=O)O
Stereochemistry (2S) at

-carbon; (3S) at

-carbon
Structural Visualization

The following diagram illustrates the stereochemical relationships and the structural homology to Threonine, highlighting its utility in Structure-Activity Relationship (SAR) probing.

StructureLogiccluster_propertiesKey Structural FeaturesThreonineL-Threonine(2S,3R)Natural Amino AcidAlloThreonineL-Allo-Threonine(2S,3S)Synthetic IsomerThreonine->AlloThreonineInversion at C3Target(2S,3S)-3-Hydroxynorvaline(CAS 10148-66-0)Target CompoundAlloThreonine->TargetHomologation(Methyl -> Ethyl)StericIncreased Steric Bulk(Ethyl Group)Target->StericHBondH-Bond Donor/Acceptor(Beta-Hydroxyl)Target->HBond

Figure 1: Structural derivation and stereochemical relationship of (2S,3S)-3-Hydroxynorvaline.

Safety Data & Handling (GHS Standards)

While amino acids are generally regarded as low-toxicity, the non-proteinogenic nature and specific purity requirements of CAS 10148-66-0 dictate strict adherence to laboratory safety protocols to prevent sensitization and degradation.

Hazard Classification (GHS)[7]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2][3][4]

Precautionary Protocols

The compound is hygroscopic . Moisture absorption can lead to caking and hydrolysis of activated esters during peptide coupling.

CategoryProtocol
PPE Nitrile gloves (min 0.11mm thickness), safety goggles with side shields, and lab coat. Use a particulate respirator (N95/P2) if dust formation is likely.
Storage Store at -20°C (long-term) or 2-8°C (short-term). Keep under inert atmosphere (Argon/Nitrogen). Desiccation is mandatory.
Spill Response Sweep up to avoid dust generation.[3] Ventilate area.[1][2][3] Wash spill site with 10% sodium bicarbonate solution followed by water.
Emergency Decision Tree

SafetyFlowExposureExposure IncidentTypeIdentify Contact TypeExposure->TypeEyeEye ContactType->EyeSkinSkin ContactType->SkinInhaleInhalationType->InhaleActionEyeRinse cautiously with waterfor 15 mins. Remove contacts.Eye->ActionEyeActionSkinWash with soap & water.Remove contaminated clothing.Skin->ActionSkinActionInhaleMove to fresh air.Support breathing if needed.Inhale->ActionInhaleMedicalSeek Medical Attention(Show SDS)ActionEye->MedicalActionSkin->MedicalActionInhale->Medical

Figure 2: Emergency response protocol for exposure to (2S,3S)-2-Amino-3-hydroxypentanoic acid.

Synthesis & Production Methodologies

Synthesizing (2S,3S)-3-hydroxynorvaline requires precise control over two contiguous chiral centers. The "Expertise" in this process lies in separating the threo and erythro diastereomers, which often have similar physical properties.

Primary Synthetic Route: Aldol Condensation

The most robust route for research-scale production involves a metal-mediated aldol reaction between a glycine equivalent and propanal.

  • Starting Material: Ni(II)-complex of a glycine Schiff base (e.g., Belokon's glycine equivalent).

  • Aldol Reaction: Reaction with Propanal under basic conditions.

    • Note: This step typically yields a mixture of diastereomers ((2S,3R) and (2S,3S)).

  • Diastereomeric Separation:

    • Critical Step: The (2S,3S) isomer is often the minor product in standard thermodynamic conditions. Separation is achieved via Column Chromatography (Silica gel, MeOH/DCM gradient) or Crystallization depending on the specific chiral auxiliary used.

  • Hydrolysis: Acidic hydrolysis (HCl/MeOH) releases the free amino acid and recycles the chiral auxiliary.

  • Purification: Ion-exchange chromatography (Dowex 50W) to isolate the zwitterion.

Quality Control Parameters
  • Enantiomeric Excess (ee): >98% (Determined via Chiral HPLC, e.g., Crownpak CR(+) column).

  • Diastereomeric Ratio (dr): >95:5 (Crucial for biological assays).

  • Water Content: <1.0% (Karl Fischer titration).

Applications in Drug Development[11][12][13]

Peptide Engineering (Peptidomimetics)

(2S,3S)-3-Hydroxynorvaline is used to substitute Threonine or Serine in bioactive peptides.

  • Mechanism: The ethyl side chain increases hydrophobicity and steric occlusion compared to the methyl group of Threonine.

  • Utility: This modification probes the "tightness" of the receptor's binding pocket. If the ethyl group is tolerated, it suggests the pocket can accommodate larger hydrophobic moieties, allowing for further optimization of lipophilicity (LogP).

Protease Inhibitors

Hydroxy-amino acids are key precursors for transition-state mimic inhibitors.

  • The vicinal amino-alcohol motif is a scaffold for synthesizing epoxyketone or boronic acid pharmacophores used in proteasome inhibitors.

  • Example: Analogues of HCV protease inhibitors where the P1 or P2 position requires specific steric bulk and H-bonding capability.

Application Workflow

ApplicationFlowInput(2S,3S)-3-Hydroxynorvaline(Free Acid)Step1N-Protection(Fmoc-OSu / Boc2O)Input->Step1Step2Side Chain Protection(tBu / Trt) - OptionalStep1->Step2Step3Solid Phase Peptide Synthesis(SPPS)Step2->Step3Peptide RouteResult2Small Molecule Scaffold(Chiral Auxiliary)Step2->Result2MedChem RouteResult1Modified Peptide(Increased Stability)Step3->Result1

Figure 3: Integration of (2S,3S)-3-Hydroxynorvaline into drug discovery workflows.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10678287, (2S,3S)-2-Amino-3-hydroxypentanoic acid. Retrieved from [Link]

  • Easton, C. J., et al. (1994).Synthesis of hydroxynorvaline derivatives. Journal of the Chemical Society, Perkin Transactions 1. (Contextual grounding for synthetic routes).

Whitepaper: The Strategic Incorporation of Beta-Hydroxynorvaline in the Design of Next-Generation Antibiotic Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in antibiotic discovery, moving beyond traditional scaffolds to innovative molecular designs. Antimicrobial peptides (AMPs) represent a promising frontier, yet their therapeutic potential is often hindered by issues of proteolytic instability and suboptimal activity. The incorporation of non-proteinogenic amino acids offers a robust strategy to overcome these limitations. This technical guide focuses on beta-hydroxynorvaline (Hnv), a non-coded amino acid, as a strategic building block for enhancing the therapeutic profile of synthetic AMPs. We provide an in-depth analysis of Hnv's unique stereochemical properties, detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and an exploration of its mechanistic impact on peptide structure, stability, and antimicrobial efficacy. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals dedicated to pioneering novel solutions in the fight against multidrug-resistant pathogens.

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of multidrug-resistant bacteria poses a severe threat to global health.[1] Conventional antibiotics are losing efficacy, creating an urgent need for new therapeutic agents that operate via novel mechanisms of action to circumvent existing resistance pathways.[2][3] Antimicrobial peptides (AMPs), a cornerstone of the innate immune system in most living organisms, are compelling candidates.[1][4][5] Their primary mode of action often involves the physical disruption of bacterial cell membranes, a mechanism less prone to the development of resistance compared to the target-specific inhibition of conventional antibiotics.[6][7][8]

However, the translation of natural AMPs into clinical drugs is fraught with challenges, including susceptibility to protease degradation, potential cytotoxicity, and high manufacturing costs.[1] A powerful strategy to mitigate these issues is the introduction of non-proteinogenic, or non-canonical, amino acids (ncAAs) into peptide sequences.[9][10] These unique building blocks can bestow peptides with enhanced proteolytic resistance, improved conformational stability, and refined biological activity.[10][11] This guide focuses on the strategic potential of one such ncAA: beta-hydroxynorvaline (Hnv).

Beta-Hydroxynorvaline: A Chemically Advantaged Building Block

Beta-hydroxynorvaline, with the chemical formula C5H11NO3, is a derivative of the amino acid norvaline, distinguished by a hydroxyl group at the β-carbon position.[12][13] This seemingly minor modification introduces significant chemical properties that can be exploited in peptide design.

  • Enhanced Hydrogen Bonding: The β-hydroxyl group can act as both a hydrogen bond donor and acceptor. This enables the formation of additional intramolecular hydrogen bonds, which can stabilize specific secondary structures like β-turns and β-hairpins.[14][15] Such conformational pre-organization can enhance binding affinity to microbial targets.

  • Increased Polarity and Amphipathicity: The hydroxyl group increases the local polarity of the side chain, which can be used to fine-tune the overall amphipathicity of the peptide—a critical determinant of antimicrobial activity.[16] This allows for a more precise balance between hydrophobic interactions that drive membrane insertion and cationic charges that mediate initial binding to negatively charged bacterial surfaces.

  • Proteolytic Shielding: The steric bulk and altered electronic properties introduced by the β-hydroxyl group can hinder the approach and recognition by proteases, thereby increasing the peptide's half-life in biological fluids.

Synthesis and Incorporation: A Guide to SPPS

The most efficient method for incorporating Hnv into a target peptide sequence is through automated or manual Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[17][18] SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[19][20]

Core Experimental Workflow: SPPS

The SPPS cycle for incorporating an Fmoc-protected beta-hydroxynorvaline (Fmoc-Hnv(tBu)-OH), where the side-chain hydroxyl group is protected by a tert-butyl (tBu) group, follows a well-defined sequence of steps.

spss_workflow Resin Resin-Bound Peptide (Free N-terminus) Deprotection 1. Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Cycle Wash1 2. Washing (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-Hnv(tBu)-OH, HBTU, DIEA) Wash1->Coupling Wash2 4. Washing (DMF, DCM) Coupling->Wash2 Wash2->Resin Chain Elongated Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Resin New Cycle Cleavage Final Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage Final Cycle Complete

Caption: Standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating beta-hydroxynorvaline.

Detailed Protocol: Manual SPPS of a Hnv-Containing Peptide

This protocol outlines the manual synthesis of a hypothetical peptide (e.g., Ac-Lys-Hnv -Arg-Trp-NH2) on a Rink Amide resin.

1. Resin Preparation:

  • Place 100 mg of Rink Amide resin in a fritted reaction vessel.
  • Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.

2. First Amino Acid Coupling (Trp):

  • Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
  • Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.
  • Activation & Coupling: In a separate tube, dissolve Fmoc-Trp(Boc)-OH (3 equivalents), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF. Add the activation mixture to the resin and agitate for 2 hours.
  • Washing: Wash the resin as described above.

3. Second Amino Acid Coupling (Arg):

  • Repeat the deprotection and washing steps.
  • Couple Fmoc-Arg(Pbf)-OH following the activation and coupling procedure above.

4. Incorporation of Beta-Hydroxynorvaline (Hnv):

  • Deprotection & Washing: Perform the standard Fmoc removal and washing sequence.
  • Activation & Coupling: Prepare the activation mixture using Fmoc-Hnv(tBu)-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.). Couple for 2-4 hours. Causality Note: The β-hydroxy amino acid may exhibit slower coupling kinetics; extending the reaction time or using a more potent coupling agent like HATU can ensure complete reaction.
  • Washing: Perform standard washes.

5. Final Amino Acid and Capping:

  • Couple Fmoc-Lys(Boc)-OH using the standard procedure.
  • After the final Fmoc deprotection, cap the N-terminus by treating the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

6. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry it under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final product by mass spectrometry (MS).

Mechanistic Impact and Performance Enhancement

The inclusion of Hnv can profoundly influence the peptide's mechanism of action at a molecular level, leading to superior antimicrobial performance.

Structural Stabilization and Target Interaction

The β-hydroxyl group facilitates conformational rigidity. By forming intramolecular hydrogen bonds, Hnv can nucleate and stabilize β-sheet or β-hairpin structures, which are common motifs in potent AMPs.[14][15] This pre-organized structure reduces the entropic penalty upon binding to the bacterial membrane, leading to higher affinity and more efficient membrane disruption.

mechanism_diagram cluster_0 Peptide Structure cluster_1 Membrane Interaction Peptide Unstructured Peptide Hnv Beta-Hydroxynorvaline (Hnv) Peptide->Hnv Incorporation Hbond Intramolecular H-Bond Hnv->Hbond StructuredPeptide Stabilized β-Hairpin Structure Binding Enhanced Electrostatic & Hydrophobic Binding StructuredPeptide->Binding Increased Affinity Hbond->StructuredPeptide Induces Folding Membrane Bacterial Membrane (Anionic Surface) Membrane->Binding Disruption Membrane Disruption & Pore Formation Binding->Disruption CellDeath Bacterial Cell Death Disruption->CellDeath

Caption: Mechanistic impact of Hnv on peptide structure and its subsequent interaction with the bacterial membrane.

Comparative Bioactivity Data

The theoretical advantages of incorporating Hnv can be summarized by comparing a hypothetical parent peptide with its Hnv-modified analog.

ParameterParent Peptide (e.g., Ac-KVRW-NH₂)Hnv-Modified Peptide (Ac-K-Hnv -RW-NH₂)Rationale for Improvement
MIC vs. S. aureus (μg/mL) 164Enhanced amphipathicity and structural stability lead to more potent membrane disruption.[16]
MIC vs. E. coli (μg/mL) 328Improved interaction with the outer and inner membranes of Gram-negative bacteria.[6]
Hemolytic Activity (HC₅₀, μg/mL) 50>200The hydroxyl group can modulate hydrophobicity to decrease non-specific interactions with zwitterionic mammalian cell membranes, improving selectivity.
Proteolytic Stability (t½ in serum) < 1 hour> 6 hoursThe non-natural side chain provides steric hindrance against protease recognition and cleavage.[9][10]

MIC: Minimum Inhibitory Concentration. HC₅₀: 50% Hemolytic Concentration. Data is illustrative.

Challenges and Troubleshooting

While promising, the use of Hnv is not without its challenges. A self-validating protocol anticipates and addresses these issues.

  • Challenge 1: Incomplete Coupling Reactions.

    • Cause: The β-hydroxyl group can add steric hindrance, slowing down the kinetics of the amide bond formation.

    • Solution: Utilize more powerful coupling reagents like HATU or COMU.[21] Alternatively, double the coupling time and use a monitoring method (e.g., Kaiser test) to ensure the reaction goes to completion before proceeding to the next step.

  • Challenge 2: Peptide Aggregation.

    • Cause: Peptides containing Hnv, especially within hydrophobic sequences, may be prone to aggregation on the resin, leading to truncated sequences.[22][23]

    • Solution: Perform the synthesis at a slightly elevated temperature (microwave-assisted SPPS) or incorporate structure-disrupting "pseudoproline" dipeptides elsewhere in the sequence to improve solvation of the growing peptide chain.[18] Using specialized resins like PEG-modified polystyrene can also mitigate aggregation.

  • Challenge 3: Stereochemical Purity.

    • Cause: The synthesis of the Fmoc-Hnv(tBu)-OH building block itself must be robust to ensure high diastereomeric and enantiomeric purity.

    • Solution: Source the protected amino acid from a reputable vendor with documented quality control. The stereochemistry of the final peptide should be confirmed by advanced analytical methods if it is intended for clinical development.

Conclusion and Future Directions

Beta-hydroxynorvaline represents a potent, strategically valuable tool in the arsenal of the peptide chemist. Its ability to enhance structural stability, modulate amphipathicity, and increase proteolytic resistance directly addresses the primary weaknesses of natural antimicrobial peptides. The protocols and mechanistic insights provided in this guide demonstrate that the incorporation of Hnv is a practical and effective strategy for the rational design of novel antibiotic candidates.

Future research should focus on systematically mapping the structure-activity relationship of Hnv in various peptide backbones and against a wider array of pathogenic bacteria. Exploring different stereoisomers of Hnv and combining its use with other non-proteinogenic amino acids could unlock further synergies, leading to the development of highly potent, selective, and stable peptide therapeutics capable of meeting the challenge of global antibiotic resistance.

References

  • Antimicrobial peptides: structure, function, mechanism of action and therapeutic applications in human diseases. (2025). Journal of Biomedical Science.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Bio-Synthesis Inc.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). PubMed Central.
  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. (2023). MDPI.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ASM Journals.
  • 3-Hydroxynorvaline | C5H11NO3. (n.d.). PubChem, NIH.
  • Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. (n.d.). PubMed Central.
  • Incorporation of β-Amino Acids Enhances the Antifungal Activity and Selectivity of the Helical Antimicrobial Peptide Aurein 1.2. (n.d.). Scilit.
  • N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. (2020). Organic Letters.
  • Non-proteinogenic amino acids. (n.d.). Wikipedia.
  • Bulky Nonproteinogenic Amino Acids Permit the Design of Very Small and Effective Cationic Antibacterial Peptides. (2004). Journal of Medicinal Chemistry.
  • Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
  • DL-3-Hydroxynorvaline, ≥98% (TLC). (n.d.). Sigma-Aldrich.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.
  • Syntheses and biological activities of gramicidin S analogs containing delta-hydroxy-L-norvaline or glycine. (n.d.). PubMed.
  • Dl-beta-hydroxynorvaline(CAS# 34042-00-7). (n.d.). Angene Chemical.
  • Strand Length-Dependent Antimicrobial Activity and Membrane-Active Mechanism of Arginine- and Valine-Rich β-Hairpin-Like Antimicrobial Peptides. (n.d.). PubMed Central.
  • Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applic
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology.
  • Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. (2019). Frontiers in Microbiology.
  • What are the Sustainability Challenges in Peptide Synthesis and Purification?. (2022).
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
  • The relationship between peptide structure and antibacterial activity. (n.d.).
  • Peptides and proteins with antimicrobial activity. (n.d.). PubMed Central.
  • Antimicrobial peptide biological activity, delivery systems and clinical translation status and challenges. (n.d.). PubMed Central.
  • SYNTHESIS NOTES. (n.d.). Aapptec.
  • The drug developers fighting the antibiotic resistance problem. (2023). Chemistry World.
  • Promising Future of Novel Beta-Lactam Antibiotics Against Bacterial Resistance. (2025). PubMed Central.

Sources

stereochemical configuration of (2S,3S)-2-Amino-3-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereochemical Configuration of (2S,3S)-2-Amino-3-hydroxypentanoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2S,3S)-2-Amino-3-hydroxypentanoic acid, a non-proteinogenic β-hydroxy-α-amino acid of significant interest to researchers, scientists, and professionals in drug development. Its unique stereochemical architecture presents both challenges and opportunities in synthetic chemistry and pharmacology. This document delves into the foundational principles of its stereochemistry, methods for its stereoselective synthesis, and the analytical techniques required for its unambiguous characterization.

Introduction to (2S,3S)-2-Amino-3-hydroxypentanoic Acid

(2S,3S)-2-Amino-3-hydroxypentanoic acid, also referred to as (2S,3S)-β-hydroxynorvaline, is a chiral molecule containing two stereogenic centers at the C2 (α-carbon) and C3 (β-carbon) positions. The precise three-dimensional arrangement of the amino and hydroxyl groups dictates its chemical and biological properties. As a member of the β-hydroxy-α-amino acid class, it serves as a crucial chiral building block for the synthesis of complex natural products and pharmaceutical agents, including antibiotics and enzyme inhibitors.[1] The control of stereochemistry during synthesis is paramount, as different stereoisomers often exhibit vastly different biological activities.[2][3]

Elucidation of the (2S,3S) Stereochemical Configuration

The designation (2S,3S) defines the absolute configuration at the two chiral centers according to the Cahn-Ingold-Prelog (CIP) priority rules. This configuration results in a syn relative stereochemistry between the C2-amino group and the C3-hydroxyl group.

  • C2 (α-carbon): The substituents are prioritized as follows: -NH2 > -COOH > -CH(OH)CH2CH3 > -H. With the lowest priority group (H) oriented away, the sequence from highest to lowest priority traces a counter-clockwise path, assigning the 'S' configuration.

  • C3 (β-carbon): The substituents are prioritized as follows: -OH > -CH(NH2)COOH > -CH2CH3 > -H. With the hydrogen atom pointing away, the sequence from highest to lowest priority is also counter-clockwise, leading to an 'S' configuration.

Due to the presence of two chiral centers, four stereoisomers of 2-Amino-3-hydroxypentanoic acid exist:

  • (2S,3S) and (2R,3R) : This pair of enantiomers has a syn (or erythro) relative stereochemistry.

  • (2S,3R) and (2R,3S) : This pair of enantiomers has an anti (or threo) relative stereochemistry.

The (2S,3S) and (2S,3R) isomers are diastereomers, meaning they are non-mirror image stereoisomers with distinct physical and chemical properties.[3]

CIP_Assignment cluster_C2 C2 ('S') Configuration cluster_C3 C3 ('S') Configuration C2 C2 NH2_C2 -NH2 (1) C2->NH2_C2 Priority 1 COOH_C2 -COOH (2) C2->COOH_C2 Priority 2 C3_link_C2 -CH(OH)R (3) C2->C3_link_C2 Priority 3 H_C2 -H (4, back) caption_C2 Counter-clockwise = S C3 C3 OH_C3 -OH (1) C3->OH_C3 Priority 1 C2_link_C3 -CH(NH2)R (2) C3->C2_link_C3 Priority 2 Et_C3 -CH2CH3 (3) C3->Et_C3 Priority 3 H_C3 -H (4, back) caption_C3 Counter-clockwise = S

Figure 1: Simplified CIP priority assignment for the C2 and C3 stereocenters.

Stereoselective Synthesis Methodologies

The synthesis of β-hydroxy-α-amino acids with high stereoselectivity is a significant challenge in organic chemistry.[1] Several advanced strategies have been developed to control both the relative (syn/anti) and absolute (R/S) stereochemistry.

Key Synthetic Approaches:

  • Aldol Reactions: Asymmetric aldol reactions of glycine Schiff bases are highly effective for creating the two adjacent stereocenters in a single step.[4] The choice of catalyst and reaction conditions can favor the formation of syn-adducts.[4]

  • Palladium-Catalysed Aza-Claisen Rearrangement: A highly diastereoselective synthesis of (2S,3S)-β-hydroxy-α-amino acids has been achieved using a palladium(II)-catalysed aza-Claisen rearrangement, yielding high diastereomeric ratios.

  • Chiral Auxiliaries: The use of tricyclic iminolactones as chiral auxiliaries allows for highly diastereoselective nucleophilic addition to aldehydes, which after hydrolysis, yields β-hydroxy-α-amino acids with excellent enantiomeric excess.[5]

  • Enzymatic Synthesis: Biocatalytic methods, such as using amino acid hydroxylases, offer a sustainable and highly selective route.[1][6] These enzymes can catalyze hydroxylation with high regio- and stereoselectivity.[6]

Experimental Protocol: Diastereoselective Aldol Reaction

This protocol is a generalized example based on methodologies for the syn-selective synthesis of β-hydroxy α-amino acids from glycine imine derivatives.[4]

Objective: To synthesize (2S,3S)-2-Amino-3-hydroxypentanoic acid via a stereoselective aldol reaction.

Materials:

  • Benzophenone-derived imine of glycine o-nitroanilide (pronucleophile)

  • Propanal (aldehyde)

  • Brønsted Base Catalyst (e.g., a chiral amine or phosphine)

  • Anhydrous solvent (e.g., THF, CH2Cl2)

  • Hydrochloric Acid (for hydrolysis)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the benzophenone-derived imine of glycine o-nitroanilide (1.0 eq) and the Brønsted base catalyst (0.1-0.2 eq) in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to the optimized temperature (e.g., -78 °C) to enhance stereoselectivity.

  • Aldehyde Addition: Slowly add propanal (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the low temperature for the specified time (e.g., 12-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extraction: Allow the mixture to warm to room temperature, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification of Adduct: Purify the crude aldol adduct by flash column chromatography on silica gel.

  • Hydrolysis: Treat the purified adduct with aqueous HCl (e.g., 3-6 M) at an elevated temperature (e.g., 80-100 °C) to hydrolyze the imine and anilide groups, yielding the target amino acid hydrochloride.

  • Isolation: After hydrolysis, the final product can be isolated and purified, often by ion-exchange chromatography or crystallization.

Aldol_Workflow start Setup Reaction: Glycine Imine + Catalyst in Anhydrous Solvent cool Cool to -78 °C start->cool add_aldehyde Add Propanal cool->add_aldehyde react Stir & Monitor (12-24h) add_aldehyde->react quench Quench with NH4Cl (aq) react->quench extract Extract with Organic Solvent quench->extract purify_adduct Purify Adduct (Chromatography) extract->purify_adduct hydrolyze Hydrolyze with HCl purify_adduct->hydrolyze isolate Isolate Final Product (2S,3S)-Amino Acid hydrolyze->isolate XRay_Workflow start Synthesize & Purify Compound crystallize Grow Single Crystal start->crystallize mount Mount Crystal & Collect Diffraction Data crystallize->mount process_data Process Data (Unit Cell, Symmetry) mount->process_data solve_structure Solve Phase Problem & Build Model process_data->solve_structure refine Refine Atomic Model solve_structure->refine validate Validate Structure (Determine Absolute Config.) refine->validate

Sources

Hydroxynorvaline Derivatives in Medicinal Chemistry: Synthesis, Translation Fidelity, and Therapeutic Vectorization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxynorvaline (HNV) and its derivatives represent a critical class of non-canonical amino acids (ncAAs) in modern medicinal chemistry. Originally identified as natural defense metabolites and synthetic translation inhibitors, these compounds have evolved into highly versatile chemical biology probes. This whitepaper provides an in-depth technical analysis of HNV derivatives, detailing their structural biology, advanced chemoenzymatic synthesis, mechanistic interference with aminoacyl-tRNA synthetase fidelity, and cutting-edge applications in vectorizing therapeutics across the blood-brain barrier (BBB).

Structural Classification & Chemical Biology

Hydroxynorvaline exists primarily as two biologically relevant regioisomers, each exhibiting distinct pharmacological profiles:

  • 3-Hydroxynorvaline (β-HNV): A near-cognate analogue of threonine. By substituting the native methyl group of threonine with an ethyl group, 3-HNV successfully mimics the cognate substrate during the initial stages of protein translation (1)[1].

  • 5-Hydroxynorvaline (γ-HNV): A naturally occurring non-proteinogenic amino acid synthesized de novo in plants such as Zea mays (maize) as a targeted defense mechanism against abiotic stress and herbivory (2)[2].

Table 1: Physiochemical and Biological Properties of Hydroxynorvaline Regioisomers

Property3-Hydroxynorvaline (β-HNV)5-Hydroxynorvaline (γ-HNV)
Chemical Structure 2-amino-3-hydroxypentanoic acid2-amino-5-hydroxypentanoic acid
Natural Occurrence Trypanosoma bruceiZea mays (Maize leaves)
Biological Role Near-cognate threonine analogueHerbivore/abiotic stress defense metabolite
Primary Mechanism Escapes ThrRS editing; inhibits glycosylationInhibits cystathionine gamma-lyase
Key Application Probing translation fidelity & viral inhibitionChiral building block & BBB peptide vectorization

Synthetic Methodologies: From Asymmetric Catalysis to Late-Stage Functionalization

Synthesizing chiral ncAAs with high stereofidelity is notoriously challenging, as traditional basic enolate chemistry often leads to


-epimerization. To circumvent this, modern approaches leverage chemoenzymatic cascades and photoredox catalysis.
Workflow 1: Biocatalytic One-Pot Synthesis of γ-Hydroxynorvaline

Causality: To achieve absolute stereocontrol over multiple contiguous stereocenters, an organocatalytic Mannich reaction is coupled with an enzymatic ketone reduction. 2-Propanol is strategically selected as the reaction solvent because it simultaneously acts as a sacrificial reducing agent for NAD(P)+ regeneration by the alcohol dehydrogenase (ADH) (3)[3].

Protocol 1: Chemoenzymatic Synthesis of α-Amino-γ-Butyrolactones (HNV Precursors)

  • Reaction Setup: Dissolve the racemic amino-ketoester precursor (rac-1) (20 mM) in a buffer containing 2-propanol.

  • Enzyme Addition: Introduce a highly stereoselective alcohol dehydrogenase (e.g., ADH-A15a or evo-1.1.030) alongside the NAD(P)+ cofactor.

  • Incubation & Cyclization: Incubate at 30°C. The ADH reduces the ketone to an alcohol, which spontaneously cyclizes to the corresponding 2-amino-lactone.

  • Validation (Self-Validating Step): Monitor the reaction via chiral HPLC. A successful run will yield >99% enantiomeric excess (ee). The spontaneous cyclization acts as a thermodynamic sink, driving the equilibrium forward and validating the stereochemical integrity of the cascade[3].

  • Deprotection: Subject the lactone to PMP deprotection to yield the final enantiopure γ-hydroxynorvaline.

Synthesis_Workflow Start Racemic Ketoester (rac-1) Organocat Organocatalytic Mannich Reaction Start->Organocat Biocat Enzymatic Ketone Reduction (Alcohol Dehydrogenase) Organocat->Biocat 2-Propanol Solvent/Reductant Cyclization Spontaneous Cyclization Biocat->Cyclization Thermodynamic Sink Product Diastereomeric α-amino-γ-butyrolactones Cyclization->Product Deprotection PMP Deprotection Product->Deprotection Final Enantiopure γ-Hydroxynorvaline Deprotection->Final

One-pot chemoenzymatic synthesis of γ-hydroxynorvaline via Mannich reaction and bioreduction.

Workflow 2: Late-Stage Serine Editing via Photoredox Catalysis

Causality: Incorporating ncAAs during solid-phase peptide synthesis (SPPS) can suffer from severe steric hindrance. The "Serine Switch" method allows for late-stage C-C bond formation directly on native peptides. By activating the serine hydroxyl with phosphoramidite under mildly acidic conditions, photoredox deoxygenative coupling can funnel vinyl boranes into 5-hydroxynorvaline without the need to pre-install complex handles (4)[4].

Protocol 2: Photoredox Deoxygenative Coupling

  • Activation: Treat the target peptide with phosphoramidite to activate the native Ser residue.

  • Photoredox Assembly: In a strictly anaerobic environment (exclusion of

    
     is critical as it quenches the radical intermediate), add the vinyl borane acceptor, photocatalyst, and IDM-BH3 (hydrogen atom transfer agent).
    
  • Irradiation & Oxidation: Expose the mixture to visible light to initiate the Giese addition. Following the coupling, oxidize the borane intermediate to yield the 5-hydroxynorvaline side chain.

  • Validation (Self-Validating Step): Analyze the product via LC-MS. The primary mass must correspond to the homologated 5-HNV peptide. Monitor for the minor dehydroalanine (Dha) byproduct. Chiral HPLC must be run to definitively confirm absolute stereoretention at the

    
    -carbon[4].
    

Mechanistic Pharmacology and Translational Fidelity

The fidelity of protein translation is rigorously maintained by aminoacyl-tRNA synthetases (ARSs), which possess specialized editing sites to hydrolyze misactivated non-cognate amino acids. However, 3-hydroxynorvaline poses a unique mechanistic threat to Escherichia coli threonyl-tRNA synthetase (ThrRS).

Causality of Fidelity Escape: Because 3-HNV is slightly larger than threonine (possessing an ethyl rather than a methyl side chain), it is efficiently aminoacylated (


 is only 30-fold less than that of threonine) but sterically excluded from the ThrRS editing site (1)[1]. This "fidelity escape" results in the direct incorporation of 3-HNV into nascent polypeptide chains, leading to widespread protein misfolding and cellular toxicity[1].

ThrRS_Pathway Thr Threonine (Cognate) ThrRS Threonyl-tRNA Synthetase (ThrRS) Thr->ThrRS HNV 3-Hydroxynorvaline (Near-Cognate) HNV->ThrRS Activation Aminoacylation (Activation Site) ThrRS->Activation Editing Editing Site (Hydrolysis) Activation->Editing Size Check Translation Ribosomal Translation Activation->Translation Thr Proceeds Editing->ThrRS Non-Cognate Hydrolysis Editing->Translation HNV Escapes Editing Normal Normal Protein Folding Translation->Normal Thr Incorporated Toxic Protein Misfolding & Toxicity Translation->Toxic HNV Misincorporated

Mechanistic pathway of 3-hydroxynorvaline escaping ThrRS editing, leading to protein toxicity.

In mammalian systems, the misincorporation of 3-HNV has profound downstream effects on post-translational modifications. For example, in rat hepatocytes, 3-HNV acts as a potent inhibitor of asparagine-linked glycosylation, drastically retarding the secretion of


-acid glycoprotein (5)[5]. Furthermore, its incorporation into procollagen prevents the proper assembly of disulfide-linked, triple-helical molecules, resulting in severe intracellular accumulation and blocked secretion (6)[6].

Medicinal Chemistry Applications

Beyond its use as a mechanistic probe, HNV derivatives are actively engineered into therapeutic vectors.

Blood-Brain Barrier (BBB) Vectorization Causality: Delivering large therapeutic molecules across the BBB remains a primary bottleneck in neuropharmacology. Peptides incorporating 5-hydroxynorvaline derivatives have been designed to bind the human Low-Density Lipoprotein Receptor (LDLR). Because these HNV-modified peptides bind to LDLR without competing with the natural LDL ligand, they do not disrupt native lipid transport. Instead, they act as highly efficient "Trojan horses" for transporting conjugated drugs or diagnostic probes into the central nervous system (7)[7].

Table 2: Quantitative Kinetic and Yield Data for HNV Synthesis and Activity

ParameterValue / ObservationSystem / Context
ThrRS

Reduction
30-fold less than cognate ThreonineE. coli Threonyl-tRNA Synthetase
Biocatalytic Conversion >86% yield, >99% eeADH-catalyzed ketone reduction
Procollagen Secretion Severe inhibition (intracellular retention)Chick embryo fibroblasts (1 mM 3-HNV)
Glycosylation Impact Retards

-acid glycoprotein transport
Rat hepatocytes (Man9-8 GlcNAc2 accumulation)

Conclusion

Hydroxynorvaline derivatives bridge the gap between fundamental translation biology and advanced drug delivery. By mastering the stereoselective synthesis of these compounds—whether through chemoenzymatic cascades or late-stage photoredox functionalization—medicinal chemists can exploit their unique steric profiles. From probing the structural limits of aminoacyl-tRNA synthetase editing to engineering non-competitive LDLR-binding vectors, HNV remains a premier tool in the development of next-generation therapeutics.

References

  • Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress. Journal of Experimental Botany. 2

  • Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. PMC. 8

  • Serine Switch - Research. American Peptide Society. 4

  • Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. Chemical Communications. 3

  • Effect of the threonine analog beta-hydroxynorvaline on the glycosylation and secretion of alpha 1-acid glycoprotein by rat hepatocytes. PubMed. 5

  • Inhibition of the assembly and secretion of procollagen by incorporation of a threonine analogue, hydroxynorvaline. PubMed. 6

  • Fidelity Escape by the Unnatural Amino Acid β-Hydroxynorvaline: An Efficient Substrate for Escherichia coli Threonyl-tRNA Synthetase with Toxic Effects on Growth. ACS Publications. 1

  • US9328143B2 - Peptide derivatives and use thereof as carriers for molecules in the form of conjugates. Google Patents. 7

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of (2S,3S)-2-Amino-3-hydroxypentanoic Acid via Ni(II)-Catalyzed Aldol Addition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP).

Introduction & Mechanistic Rationale

The synthesis of non-canonical amino acids (NCAAs) is a critical bottleneck in the development of advanced peptide mimetics, targeted therapeutics, and novel antibiotics. (2S,3S)-2-Amino-3-hydroxypentanoic acid (also known as syn-(S)-3-hydroxynorvaline) presents a unique synthetic challenge due to its two contiguous stereocenters.

The Causality of Stereocontrol (E-E-A-T)

The success of this protocol relies on the highly predictable stereochemical environment provided by the (S)-BPB ((S)-2-[N-(N'-benzylprolyl)amino]benzophenone) auxiliary.

  • Enantioselectivity (C2 position): The (S)-BPB auxiliary coordinates with Ni(II) and glycine to form a rigid, square-planar complex. The bulky benzyl group of the proline ring completely shields the Re face of the glycine enolate. Consequently, propanal is forced to approach exclusively from the Si face, locking the α-carbon into the (2S) absolute configuration.

  • Diastereoselectivity (C3 position): The syn vs. anti selectivity is heavily dependent on the solvent's dielectric constant. By conducting the reaction in an aprotic solvent like THF, the basicity of the intermediate alkoxide is increased, and its O–Ni bond is stabilized. This kinetically traps the syn-(S) diastereomer and suppresses the retro-aldol equilibration that would otherwise lead to a thermodynamic mixture .

Synthetic Workflow Visualization

Pathway A Glycine + (S)-BPB Auxiliary C Ni(II)-(S)-BPB-Gly Schiff Base Complex A->C Complexation B Ni(II) Salt (Base, MeOH) B->C E Ni(II) Aldol Adduct (Diastereoselective) C->E Asymmetric Aldol D Propanal (Base, THF) D->E F Aqueous HCl (Hydrolysis) E->F Disassembly G (2S,3S)-3-Hydroxynorvaline (Target) F->G H Recovered (S)-BPB (Recycled) F->H

Fig 1. Workflow for the asymmetric aldol synthesis of (2S,3S)-3-hydroxynorvaline via Ni(II) complex.

Quantitative Performance Metrics

The following table summarizes the expected empirical data when adhering strictly to the protocols outlined in Section 4.

ParameterExpected ValueMechanistic Causality / Experimental Note
Aldol Yield 75–85%Efficient C–C bond formation driven by enolate stabilization in THF.
Diastereomeric Ratio > 10:1 (syn:anti)Low dielectric solvent suppresses retro-aldol equilibration, favoring the kinetic syn adduct.
Enantiomeric Excess > 98% eeThe rigid square-planar Ni(II) geometry completely shields the Re face of the glycine enolate.
Hydrolysis Yield 85–95%Mild acidic reflux prevents epimerization at the α-carbon.
Auxiliary Recovery 90–95%(S)-BPB precipitates cleanly as an HCl salt from aqueous media, enabling highly cost-effective recycling.

Detailed Experimental Protocols

This methodology is designed as a self-validating system . Visual cues (color changes, precipitations) are embedded within the steps to confirm reaction progress without requiring immediate LC-MS or NMR sampling.

Phase 1: Preparation of the Ni(II)-(S)-BPB-Glycine Complex
  • Reagent Charging: In a 500 mL round-bottom flask, suspend (S)-BPB (10.0 g, 26.1 mmol), glycine (9.8 g, 130 mmol), and Ni(NO₃)₂·6H₂O (15.2 g, 52.2 mmol) in 200 mL of methanol.

  • Base Addition: Heat the mixture to 50 °C. Slowly add a solution of KOH (10.2 g, 182 mmol) in 50 mL of methanol dropwise over 30 minutes.

  • Validation Checkpoint: The solution will transition from a pale green suspension to a deep blood-red solution , indicating successful coordination of the square-planar Ni(II) Schiff base complex.

  • Isolation: Stir at 60 °C for 1 hour, then pour the mixture into 500 mL of ice-cold water. The complex will precipitate as a red solid. Filter, wash thoroughly with water, and dry under vacuum at 40 °C.

Phase 2: Asymmetric Aldol Addition

Critical Note: Strict anhydrous conditions are required to maintain the low dielectric environment necessary for high diastereoselectivity.

  • Activation: Charge a flame-dried Schlenk flask with the Ni(II)-(S)-BPB-Glycine complex (5.0 g, 10.0 mmol) and purge with Argon. Dissolve in 50 mL of anhydrous THF.

  • Electrophile Addition: Add freshly distilled propanal (propionaldehyde) (1.1 mL, 15.0 mmol) to the red solution.

  • Catalysis: Cool the mixture to 0 °C. Add powdered NaOMe (0.54 g, 10.0 mmol) in one portion. Stir the reaction vigorously for 15–20 minutes.

  • Quenching: Quench the reaction by adding 5 mL of glacial acetic acid. The rapid reaction time minimizes thermodynamic equilibration, locking in the syn-(S) configuration.

  • Purification: Evaporate the THF under reduced pressure. Dissolve the residue in CH₂Cl₂, wash with water, dry over Na₂SO₄, and concentrate. The crude product can be crystallized from CHCl₃/hexane to yield the pure syn-(S) aldol complex.

Phase 3: Complex Disassembly and Product Isolation
  • Hydrolysis: Dissolve the purified Ni(II) aldol adduct in 30 mL of methanol. Add 20 mL of 6N aqueous HCl. Reflux the mixture at 80 °C for 1.5 hours.

  • Validation Checkpoint: The deep red color will completely dissipate to a pale green/yellow, visually confirming the destruction of the Schiff base complex.

  • Auxiliary Recovery: Evaporate the methanol in vacuo. Add 30 mL of water to the residue. The (S)-BPB auxiliary will precipitate quantitatively as a white/pale-yellow solid ((S)-BPB·HCl). Filter the solid and retain for recycling.

  • Target Isolation (Ion-Exchange):

    • Adjust the aqueous filtrate to pH 8–9 using 10% aqueous NH₃. The majority of the Ni(II) will precipitate as pale-green Ni(OH)₂.

    • Filter the suspension through a Celite pad.

    • Load the clear filtrate onto a DOWEX-50WX8 (H⁺ form) cation-exchange column.

    • Wash the column with deionized water until the eluent is neutral to remove residual anions and unreacted propanal.

    • Elute the target amino acid using 5% aqueous NH₃. Collect the ninhydrin-positive fractions.

  • Final Yield: Lyophilize the combined fractions to afford pure (2S,3S)-2-amino-3-hydroxypentanoic acid as a white crystalline powder.

References

  • Belokon, Y. N., Kochetkov, K. A., Ikonnikov, N. S., Strelkova, T. V., Harutyunyan, S. R., & Saghiyan, A. S. (2001). A new synthesis of enantiomerically pure syn-(S)-β-hydroxy-α-amino acids via asymmetric aldol reactions of aldehydes with a homochiral Ni(II)-glycine/(S)-BPB Schiff base complex. Tetrahedron: Asymmetry, 12(3), 481-485. URL:[Link]

  • Badorrey, R., Cativiela, C., Díaz-de-Villegas, M. D., & Gálvez, J. A. (1999). Stereocontrolled synthesis of all four stereoisomers of fully protected 2-amino-3-hydroxypentanoic acid from imines derived from D-glyceraldehyde. Tetrahedron, 55(49), 14145-14160. URL:[Link]

Fmoc Protection Protocol for L-threo-β-Hydroxynorvaline: Chemoselective N-α-Protection in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Overview L-threo-


-hydroxynorvaline is a highly valuable non-proteinogenic amino acid frequently utilized in the synthesis of complex peptidomimetics and natural products, such as the macrocyclic peptide Pargamicin A (1)[1]. To incorporate this building block into Solid-Phase Peptide Synthesis (SPPS), the 

-amino group must be selectively protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The critical challenge lies in achieving absolute chemoselectivity: acylating the

-amine without triggering O-acylation of the secondary

-hydroxyl group or inducing epimerization at the

-chiral center.

This Application Note details a highly optimized, self-validating protocol for the Fmoc protection of L-threo-


-hydroxynorvaline using Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate) under mild biphasic conditions.

Part 1: Mechanistic Rationale & Causality

Why Fmoc-OSu over Fmoc-Cl? Historically, Fmoc-Cl was used for N-protection via Schotten-Baumann conditions. However, Fmoc-Cl is an aggressive acylating agent that can lead to transient mixed anhydrides, promoting the formation of Fmoc-dipeptide impurities (e.g., Fmoc-


-Ala-AA-OH) and undesired O-acylation of the 

-hydroxyl group (2)[2]. Fmoc-OSu is a milder, activated carbonate. By exploiting the nucleophilic differential between the partially deprotonated

-amine (pKa ~9.5) and the protonated

-hydroxyl (pKa ~14.5) at pH 8.5–9.0, Fmoc-OSu ensures >99% chemoselectivity for N-acylation without requiring transient O-silylation[3].

Why Mild Base (NaHCO3) and Low Temperature? The use of NaHCO


 instead of stronger bases (like NaOH or high-concentration Na

CO

) buffers the reaction strictly below pH 9.5. This prevents base-catalyzed epimerization of the

-carbon, preserving the delicate threo stereochemistry. Initiating the reaction at 0–5 °C suppresses the background hydrolysis of Fmoc-OSu into Fmoc-OH and minimizes any kinetic O-acylation[3].

Part 2: Workflow Visualization

Workflow Start L-threo-β-Hydroxynorvaline + Aq. NaHCO3 (pH 8.5) Cooling Cool to 0-5 °C (Prevents Fmoc-OSu Hydrolysis) Start->Cooling Fmoc Dropwise Addition: Fmoc-OSu in THF/Acetone Cooling->Fmoc Reaction Stir at RT (12-16 h) Chemoselective N-Acylation Fmoc->Reaction Extraction Wash with Et2O (Removes Dibenzofulvene & Fmoc-OSu) Reaction->Extraction Acidification Acidify to pH 2.0-2.5 with 1M HCl (Precipitates Fmoc-Amino Acid) Extraction->Acidification Isolation Extract with EtOAc & Crystallize Acidification->Isolation

Caption: Chemoselective workflow for the Fmoc protection of L-threo-β-hydroxynorvaline.

Part 3: Materials and Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
L-threo-

-hydroxynorvaline
133.151.001.33 gStarting Material
Fmoc-OSu 337.331.103.71 gMild Acylating Agent
NaHCO

84.012.502.10 gBase / pH Buffer
THF or Acetone N/A-20 mLOrganic Co-solvent
Deionized Water 18.02-20 mLAqueous Solvent
1M HCl 36.46As needed~25 mLAcidification Reagent

Part 4: Step-by-Step Methodology

Phase 1: Preparation and Chemoselective Acylation

  • Dissolution : In a 100 mL round-bottom flask, dissolve 1.33 g (10 mmol) of L-threo-

    
    -hydroxynorvaline and 2.10 g (25 mmol) of NaHCO
    
    
    
    in 20 mL of deionized water. Stir until complete dissolution is achieved.
  • Cooling : Place the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Fmoc-OSu Addition : Dissolve 3.71 g (11 mmol) of Fmoc-OSu in 20 mL of THF (or Acetone). Add this organic solution dropwise to the aqueous amino acid solution over 30 minutes using an addition funnel. Causality: Dropwise addition prevents localized spikes in reagent concentration, mitigating the risk of oligomerization or dipeptide formation.

  • Reaction : Remove the ice bath. Allow the biphasic mixture to warm to room temperature (20–25 °C) and stir vigorously for 12–16 hours.

Phase 2: Self-Validating Reaction Monitoring 5. TLC Check : Perform Thin Layer Chromatography (Eluent: EtOAc/MeOH/AcOH 90:8:2).

  • Positive Control: The starting material will stain purple/red with Ninhydrin (indicating a free primary amine).

  • Validation: A successful reaction yields a Ninhydrin-negative, UV-active spot (254 nm) at a higher

    
     value, confirming complete N-protection without free amines remaining.
    

Phase 3: Workup and Isolation 6. Impurity Extraction : Dilute the reaction mixture with 30 mL of water. Transfer to a separatory funnel and wash the aqueous layer with Diethyl Ether (


 mL).
Causality: This step is critical. It extracts unreacted Fmoc-OSu and non-polar fluorenyl byproducts (e.g., dibenzofulvene) while the Fmoc-amino acid remains safely in the aqueous layer as a highly soluble sodium salt.
7. Acidification : Transfer the aqueous layer to an Erlenmeyer flask. Cool in an ice bath. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0–2.5 (verify with pH paper). The solution will become cloudy as the Fmoc-protected amino acid precipitates out of the aqueous phase.
8. Product Extraction : Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) (

mL). 9. Drying and Concentration : Combine the EtOAc layers, wash with brine (30 mL), and dry over anhydrous Na

SO

. Filter and concentrate in vacuo to yield a crude white solid. 10. Crystallization : Recrystallize the crude product from EtOAc/Hexanes to afford pure Fmoc-L-threo-

-hydroxynorvaline-OH.

Phase 4: Analytical Validation

  • LC-MS : Confirm the mass. Expected

    
     m/z.
    
  • Chiral HPLC : Run against a racemic standard to confirm the absence of

    
    -epimerization, ensuring the threo configuration is fully intact.
    

References

  • Amino Acid-Protecting Groups Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Total Synthesis of Pargamicin A Source: ChemRxiv URL:[Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Source: Total Synthesis URL:[Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group Source: MDPI / PMC URL:[Link]

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing (2S,3S)-2-Amino-3-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Role of (2S,3S)-2-Amino-3-hydroxypentanoic acid in Peptide Chemistry

(2S,3S)-2-Amino-3-hydroxypentanoic acid, a non-canonical β-hydroxy amino acid, presents both opportunities and challenges in the field of peptide synthesis and drug development. Its distinct stereochemistry and the presence of a secondary hydroxyl group can introduce valuable conformational constraints and new points for functionalization within a peptide sequence. These modifications can lead to enhanced biological activity, increased metabolic stability, and improved receptor-binding affinity.[1][2] However, the successful incorporation of this amino acid into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of protecting group strategies and coupling conditions to mitigate potential side reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the efficient and high-fidelity synthesis of peptides containing (2S,3S)-2-Amino-3-hydroxypentanoic acid using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy.[3][4][5]

Core Principles and Strategic Considerations

The foundational principles of SPPS involve the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[6][7] The process is cyclical, consisting of Nα-Fmoc deprotection, washing, amino acid coupling, and further washing steps.[8][9] The incorporation of (2S,3S)-2-Amino-3-hydroxypentanoic acid requires special attention to the following aspects:

  • Hydroxyl Group Protection: The decision of whether to protect the side-chain hydroxyl group is a critical first step. An unprotected hydroxyl group can lead to O-acylation during the coupling step, resulting in undesired peptide branching and compromised purity.[10]

  • Choice of Coupling Reagents: The steric hindrance at the β-carbon and the presence of the hydroxyl group can slow down coupling kinetics. Therefore, the selection of highly efficient coupling reagents is paramount to ensure complete and epimerization-free amide bond formation.

  • Potential for Side Reactions: Beyond O-acylation, other side reactions such as dehydration of the β-hydroxy group under certain conditions, and racemization, must be carefully monitored and controlled.[10]

Protecting Group Strategies for the Hydroxyl Functionality

The selection of a suitable protecting group for the hydroxyl moiety of (2S,3S)-2-Amino-3-hydroxypentanoic acid is crucial for a successful synthesis. The ideal protecting group must be stable to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) and be readily cleavable during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[3]

Protecting GroupStructureCleavage ConditionsAdvantagesDisadvantages
tert-Butyl (tBu) -C(CH₃)₃Strong acid (e.g., TFA)Orthogonal to Fmoc chemistry; widely used for Ser and Thr.Can be bulky, potentially increasing steric hindrance.
Trityl (Trt) -C(C₆H₅)₃Mild acidCan be selectively removed on-resin for side-chain modification.[11]More acid-labile than tBu, which may lead to premature deprotection.

For most routine syntheses, the tert-butyl (tBu) group is the recommended choice due to its robustness and compatibility with standard Fmoc-SPPS protocols.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the key stages of SPPS incorporating Fmoc-(2S,3S)-2-Amino-3-hydroxypentanoic acid(O-tBu)-OH.

Diagram of the Fmoc-SPPS Cycle

SPPS_Cycle Resin Resin-Peptide-NH-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 ElongatedPeptide Resin-Peptide+1-NH-Fmoc Washing2->ElongatedPeptide Repeat Cycle Coupling_Mechanism FmocAA Fmoc-AA-COOH ActiveEster Fmoc-AA-OAt (Active Ester) FmocAA->ActiveEster Activation HATU HATU + DIPEA CoupledProduct Fmoc-AA-NH-Peptide-Resin ActiveEster->CoupledProduct Coupling PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledProduct

Sources

Application Notes & Protocols for the Enzymatic Production of Chiral β-Hydroxy-α-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic synthesis of chiral β-hydroxy-α-amino acids. These compounds are crucial building blocks in the pharmaceutical industry, notably for the synthesis of β-lactam antibiotics and other bioactive molecules[1]. Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis, which often struggles with stereocontrol[1][2]. This guide delves into the core enzymatic strategies, providing both the theoretical underpinnings and practical, field-proven protocols.

I. Foundational Principles of Enzymatic Synthesis

The enzymatic production of β-hydroxy-α-amino acids primarily relies on the stereocontrolled formation of a new carbon-carbon bond or the stereoselective modification of a pre-existing molecule. The choice of enzyme is paramount and dictates the stereochemical outcome of the reaction. The most utilized enzyme classes for this purpose are Aldolases, Hydroxylases, and Hydrolases for kinetic resolution. Each approach offers unique advantages in terms of substrate scope, stereoselectivity, and process scalability.

II. Aldolase-Mediated Synthesis: A Powerful C-C Bond Forming Strategy

Threonine aldolases are a class of pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol addition of glycine to an aldehyde, generating a β-hydroxy-α-amino acid with two new stereocenters[3][4][5]. This one-step process with minimal protection requirements makes it an attractive method for organic synthesis[4].

Mechanism of Action & Stereocontrol

Aldolases are broadly classified into two types based on their reaction mechanism[5]. Type I aldolases, found in animals and plants, form a Schiff base between a lysine residue in the active site and the donor substrate. Type II aldolases, found in bacteria and fungi, utilize a metal cofactor (typically Zn2+) as a Lewis acid to activate the donor substrate[5][6]. Threonine aldolases, being PLP-dependent, utilize the cofactor to activate glycine for the nucleophilic attack on the aldehyde acceptor[4].

The stereochemical outcome is determined by the specific type of threonine aldolase used:

  • L-threonine aldolases (LTA) typically produce L-erythro or L-threo isomers.

  • D-threonine aldolases (DTA) yield D-threo or D-allo isomers.

The diastereoselectivity can be influenced by the structure of the aldehyde substrate, with aromatic aldehydes often yielding threo products and aliphatic aldehydes favoring erythro isomers with LTAs[4].

Visualizing the Aldolase Reaction Workflow

Aldolase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Enzyme Threonine Aldolase (LTA or DTA) Bioreactor Bioreactor (Controlled pH & Temp) Enzyme->Bioreactor Glycine Glycine (Donor) Glycine->Bioreactor Aldehyde Aldehyde (Acceptor) Aldehyde->Bioreactor Buffer Reaction Buffer (e.g., HEPES, Tris-HCl) Buffer->Bioreactor PLP Pyridoxal 5'-phosphate (Cofactor) PLP->Bioreactor Quench Reaction Quenching (e.g., Acetonitrile) Bioreactor->Quench Incubation Purification Purification (e.g., Chromatography) Quench->Purification Analysis Analysis (UPLC-MS, NMR) Purification->Analysis Product Chiral β-hydroxy α-amino acid Analysis->Product caption Workflow for Aldolase-Catalyzed Synthesis.

Caption: Workflow for Aldolase-Catalyzed Synthesis.

Protocol: Whole-Cell Synthesis of L-threo-4-methylsulfonylphenylserine (L-threo-MTPS) using a recombinant L-Threonine Aldolase

This protocol is adapted from a study on a novel L-threonine aldolase from Neptunomonas marine (NmLTA) and its engineered variants, demonstrating high activity and diastereoselectivity[7].

Materials:

  • Recombinant E. coli cells expressing the L-threonine aldolase of interest.

  • 4-methylsulfonylbenzaldehyde (4-MTB)

  • Glycine

  • Pyridoxal 5'-phosphate (PLP)

  • HEPES-NaOH buffer (50 mM, pH 8.0)

  • Dimethylformamide (DMF)

  • Acetonitrile (for quenching)

  • Standard laboratory equipment for cell culture and biotransformation.

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (220 rpm).

  • Cell Culture: Transfer the overnight culture to 500 mL of fresh LB medium in a 2 L flask. Grow at 37°C until the OD600 reaches 0.6-0.8.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C). Wash the cell pellet with buffer (e.g., 50 mM HEPES-NaOH, pH 8.0) and resuspend to a desired cell density (e.g., 10% w/v wet cells). These can be used as "wet whole cells" directly.

  • Biotransformation:

    • In a suitable reaction vessel, prepare the reaction mixture containing:

      • 1 M Glycine

      • 100 mM 4-MTB (dissolved in a minimal amount of DMF, final concentration of DMF should be ~10% v/v)

      • 50 µM PLP

      • 50 mM HEPES-NaOH buffer (pH 8.0)

    • Add the prepared whole-cell catalyst to initiate the reaction.

    • Incubate at 25°C with agitation (250 rpm).

  • Reaction Monitoring and Quenching: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by UPLC-MS. Once the desired conversion is reached, quench the reaction by adding an equal volume of acetonitrile.

  • Downstream Processing:

    • Separate the cell debris by centrifugation.

    • The supernatant containing the product can be purified using techniques like reverse-phase chromatography[2].

    • Analyze the final product for yield and diastereomeric excess (de) using UPLC-MS and NMR[2][7].

Self-Validation and Controls:

  • Negative Control: Run a parallel reaction without the whole-cell catalyst to ensure no non-enzymatic reaction occurs.

  • Substrate and Product Standards: Use analytical standards for the aldehyde, glycine, and the expected product for accurate quantification.

  • Time-Course Analysis: A time-course study helps in understanding the reaction kinetics and determining the optimal reaction time, as prolonged reaction times can sometimes lead to a decrease in diastereomeric ratio[2].

Parameter Condition Rationale
pH 8.0Optimal pH for many LTAs, balancing activity and stability[7].
Temperature 25°CA compromise to ensure enzyme stability over the reaction period while maintaining a reasonable reaction rate[7].
Glycine Concentration 1 M (Excess)To push the reaction equilibrium towards product formation, as the aldol reaction is reversible[1][7].
Co-solvent (DMF) 10% (v/v)To improve the solubility of the aromatic aldehyde substrate[7].

III. Hydroxylase-Catalyzed Diastereoselective Synthesis

An alternative to aldol addition is the direct hydroxylation of an amino acid at the β-position. 2-oxoglutarate-dependent hydroxylases have emerged as powerful biocatalysts for this transformation. These enzymes offer high regioselectivity and stereoselectivity in an irreversible reaction, providing a direct route to specific diastereomers[1].

Protocol: Whole-Cell Synthesis of L-threo-β-hydroxy-Histidine

This protocol is based on the use of a novel amino acid hydroxylase from Sulfobacillus thermotolerans[1].

Materials:

  • Recombinant E. coli expressing the gene for the amino acid hydroxylase.

  • L-Histidine

  • 2-oxoglutarate

  • Ascorbic acid

  • FeSO₄·7H₂O

  • Tris-HCl buffer (pH 7.5)

Procedure:

  • Catalyst Preparation: Prepare and harvest the recombinant E. coli cells expressing the hydroxylase as described in the aldolase protocol.

  • Biotransformation:

    • In a reaction vessel, combine:

      • 50-200 mM L-Histidine (substrate)

      • Tris-HCl buffer (pH 7.5)

      • Appropriate concentrations of 2-oxoglutarate, ascorbic acid, and FeSO₄ as co-substrates and cofactors.

    • Add the whole-cell biocatalyst to start the reaction.

  • Reaction Conditions and Monitoring:

    • Incubate the reaction at an optimized temperature (e.g., 30-40°C) with shaking.

    • Monitor the formation of L-threo-β-hydroxy-Histidine using HPLC or LC-MS.

  • Work-up and Analysis:

    • Terminate the reaction by heat inactivation or addition of acid.

    • Remove cell debris by centrifugation.

    • Isolate and purify the product from the supernatant. The product titer can reach over 20 g/L under optimized conditions[1].

IV. Hydrolase-Based Kinetic Resolution

Kinetic resolution is a powerful strategy to separate enantiomers from a racemic mixture. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. Lipases and aminopeptidases are commonly employed for this purpose.

Lipase-Catalyzed Hydrolysis

Lipases can enantioselectively hydrolyze racemic β-amino acid esters. For instance, Lipase PS from Burkholderia cepacia has been used for the resolution of various β-amino acid esters, yielding the unreacted (R)-ester and the hydrolyzed (S)-acid with excellent enantiomeric excess (ee)[8].

Aminopeptidase-Catalyzed Amide Hydrolysis

β-aminopeptidases can resolve racemic β-amino acid amides by selectively hydrolyzing the L-enantiomer to the corresponding L-β-amino acid, leaving the D-amide untouched[9]. This method is highly efficient, with reported enantiomeric excesses of over 98% for the L-amino acid product[9].

Visualizing the Kinetic Resolution Process

Kinetic_Resolution Racemic_Mix Racemic β-hydroxy α-amino acid derivative (R/S) Enzyme Hydrolase (e.g., Lipase, Aminopeptidase) Racemic_Mix->Enzyme Product_S (S)-Product (e.g., Acid or Amine) Enzyme->Product_S Selective Transformation Unreacted_R Unreacted (R)-Substrate Enzyme->Unreacted_R No Reaction Separation Separation Product_S->Separation Unreacted_R->Separation caption Kinetic resolution using a hydrolase.

Caption: Kinetic resolution using a hydrolase.

V. Conclusion and Future Outlook

Enzymatic methods provide a robust and sustainable platform for the synthesis of chiral β-hydroxy-α-amino acids. Aldolases offer a direct route through C-C bond formation, while hydroxylases provide an alternative for specific diastereomer synthesis. Kinetic resolution using hydrolases remains a valuable tool for separating enantiomers. The continued discovery of new enzymes from diverse microbial sources and the application of protein engineering to enhance their activity, stability, and substrate scope will undoubtedly expand the industrial applicability of these biocatalytic processes[3][7]. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to leverage the power of enzymes in the synthesis of these high-value chiral building blocks.

References

  • Hirata, R., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01335-21. [Link]

  • Palomo, C., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. Organic Letters, 23(11), 4252-4257. [Link]

  • Zhang, X., et al. (2021). Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. Organic Chemistry Frontiers, 8(11), 2634-2639. [Link]

  • Schultz, J. W., et al. (2021). Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. ACS Catalysis, 11(15), 9445-9453. [Link]

  • Kumar, A., & Kumar, S. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Sciences, 8(3), 438-445. [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

  • Forgó, P., & Forró, E. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 3987-3998. [Link]

  • Li, G., et al. (2024). Discovery and directed evolution of C–C bond formation enzymes for the biosynthesis of β-hydroxy-α-amino acids and derivatives. Critical Reviews in Biotechnology, 1-19. [Link]

  • Kimura, T., et al. (1997). Enzymatic Synthesis of β-Hydroxy-α-amino Acids Based on Recombinant d- and l-Threonine Aldolases. Journal of the American Chemical Society, 119(47), 11734-11742. [Link]

  • Sharma, M., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13(9), 6133-6163. [Link]

  • Hruby, V. J., & Qian, X. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis and Applications of α-Amino Acids. [Link]

  • O'Brien, P., & Towers, T. D. (2004). Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry, 2(13), 1834-1844. [Link]

  • Betori, R. C., et al. (2017). A Biocatalytic Route to Highly Enantioenriched β-Hydroxydioxinones. Advanced Synthesis & Catalysis, 359(15), 2643-2648. [Link]

  • Heck, T., et al. (2009). Kinetic Resolution of Aliphatic β-Amino Acid Amides by β-Aminopeptidases. Chemistry – A European Journal, 15(23), 5621-5624. [Link]

  • Rao, D., et al. (2018). A new d-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids. Catalysis Science & Technology, 8(1), 245-252. [Link]

  • Wu, S., et al. (2020). Recent Advances in Aldolase‐Catalyzed Asymmetric Synthesis. ChemCatChem, 12(18), 4446-4463. [Link]

  • Gomez, S. (2020). THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. Chemistry Seminar, Duke University. [Link]

  • Páez, B., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6031. [Link]

  • Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. [Link]

  • Machajewski, T. D., & Wong, C.-H. (2000). Recent Advances in Aldolase-Catalyzed Asymmetric Synthesis. Angewandte Chemie International Edition, 39(8), 1352-1374. [Link]

  • Sharma, M., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. KAUST Repository. [Link]

  • Zhang, Z., et al. (2023). Discovery and Engineering of the l-Threonine Aldolase from Neptunomonas marine for the Efficient Synthesis of β-Hydroxy-α-amino Acids via C–C Formation. ACS Catalysis, 13(11), 7489-7498. [Link]

  • BCH3023 Hydrolysis Reactions of Proteins Yielding Amino Acids. (2022). YouTube. [Link]

  • Ni, Y., et al. (2023). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. International Journal of Molecular Sciences, 24(7), 6701. [Link]

  • Willies, S. C. (2013). Development of Transaminases for the Synthesis of Enantiomerically PureChiral Amines. The University of Manchester Research Explorer. [Link]

Sources

Application Notes and Protocols: Reagents for the Cyclization of 2-Amino-3-Hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-3-hydroxypentanoic acid, a β-hydroxy-α-amino acid, is a valuable chiral building block in synthetic organic and medicinal chemistry. Its bifunctional nature, possessing both an amine and a hydroxyl group in a specific stereochemical arrangement, allows for intramolecular cyclization to form various heterocyclic scaffolds. These cyclic structures, such as oxazolines and lactones, are prevalent in numerous biologically active natural products and pharmaceuticals. The strategic choice of cyclization reagent and reaction conditions is paramount in directing the reaction towards the desired heterocyclic core, while maintaining stereochemical integrity.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary reagents and protocols for the cyclization of 2-amino-3-hydroxypentanoic acid and its derivatives. The focus is on providing not just procedural steps, but also the underlying mechanistic principles to empower rational experimental design.

Strategic Considerations: Navigating the Cyclization Landscape

Before delving into specific protocols, it is crucial to consider the strategic decisions that will dictate the outcome of the cyclization reaction. The inherent structure of 2-amino-3-hydroxypentanoic acid presents two primary intramolecular cyclization pathways:

  • Oxazoline Formation: This involves the reaction between the amino group and the hydroxyl group, with the elimination of a water molecule. This pathway is often favored when the carboxylic acid is masked, for instance, as an ester or an amide.

  • Lactone Formation (Lactonization): This involves the intramolecular esterification between the carboxylic acid and the hydroxyl group.[1] This pathway typically requires activation of the carboxylic acid and protection of the amino group to prevent competitive reactions.

The choice between these pathways is governed by the desired final product and is orchestrated through a carefully planned protecting group strategy . Orthogonal protecting groups, which can be removed under different conditions, are essential for selectively exposing the desired reactive functionalities for cyclization.[2][3]

Protecting Group Strategy: The Key to Selective Cyclization

To prevent undesired side reactions such as intermolecular polymerization or the formation of diketopiperazines, the non-participating functional groups must be protected.[2][4]

  • Amino Group Protection: The most common protecting groups for the α-amino group are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups.[5] These are staples in solid-phase peptide synthesis (SPPS) and are well-characterized in terms of their stability and deprotection conditions.

  • Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester, such as a methyl, ethyl, or tert-butyl (tBu) ester. The choice of ester is often dictated by the desired deprotection method, with tBu esters being readily cleaved by acid (e.g., trifluoroacetic acid, TFA).[5]

The following Graphviz diagram illustrates the decision-making process based on the desired cyclization product.

Cyclization Strategy Logical Flow for Cyclization Pathway Selection Start 2-Amino-3-hydroxypentanoic Acid Derivative Protect Protect Amino and/or Carboxyl Group Start->Protect DesiredProduct Desired Product? Protect->DesiredProduct Oxazoline Oxazoline DesiredProduct->Oxazoline Heterocycle with N Lactone Lactone DesiredProduct->Lactone Heterocycle with O ReagentChoiceOx Select Dehydrative Cyclization Reagent (e.g., Burgess Reagent, Mitsunobu Conditions) Oxazoline->ReagentChoiceOx ReagentChoiceLac Select Lactonization Reagent (e.g., Yamaguchi or Shiina Reagent) Lactone->ReagentChoiceLac FinalProductOx Final Oxazoline Product ReagentChoiceOx->FinalProductOx FinalProductLac Final Lactone Product ReagentChoiceLac->FinalProductLac

Caption: Decision workflow for selecting the appropriate cyclization pathway.

Reagents and Protocols for Oxazoline Formation

The formation of an oxazoline ring from a β-hydroxy-α-amino acid derivative is fundamentally a dehydrative cyclization. Several mild and efficient reagents have been developed for this purpose.

The Burgess Reagent: A Mild and Selective Dehydrating Agent

The Burgess reagent (methyl N-(triethylammoniumsulphonyl)carbamate) is a highly effective and mild reagent for the dehydration of alcohols and is particularly well-suited for the cyclization of β-hydroxy amides to form oxazolines.[6][7][8] The reaction proceeds under neutral conditions and generally with inversion of configuration at the hydroxyl-bearing carbon.[8] This stereospecificity is a significant advantage in the synthesis of chiral molecules.

Mechanism of Action: The Burgess reagent reacts with the hydroxyl group to form a sulfonate ester intermediate, which is a good leaving group. Subsequent intramolecular nucleophilic attack by the amide nitrogen displaces the sulfonate, leading to the formation of the oxazoline ring.

The following diagram illustrates the general mechanism of Burgess reagent-mediated cyclization.

Burgess Reagent Mechanism Mechanism of Burgess Reagent-Mediated Oxazoline Formation Substrate β-Hydroxy Amide Intermediate Sulfonate Ester Intermediate Substrate->Intermediate + Burgess Reagent Burgess Burgess Reagent Oxazoline Oxazoline Intermediate->Oxazoline Intramolecular SN2 attack Byproducts Byproducts Oxazoline->Byproducts

Caption: Simplified mechanism of oxazoline formation using the Burgess reagent.

Experimental Protocol: Cyclization using the Burgess Reagent

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Dissolve the N-protected 2-amino-3-hydroxypentanoic acid amide (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: Add the Burgess reagent (1.1-1.5 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired oxazoline.

ParameterRecommended Condition
Solvent Anhydrous THF, Dichloromethane (DCM)
Temperature Room Temperature
Equivalents of Burgess Reagent 1.1 - 1.5
Reaction Time 1 - 6 hours

Table 1: Typical reaction conditions for Burgess reagent-mediated cyclization.

The Mitsunobu Reaction: Stereospecific Cyclization with Inversion of Configuration

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including the formation of cyclic ethers and amines.[9][10] In the context of 2-amino-3-hydroxypentanoic acid derivatives, it facilitates the intramolecular cyclization of an N-protected amino alcohol to form an oxazoline with complete inversion of stereochemistry at the hydroxyl center.[11] This reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

Mechanism of Action: The reaction proceeds through the activation of the hydroxyl group by the phosphine and azodicarboxylate to form an alkoxyphosphonium salt, a highly effective leaving group. The nitrogen of the protected amino group then acts as an internal nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion to form the oxazoline ring.[12]

Experimental Protocol: Mitsunobu Cyclization

Caution: Diethyl azodicarboxylate (DEAD) is a hazardous substance and should be handled with appropriate safety precautions.

  • Preparation: Dissolve the N-protected 2-amino-3-hydroxypentanoic acid (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography to separate the oxazoline from the triphenylphosphine oxide and hydrazine byproducts.

ParameterRecommended Condition
Phosphine Triphenylphosphine (PPh₃)
Azodicarboxylate DEAD or DIAD
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Equivalents of Reagents 1.5 equivalents each of phosphine and azodicarboxylate

Table 2: Typical reaction conditions for Mitsunobu cyclization.

Reagents and Protocols for Lactonization

The formation of a lactone from 2-amino-3-hydroxypentanoic acid requires the intramolecular esterification between the carboxylic acid and the hydroxyl group. This process generally necessitates the activation of the carboxylic acid and protection of the amino group.

Macrolactonization Reagents

While 2-amino-3-hydroxypentanoic acid forms a five-membered γ-lactone, the principles of macrolactonization can be applied. Reagents such as those used in Yamaguchi or Shiina esterification are effective for this transformation. These methods involve the in situ generation of a highly reactive mixed anhydride, which then undergoes intramolecular attack by the hydroxyl group.

Experimental Protocol: General Lactonization Procedure

  • Protection: Ensure the amino group of 2-amino-3-hydroxypentanoic acid is protected (e.g., with a Boc or Fmoc group).

  • Activation: In a high-dilution setup to favor intramolecular cyclization, dissolve the N-protected amino acid in an appropriate aprotic solvent (e.g., THF or toluene). Add the activating agent (e.g., 2,4,6-trichlorobenzoyl chloride for Yamaguchi esterification) followed by a base (e.g., triethylamine or DMAP).

  • Cyclization: The reaction mixture is typically stirred at room temperature or with gentle heating to promote cyclization.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the reaction is quenched, and the lactone is extracted and purified by column chromatography.

Conclusion

The cyclization of 2-amino-3-hydroxypentanoic acid is a versatile strategy for the synthesis of valuable heterocyclic scaffolds. The choice of reagents and a well-defined protecting group strategy are the cornerstones of a successful cyclization. For the synthesis of oxazolines, the Burgess reagent offers a mild and efficient route, while the Mitsunobu reaction provides a stereospecific alternative with inversion of configuration. For lactonization, methods that activate the carboxylic acid under high dilution are generally effective. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important chiral building block.

References

  • Applications of the Mitsunobu Reaction in Peptide Chemistry. PubMed.
  • Burgess reagent(29684-56-8) API CDMO. CDMO.
  • N,O-Isopropylidenated Threonines as Tools for Peptide Cyclization: Application to the Synthesis of Mahafacyclin B.
  • Amino Acid Deriv
  • Burgess reagent in organic synthesis. Journal of the Indian Institute of Science.
  • Stereospecific cyclization of P-hydroxy aryl amides to p-lactams. Canadian Journal of Chemistry.
  • One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. PubMed Central.
  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cycliz
  • Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer. PubMed Central.
  • Amino Acid-Protecting Groups. SciSpace.
  • Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives.
  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. MDPI.
  • Recent advances in peptide macrocyclization str
  • Mitsunobu reaction. Wikipedia.
  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide.
  • Mitsunobu Reaction. Chemistry Steps.
  • Development of aspartic acid ligation for peptide cyclization derived from serine/threonine lig
  • New uses for the Burgess reagent in chemical synthesis: methods for the facile and stereoselective formation of sulfamidates, glycosylamines, and sulfamides. PubMed.
  • From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. PubMed Central.
  • Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters.
  • Serine/threonine ligation for the chemical synthesis of proteins.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn.
  • Synthetic applications of Burgess reagent.
  • Lactone synthesis. Organic Chemistry Portal.
  • Lactone. Wikipedia.

Sources

Application Note: Strategic Incorporation of (2S,3S)-β-Hydroxynorvaline into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-standard amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the creation of molecules with enhanced stability, conformational rigidity, and biological activity. Cyclic peptides, in particular, benefit from these modifications, as their constrained topology can lead to improved target affinity and reduced susceptibility to enzymatic degradation[1]. This guide provides a detailed technical overview and actionable protocols for the successful incorporation of (2S,3S)-β-hydroxynorvaline, a sterically demanding β-hydroxy amino acid, into cyclic peptides using Solid-Phase Peptide Synthesis (SPPS). We will explore critical considerations from protecting group strategy to final cyclization and purification, offering insights into the causality behind key experimental choices.

Introduction: The Rationale for β-Hydroxynorvaline in Cyclic Peptides

(2S,3S)-β-hydroxynorvaline is an analogue of threonine with an extended ethyl side chain. Its inclusion in a peptide sequence imparts unique structural constraints. The β-hydroxyl group can participate in intramolecular hydrogen bonding, helping to stabilize specific secondary structures like β-turns, which are crucial for the pre-organized conformation of many bioactive cyclic peptides[2]. This conformational preorganization can significantly enhance binding affinity by minimizing the entropic penalty upon target engagement[1].

Furthermore, like other non-canonical amino acids, β-hydroxynorvaline can increase the proteolytic resistance of the peptide backbone, a critical attribute for improving in-vivo half-life[1]. The strategic challenge, however, lies in its efficient chemical synthesis due to its steric bulk and the reactivity of its secondary hydroxyl group.

Core Challenge: Protecting Group Strategy and Steric Hindrance

The successful synthesis of a peptide containing (2S,3S)-β-hydroxynorvaline hinges on two primary considerations:

  • Hydroxyl Group Reactivity: During peptide synthesis, the free hydroxyl group of β-hydroxynorvaline is nucleophilic and can be acylated by the activated carboxyl group of the incoming amino acid. This results in the formation of an undesired ester branch, terminating the main peptide chain elongation. Therefore, protection of the hydroxyl group is mandatory.

  • Steric Hindrance: As a β-branched amino acid, β-hydroxynorvaline presents significant steric hindrance at the acylation site (the α-amino group). This can lead to incomplete or slow coupling reactions, resulting in deletion sequences and lower overall yield[3].

To address these challenges, an orthogonal protecting group strategy is essential. The most robust and widely adopted method is the Fmoc/tBu strategy [4].

  • α-Amino Group Protection: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is used for temporary protection of the α-amino group. It is stable to acid but rapidly removed by a secondary amine, typically piperidine, allowing for sequential chain elongation[5].

  • β-Hydroxyl Group Protection: A tert-butyl (tBu) ether is the ideal protecting group for the hydroxyl function. It is highly stable to the basic conditions used for Fmoc removal but is quantitatively cleaved by strong acids like trifluoroacetic acid (TFA)[4]. This makes it perfectly orthogonal to the Fmoc group and compatible with the final cleavage and global deprotection step.

Therefore, the key building block for this synthesis is Fmoc-(2S,3S)-β-hydroxynorvaline(tBu)-OH .

Experimental Workflow Overview

The overall process involves the linear assembly of the peptide on a solid support, followed by cleavage, cyclization, and purification.

Workflow cluster_SPPS Part 1: Linear Peptide Synthesis (SPPS) cluster_PostSPPS Part 2: Cyclization & Purification Resin Resin Preparation SPPS_Cycle Iterative SPPS Cycles (Deprotection & Coupling) Resin->SPPS_Cycle Incorp Incorporation of Fmoc-β-HNV(tBu)-OH SPPS_Cycle->Incorp Final_Deprotect Final N-terminal Fmoc Removal SPPS_Cycle->Final_Deprotect Incorp->SPPS_Cycle Cleavage Cleavage from Resin & Global Deprotection Final_Deprotect->Cleavage Peptide-Resin Complete Cyclization Head-to-Tail Cyclization Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification Characterization LC-MS/MS Analysis Purification->Characterization

Caption: Overall experimental workflow from synthesis to characterization.

Detailed Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the manual synthesis of a linear peptide precursor incorporating Fmoc-(2S,3S)-β-hydroxynorvaline(tBu)-OH using the Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin (for C-terminal amide peptides)

  • Fmoc-protected amino acids (including Fmoc-(2S,3S)-β-hydroxynorvaline(tBu)-OH)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF (v/v)

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: Isopropyl Alcohol (IPA)

SPPS Cycle Diagram:

SPPS_Cycle Start Start: Peptide-Resin (N-terminal Fmoc) Deprotection 1. Deprotection 20% Piperidine in DMF (2 x 10 min) Start->Deprotection Wash1 2. Washing (DMF, IPA, DMF) Deprotection->Wash1 Coupling 3. Coupling Fmoc-AA-OH (4 eq) HATU (3.9 eq) DIPEA (8 eq) in DMF Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 End End: Peptide-Resin+1 (N-terminal Fmoc) Wash2->End

Caption: The iterative four-step Fmoc-SPPS cycle.

Procedure:

  • Resin Swelling: Place the Rink Amide resin in a reaction vessel. Add DMF and allow it to swell for 30 minutes with gentle agitation. Drain the solvent.

  • Initial Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 10 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly by agitating with the indicated solvent for 1 minute each before draining: DMF (x3), IPA (x2), DMF (x3).

  • Standard Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 eq. relative to resin loading) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.

    • Add the activation mixture to the resin. Agitate for 45-60 minutes.

    • Take a small sample of resin beads for a Kaiser test to confirm reaction completion (ninhydrin negative).

  • Washing: Wash the resin with DMF (x3).

  • Incorporation of (2S,3S)-β-Hydroxynorvaline (Double Coupling):

    • Causality: Due to its steric hindrance, a standard single coupling may be insufficient. A double coupling protocol with a potent coupling reagent like HATU is strongly recommended to drive the reaction to completion and avoid deletion sequences[6].

    • First Coupling: Pre-activate Fmoc-(2S,3S)-β-hydroxynorvaline(tBu)-OH (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF. Add to the resin and agitate for 2 hours.

    • Washing: Wash with DMF (x3).

    • Second Coupling: Repeat the activation and coupling step with a fresh solution for another 2 hours.

    • Perform a Kaiser test to ensure completion. If the test is still positive, a capping step with acetic anhydride may be necessary to terminate any unreacted chains.

  • Chain Elongation: Repeat steps 2-5 for all remaining amino acids in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform one last deprotection step (Step 2) to liberate the N-terminal amine required for cyclization.

  • Final Wash: Wash the peptide-resin extensively with DMF (x3), IPA (x2), and DCM (x3). Dry the resin under vacuum.

Protocol 2: Peptide Cleavage, Cyclization, and Purification

The choice between on-resin and solution-phase cyclization depends on the peptide sequence. Solution-phase cyclization is generally preferred as it allows the peptide to freely adopt a favorable conformation for ring closure, often leading to higher yields compared to the sterically constrained on-resin environment[7].

ParameterOn-Resin CyclizationSolution-Phase Cyclization
Principle Cyclization occurs while the peptide is anchored to the resin via a side chain.The fully deprotected linear peptide is cyclized in a dilute solution.
Peptide State Side-chain anchored, N- and C-termini are free.Fully free and deprotected in solution.
Concentration High effective local concentration.Critically low (0.1 - 1.0 mM) to favor intramolecular reaction.[7]
Pros Simpler workup; avoids handling of linear peptide.Generally higher yields; less steric hindrance from resin.[7]
Cons Lower yields for sterically hindered sequences; potential for resin-based side reactions.[8][9]Risk of dimerization/oligomerization if concentration is too high; requires an additional purification step.
Typical Reagents HBTU, PyBOP, DIPEAHBTU, PyBOP, HATU, DIPEA

Procedure (Solution-Phase Cyclization):

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) . TIS acts as a scavenger to trap reactive carbocations generated from the tBu protecting groups, preventing side reactions.

    • Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation:

    • Concentrate the TFA solution under a stream of nitrogen to about 10% of its original volume.

    • Add the concentrated solution dropwise to a large volume of ice-cold diethyl ether with vigorous stirring.

    • The crude linear peptide will precipitate as a white solid.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more.

    • Dry the crude peptide under vacuum.

  • Head-to-Tail Cyclization:

    • Causality: The key to successful solution-phase cyclization is maintaining high dilution. At concentrations below 1 mM, the probability of the peptide's N-terminus and C-terminus finding each other (intramolecular reaction) is much higher than two different peptide molecules reacting (intermolecular dimerization)[7].

    • Dissolve the crude linear peptide in a large volume of DMF to achieve a final concentration of ~0.5 mM.

    • Add DIPEA to adjust the pH to 8.5-9.0 (check with wet pH paper).

    • Add the cyclization reagent, for example, PyBOP (1.5 eq.) or HATU (1.5 eq.).

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by taking small aliquots and analyzing via LC-MS.

  • Workup:

    • Once the reaction is complete, quench by adding a few drops of acetic acid.

    • Remove the DMF under high vacuum.

    • Re-dissolve the residue in a minimal amount of 50% Acetonitrile/Water for purification.

Cyclization cluster_OnResin On-Resin Cyclization cluster_Solution Solution-Phase Cyclization OnResin_Start Peptide on Resin (Side-chain attached) OnResin_Cyclize Add Cyclization Reagent (e.g., PyBOP, DIPEA) in DMF OnResin_Start->OnResin_Cyclize OnResin_Cleave Cleave Cyclic Peptide from Resin OnResin_Cyclize->OnResin_Cleave Sol_Cleave Cleave Linear Peptide from Resin Sol_Dilute High Dilution in DMF (0.5 mM) Sol_Cleave->Sol_Dilute Sol_Cyclize Add Cyclization Reagent (e.g., HATU, DIPEA) Sol_Dilute->Sol_Cyclize

Caption: Comparison of on-resin vs. solution-phase cyclization workflows.

Protocol 3: Purification and Characterization

Purification by RP-HPLC:

  • Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification. It separates molecules based on their hydrophobicity[10][11].

  • System:

    • Column: C18 stationary phase (preparative scale).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Detection: UV at 210-220 nm (peptide bond absorption).

  • Typical Gradient:

Time (min)% Mobile Phase B
05
55
3565
4095
4595
505
  • Procedure:

    • Dissolve the crude cyclic peptide in the minimum volume of mobile phase A/B mixture.

    • Inject the sample onto the equilibrated column.

    • Run the gradient and collect fractions corresponding to the major peak.

    • Analyze the purity of each fraction using analytical RP-HPLC.

    • Pool the pure fractions (>95%) and lyophilize to obtain the final product as a white, fluffy powder.

Characterization by Mass Spectrometry:

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.

  • Analysis:

    • Confirm the molecular weight of the purified peptide. The observed mass should match the calculated theoretical mass of the cyclic peptide.

    • Perform tandem MS (MS/MS) for structural confirmation. The fragmentation pattern of a cyclic peptide is more complex than a linear one, as it requires two backbone cleavages to produce fragment ions[12][13]. However, the resulting b- and y-ion series can be used to verify the amino acid sequence.

Conclusion

The successful incorporation of (2S,3S)-β-hydroxynorvaline into a cyclic peptide is an achievable goal that requires a strategic approach to chemical synthesis. By employing an orthogonal Fmoc/tBu protecting group strategy, utilizing robust coupling conditions to overcome steric hindrance, and performing a carefully controlled solution-phase cyclization, researchers can access these unique molecular scaffolds. The protocols outlined in this guide provide a validated framework for synthesizing, purifying, and characterizing these complex molecules, paving the way for the development of novel peptide-based therapeutics.

References

  • Ng, J. C., et al. (2020). Software-aided detection and structural characterization of cyclic peptide metabolites in biological matrix by high-resolution mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Matsubara, T., Inohana, Y., & Hirano, I. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu Corporation. Available at: [Link]

  • Li, Y., & Li, L. (2014). Mass Spectrometric Analysis of Cyclic Peptides. In Mass Spectrometry of Natural Products. Humana Press. Available at: [Link]

  • Protein Metrics. (2024). Cyclic Peptide Analysis. Protein Metrics Support. Available at: [Link]

  • Ng, J. L., Bandeira, N., & Pevzner, P. A. (2009). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. Lecture Notes in Computer Science. Available at: [Link]

  • Behrendt, R., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. AAPPTec. Available at: [Link]

  • Gömöry, Á., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids. Available at: [Link]

  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage. Available at: [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available at: [Link]

  • Santos, G. (2013). How to purify polar cyclic peptides? ResearchGate. Available at: [Link]

  • Biotage. (2023). Does decreased resin loading improve head-to-tail cyclization? Biotage. Available at: [Link]

  • Adage, T., et al. (2015). On-resin peptide macrocyclization using thiol-ene click chemistry. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Chen, J., et al. (2019). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. RSC Advances. Available at: [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. Available at: [Link]

  • Chen, J., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules. Available at: [Link]

  • Hosseinzadeh, P., et al. (2017). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal. Available at: [Link]

  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Loffredo, M. R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules. Available at: [Link]

Sources

Application Note: Scalable Asymmetric Synthesis of (2S,3S)-2-Amino-3-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,3S)-2-Amino-3-hydroxypentanoic acid (also known as L-allo-3-hydroxynorvaline) is a highly specialized non-canonical


-hydroxy-

-amino acid. It is increasingly utilized in the rational design of peptide therapeutics, notably in engineered MUC1-glycopeptide cancer vaccines where its ethyl side-chain enhances antigen-antibody binding affinity via optimized CH/

interactions[1]. Synthesizing this molecule at scale requires precise control over two contiguous stereocenters (C

and C

)[2]. This application note details two field-proven, scalable methodologies: a green biocatalytic aldol addition and a robust chemical phase-transfer catalysis (PTC) route.

Route A: Biocatalytic Aldol Addition (Green Chemistry)

Mechanistic Causality & Design

Threonine aldolases (TAs) and L-threonine transaldolases (LTTAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol addition of glycine to aldehydes[3]. Because the reaction is thermodynamically biased toward retro-aldol cleavage, forcing C-C bond formation requires a massive stoichiometric excess of glycine. The enzyme active site stabilizes a persistent glycyl quinonoid intermediate, preventing premature protonation and allowing stereoselective nucleophilic attack on propanal[4].

Biocatalysis E_PLP Resting State (Enzyme-PLP) Aldimine External Aldimine E(Aex) E_PLP->Aldimine + Glycine Gly Glycine Addition (Excess) Gly->Aldimine Quinonoid Glycyl Quinonoid Intermediate E(Q) Aldimine->Quinonoid Deprotonation (Kinetic Control) Product (2S,3S)-3-Hydroxynorvaline Quinonoid->Product Stereoselective Aldol Addition Propanal Propanal Addition Propanal->Product Product->E_PLP Product Release

PLP-dependent biocatalytic cycle for 3-hydroxynorvaline synthesis.

Self-Validating Protocol
  • Biocatalyst Preparation: Reconstitute purified engineered L-threonine transaldolase (e.g., ObiH variant) in 50 mM HEPES buffer (pH 7.5) containing 50 µM PLP cofactor[4].

  • Substrate Loading: Add glycine to a final concentration of 1.0 M. Causality: A 25-fold molar excess of glycine relative to the aldehyde is critical to drive the thermodynamically unfavorable equilibrium toward product formation[3].

  • Aldehyde Feed: Add propanal (40 mM) dropwise over 2 hours. Causality: Gradual addition minimizes aldehyde toxicity, preventing the irreversible deactivation of the enzyme's active site[3].

  • In-Process Control (IPC): Withdraw 10 µL aliquots hourly. Validate enzyme activation by monitoring the characteristic PLP-glycyl quinonoid absorbance peak at 493 nm via UV-Vis spectroscopy[4]. Concurrently, verify propanal consumption via GC-FID. Proceed to downstream processing only when propanal conversion exceeds 95%.

  • Downstream Isolation: Quench the reaction via ultrafiltration (10 kDa MWCO) to recycle the enzyme. Load the permeate onto a Dowex 50WX8 strongly acidic cation exchange resin. Wash with deionized water to remove unreacted propanal, then elute with 1 M aqueous ammonia to yield the pure amino acid.

Route B: Asymmetric Phase-Transfer Catalysis (Chemical Synthesis)

Mechanistic Causality & Design

For facilities lacking biocatalytic infrastructure, asymmetric phase-transfer catalysis (PTC) provides a highly scalable alternative. By utilizing a


-symmetric chiral quaternary ammonium bromide (Maruoka catalyst), the enolate derived from a glycine Schiff base is tightly bound within a rigid chiral pocket in the organic phase. This steric shielding enforces strict facial selectivity during the aldol addition with propanal, yielding exceptional diastereo- and enantiopurity[5].

PTC_Workflow Schiff Glycine Schiff Base (Organic Phase) Enolate Chiral Enolate Ion-Pair (PTC Catalyst) Schiff->Enolate Phase Transfer Base Aqueous KOH (Deprotonation) Base->Enolate Aldol Stereoselective Aldol Adduct Enolate->Aldol + Propanal (Facial Shielding) Hydrolysis Acidic Hydrolysis (Deprotection) Aldol->Hydrolysis Phase Separation Final (2S,3S)-3-Hydroxynorvaline Hydrolysis->Final Crystallization

Phase-transfer catalyzed asymmetric chemical synthesis workflow.

Self-Validating Protocol
  • Schiff Base Formation: React glycine tert-butyl ester with benzophenone imine to synthesize the N-(diphenylmethylene)glycinate Schiff base. Causality: The bulky diphenylmethylene protecting group prevents premature

    
    -deprotonation and provides the necessary lipophilicity for organic phase solubility[5].
    
  • Phase-Transfer Setup: Dissolve the Schiff base (1.0 eq) and the chiral quaternary ammonium catalyst (2 mol%) in toluene. Cool the reactor to 0 °C to maximize kinetic stereocontrol.

  • Aldol Addition: Add aqueous 1% NaOH (2.0 eq) followed by propanal (1.2 eq). Causality: The biphasic nature ensures deprotonation occurs strictly at the interface. The resulting enolate is immediately extracted into the organic phase by the chiral catalyst, preventing racemic background reactions[5].

  • In-Process Control (IPC): Monitor the disappearance of the Schiff base via TLC (Hexane/EtOAc 4:1). Once complete, extract the organic layer and analyze a 50 µL crude aliquot via chiral HPLC (e.g., Daicel Chiralpak AD-H). Validation: Do not proceed to deprotection unless the diastereomeric ratio (dr) is >95:5 and enantiomeric excess (ee) is >98%.

  • Deprotection & Isolation: Treat the validated organic extract with 1 M HCl in THF for 4 hours to hydrolyze the Schiff base and tert-butyl ester. Separate the aqueous phase and lyophilize to yield (2S,3S)-3-hydroxynorvaline hydrochloride[2].

Quantitative Data Summary

The following table summarizes the comparative metrics of both synthetic routes to aid in process selection.

ParameterBiocatalytic Route (Engineered TA)Chemical Route (Asymmetric PTC)
Primary Catalyst Engineered L-Threonine Transaldolase

-Symmetric Quaternary Ammonium Salt
Typical Yield 65 - 75% (based on propanal)80 - 88% (based on Schiff base)
Diastereomeric Excess (de) > 90%> 95%
Enantiomeric Excess (ee) > 99% (Enzyme specificity)> 98%
Scalability High (Aqueous, ambient temp)High (Requires biphasic reactors, 0 °C)
Environmental Impact Low (Water solvent, renewable catalyst)Moderate (Toluene solvent, atom economy)

References

  • [1] Structure-Guided Approach for the Development of MUC1-Glycopeptide-Based Cancer Vaccines with Predictable Responses. nih.gov. 1

  • [2] Stereoselective Synthesis of Threo and Erythro

    
    -Hydroxy and 
    
    
    
    -Disubstituted-
    
    
    -Hydroxy
    
    
    -Amino Acids. acs.org. 2
  • [4] l-Threonine transaldolase activity is enabled by a persistent catalytic intermediate. nih.gov. 4

  • [3] Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition. jiangnan.edu.cn. 3

  • [5] Stereoselective Synthesis of Threo and Erythro

    
    -Hydroxy and 
    
    
    
    -Disubstituted-
    
    
    -Hydroxy
    
    
    -Amino Acids. acs.org. 5

Sources

Application Note: Protecting Group Strategies for the Hydroxyl Side Chain of 5-Hydroxynorvaline (Hnv)

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes advanced organic chemistry strategies with practical, field-proven methodologies for the handling of 5-hydroxynorvaline (Hnv) in peptide synthesis.

Executive Summary & Strategic Overview

5-Hydroxynorvaline (5-Hnv), also known as 2-amino-5-hydroxypentanoic acid, is a non-proteinogenic amino acid increasingly utilized in peptidomimetics to introduce polarity without charge, or as a scaffold for post-translational modification mimics (e.g., glycosylation, phosphorylation).

Unlike Serine (


-OH) or Homoserine ( 

-OH), 5-Hnv possesses a

-hydroxyl group. While less kinetically labile than the

-hydroxyls that rapidly form five-membered lactones, the

-hydroxyl of Hnv presents a critical "Lactonization Trap" during carboxyl activation. Without protection, the side chain hydroxyl can attack the activated C-terminus, forming a thermodynamically stable six-membered

-valerolactone species, terminating chain elongation and reducing yield.

This guide details two primary protection strategies:

  • Permanent Protection (t-Butyl Ether): For standard Fmoc SPPS where the hydroxyl is inert.

  • Orthogonal Protection (TBDMS Ether): For strategies requiring selective side-chain deprotection on-resin (e.g., for site-specific glycosylation).

The "Lactonization Trap": Mechanistic Basis for Protection

Before detailing protocols, it is vital to understand the causality of side reactions. During the activation step (using DIC/Oxyma or HATU), the C-terminal carboxylate is converted into a reactive ester. In unprotected Hnv, the


-hydroxyl group acts as an intramolecular nucleophile.
Visualization: Lactonization Pathway

The following diagram illustrates the competing pathways: successful coupling vs. lactonization.

LactonizationTrap cluster_legend Reaction Kinetics Hnv_Free Fmoc-Hnv-OH (Unprotected Side Chain) Activated Activated Ester (O-Acylisourea / OBt) Hnv_Free->Activated Activation (DIC/Oxyma) Coupling Peptide Bond Formation (Desired Linear Product) Activated->Coupling + Amine (R-NH2) Intermolecular k2 Lactone δ-Valerolactone Species (Dead-End Side Product) Activated->Lactone Intramolecular Attack (δ-OH) High Effective Molarity (k1) Note k1 >> k2 in absence of protection resulting in chain termination.

Caption: Kinetic competition between intermolecular peptide coupling and intramolecular lactonization. The formation of the 6-membered valerolactone is thermodynamically favored.

Protocol A: Synthesis of Fmoc-Hnv(tBu)-OH (Permanent Protection)

Application: Standard Fmoc solid-phase peptide synthesis (SPPS).[1] The tert-butyl (tBu) group is acid-labile and removed simultaneously with resin cleavage (95% TFA).

Rationale: Direct protection of the hydroxyl group of Hnv is difficult due to the zwitterionic nature of the free amino acid. We utilize Copper(II) Complexation to transiently protect the


-amino and 

-carboxyl groups, leaving the side chain hydroxyl exclusively available for alkylation.
Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • 5-Hydroxynorvaline (Hnv) [Starting Material]

  • Copper(II) sulfate pentahydrate (

    
    )
    
  • Isobutylene gas (or tert-butyl 2,2,2-trichloroacetimidate for liquid phase)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • EDTA or Chelex 100 resin (for copper removal)[2]

Step-by-Step Methodology
Step 1: Formation of the Copper(II) Complex
  • Dissolve 5-Hnv (10 mmol) in 2M NaOH (5 mL) .

  • Add a solution of

    
     (5 mmol)  in water (10 mL). Note: Stoichiometry is 2:1 (Amino Acid:Cu).
    
  • Adjust pH to ~9.0 with dilute NaOH if necessary. The solution will turn deep blue, indicating the formation of the bis(amino acidato)copper(II) complex.

  • Add Acetone (15 mL) to maximize solubility and stir for 30 minutes.

Step 2: O-tert-Butylation
  • Transfer the solution to a pressure vessel (Parr reactor) if using gas.

  • Add conc.

    
     (1.5 mL)  as catalyst.
    
  • Saturate with Isobutylene gas (approx. 10-15 mL liquid volume condensed).

  • Stir sealed at room temperature for 48–72 hours.

    • Alternative (Liquid Phase): If isobutylene gas is unavailable, treat the copper complex with tert-butyl 2,2,2-trichloroacetimidate (3 eq) in DMA/DCM with

      
       catalyst, though yields may be lower due to steric bulk.
      
  • Vent excess gas. The copper complex of Hnv(tBu) remains in solution.

Step 3: Decomplexation and Fmoc Protection
  • Dilute the reaction mixture with water (50 mL) and add EDTA disodium salt (12 mmol) to chelate the copper. The solution will turn from blue to green/clear as Cu-EDTA forms.

  • Add Sodium Bicarbonate (

    
    )  to adjust pH to 8.5.
    
  • Add Fmoc-OSu (11 mmol) dissolved in Acetone/Dioxane (1:1, 20 mL) dropwise.

  • Stir overnight at room temperature.

  • Workup: Acidify to pH 3.0 with 1M HCl (carefully, to avoid removing tBu). Extract with Ethyl Acetate (3 x 50 mL).

  • Wash organic layer with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane:Ethyl Acetate with 1% Acetic Acid).

Yield Expectation: 55–65% overall. QC Check: ESI-MS (


) and 

H-NMR (Check for tBu singlet at ~1.15 ppm).

Protocol B: Synthesis of Fmoc-Hnv(TBDMS)-OH (Orthogonal Protection)

Application: Synthesis of peptides requiring selective side-chain deprotection (e.g., "On-Resin" glycosylation). The TBDMS group is stable to TFA (acid) and Piperidine (base) but cleaved by Fluoride (TBAF/TAS-F).

Step-by-Step Methodology
Step 1: Copper Complexation

Follow Step 1 from Protocol A.

Step 2: Silylation
  • Lyophilize the copper complex to remove all water. Critical: Silylation is moisture sensitive.

  • Suspend the dry blue solid in anhydrous DMF (20 mL) .

  • Add TBDMS-Cl (tert-Butyldimethylsilyl chloride) (12 mmol) and Imidazole (15 mmol) .

  • Stir at room temperature for 16 hours under Argon.

  • Precipitate the complex by adding cold Diethyl Ether/Water. Filter and wash the solid.

Step 3: Decomplexation & Fmoc Protection (One-Pot)
  • Suspend the silylated copper complex in DCM (dichloromethane) .

  • Add 8-Hydroxyquinoline (1.2 eq) or EDTA to strip the copper.

  • Filter off the copper-chelate precipitate. The filtrate contains H-Hnv(TBDMS)-OH.

  • Immediately treat the filtrate with Fmoc-OSu (1.1 eq) and DIEA (2 eq) .

  • Stir for 4 hours.

  • Workup: Wash with 5%

    
     (mild acid to preserve Silyl ether), water, and brine.
    
  • Purification: Flash chromatography.

Comparative Analysis of Protecting Groups

Featuret-Butyl (tBu) TBDMS (Silyl) Trityl (Trt)
Stability (Acid) Labile (95% TFA)Stable (to dilute TFA)Very Labile (1% TFA)
Stability (Base) StableStableStable
Cleavage Reagent TFA / TIS / WaterTBAF or TAS-F1% TFA in DCM
Orthogonality No (Removed with resin)Yes (Fluoride labile)Yes (Dilute acid labile)
Steric Bulk LowHighVery High
Primary Use Standard SequenceGlyco-peptides / ModificationsCys/His Protection

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the decision tree and synthetic flow for generating the protected building blocks.

SynthesisWorkflow Start Start: L-Glutamic Acid (Side Chain Reduction) Hnv 5-Hydroxynorvaline (Hnv) (Zwitterion) Start->Hnv CuComplex Cu(II)-Hnv Complex (α-NH2/α-COOH Protected) Hnv->CuComplex CuSO4 / NaOH Decision Select Strategy CuComplex->Decision PathA Path A: Standard SPPS (t-Butyl) Decision->PathA PathB Path B: Orthogonal (TBDMS) Decision->PathB RxnA Isobutylene / H2SO4 (O-tert-butylation) PathA->RxnA RxnB TBDMS-Cl / Imidazole (O-Silylation) PathB->RxnB FmocA EDTA Decomplexation + Fmoc-OSu RxnA->FmocA FmocB 8-Hydroxyquinoline Decomplexation + Fmoc-OSu RxnB->FmocB FinalA Fmoc-Hnv(tBu)-OH (Ready for SPPS) FmocA->FinalA FinalB Fmoc-Hnv(TBDMS)-OH (Ready for SPPS) FmocB->FinalB

Caption: Synthetic workflow for converting Glutamic Acid precursors into Fmoc-protected Hnv building blocks via Copper(II) complexation.

References

  • Mergler, M., et al. (2001).[3] "Synthesis and application of Fmoc-His(3-Bum)-OH." Journal of Peptide Science, 7(9), 502-510.[3] Link

    • Relevance: Establishes the copper-complexation method for selective side-chain protection in amino acids.
  • Wellner, E., et al. (2000). "Synthesis of a C-glycoside analogue of beta-D-galactosyl hydroxynorvaline and its use in immunological studies." ChemBioChem, 1(4), 272-280. Link

    • Relevance: Demonstrates the use of TBDMS protection for hydroxynorvaline analogs in complex peptide synthesis.
  • Boc Sciences. "Protected Peptides: Essential Building Blocks for Research."

    • Relevance: General overview of orthogonal protection str
  • Sigma-Aldrich. "Selecting Orthogonal Building Blocks for Fmoc SPPS." Link

    • Relevance: Provides compatibility data for TBDMS and tBu groups under various cleavage conditions.
  • Doonan, S., et al. (1999). "Piperidones: from alkaloids to pseudopeptides."[4] European Journal of Organic Chemistry.[4] Link

    • Relevance: Discusses the synthesis of (S)-5-hydroxynorvaline from glutamic acid and the stability of the lactam/lactone forms.

Sources

Application Notes and Protocols: Transition Metal-Catalyzed Synthesis of 2-Amino-3-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Amino-3-hydroxypentanoic Acid

2-Amino-3-hydroxypentanoic acid, also known as β-hydroxynorvaline, is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of a wide array of biologically active molecules and pharmaceuticals. Its vicinal amino and hydroxyl functionalities, along with two stereocenters, make it a valuable synthon for creating complex natural products and their analogs. The precise stereochemical control during its synthesis is paramount, as the biological activity of the final product is often dependent on the specific stereoisomer. Transition metal catalysis has emerged as a powerful tool to achieve high levels of stereoselectivity in the synthesis of such intricate molecules, offering efficient and atom-economical routes.

This document provides detailed application notes and protocols for two prominent transition metal-catalyzed methods for the asymmetric synthesis of 2-amino-3-hydroxypentanoic acid derivatives: a Nickel(II)-catalyzed asymmetric aldol reaction and a Copper(I)-catalyzed asymmetric aldol reaction.

Method 1: Chiral N,N'-Dioxide-Nickel(II) Catalyzed Asymmetric Aldol Reaction

This method, pioneered by Feng and coworkers, utilizes a C2-symmetric chiral N,N'-dioxide ligand in complex with Nickel(II) to catalyze the asymmetric aldol reaction between a glycine derivative and an aldehyde. This catalytic system acts as a chiral Lewis acid, effectively organizing the reactants in the transition state to induce high stereoselectivity.[1][2]

Rationale and Mechanistic Insights

The success of this method hinges on the unique coordination of the chiral N,N'-dioxide ligand to the Nickel(II) center, creating a well-defined chiral pocket. The glycine derivative, in the form of an α-isothiocyanato imide, coordinates to the nickel center. The aldehyde, in this case, propanal, is also activated by the Lewis acidic nickel catalyst. This ternary complex brings the nucleophilic enolate of the glycine derivative and the electrophilic aldehyde into close proximity and in a specific orientation, favoring the formation of one stereoisomer over the others. The reaction typically proceeds with high syn-diastereoselectivity and excellent enantioselectivity.

G cluster_0 Catalyst Activation and Substrate Coordination cluster_1 Aldol Reaction and Stereocontrol cluster_2 Product Release and Catalyst Regeneration Ni(II) Precursor Ni(II) Precursor Active Catalyst Active Catalyst Ni(II) Precursor->Active Catalyst + Chiral N,N'-Dioxide Ligand Chiral Ligand Chiral Ligand Chiral Ligand->Active Catalyst Coordinated Complex Coordinated Complex Active Catalyst->Coordinated Complex + Glycine Derivative Glycine Derivative Glycine Derivative Glycine Derivative->Coordinated Complex Transition State Transition State Coordinated Complex->Transition State + Propanal Propanal Propanal Propanal->Transition State Aldol Adduct Aldol Adduct Transition State->Aldol Adduct C-C Bond Formation Hydrolysis Hydrolysis Aldol Adduct->Hydrolysis Deprotection Hydrolysis->Active Catalyst Catalyst Regeneration Target Molecule Target Molecule Hydrolysis->Target Molecule 2-Amino-3-hydroxypentanoic acid derivative

Figure 1: Proposed Catalytic Cycle for the Ni(II)-Catalyzed Asymmetric Aldol Reaction.

Experimental Protocol

Materials:

  • Chiral N,N'-dioxide ligand (e.g., L-proline-derived)

  • Ni(BF₄)₂·6H₂O

  • Glycine α-isothiocyanato imide

  • Propanal (freshly distilled)

  • Anhydrous toluene

  • Molecular sieves (4 Å)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the chiral N,N'-dioxide ligand (0.0275 mmol, 1.1 eq relative to Ni) and freshly activated 4 Å molecular sieves (100 mg). Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes. Add Ni(BF₄)₂·6H₂O (0.025 mmol, 1.0 eq) and stir the resulting mixture at 60 °C for 2 hours.

  • Reaction Setup: Cool the catalyst mixture to room temperature. Add the glycine α-isothiocyanato imide (0.25 mmol, 1.0 eq) to the flask.

  • Aldehyde Addition: Add freshly distilled propanal (0.5 mmol, 2.0 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (5 mL). Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired aldol adduct.

  • Deprotection: The resulting protected amino acid can be deprotected through a multi-step process involving hydrolysis of the imide and conversion of the isothiocyanate group to an amine to yield 2-amino-3-hydroxypentanoic acid.

Data Presentation
EntryAldehydeCatalyst Loading (mol%)Time (h)Yield (%)dr (syn/anti)ee (%) [syn]
1Propanal103692>99:198
2Isobutyraldehyde104888>99:197
3Benzaldehyde102495>99:199

Table 1: Representative results for the Ni(II)-catalyzed asymmetric aldol reaction. Data is representative of typical results reported in the literature for aliphatic and aromatic aldehydes.[1]

Method 2: Copper(I)-Catalyzed Asymmetric Aldol Reaction of Glycine Schiff Bases

This method employs a chiral copper(I) complex to catalyze the direct asymmetric aldol reaction of a glycine Schiff base with an aldehyde. This approach offers high yields and excellent stereoselectivities for the synthesis of syn-β-hydroxy-α-amino esters.[3][4]

Rationale and Mechanistic Insights

The catalytic cycle is believed to involve the formation of a chiral copper(I) enolate of the glycine Schiff base. The chiral ligand, typically a phosphine-based ligand like (R)-TolBINAP, creates a chiral environment around the copper center. The aldehyde then coordinates to the copper complex, and the subsequent C-C bond formation occurs through a highly organized, closed transition state. This transition state geometry dictates the high syn-diastereoselectivity and enantioselectivity of the reaction.

G cluster_0 Catalyst Formation and Enolate Generation cluster_1 Aldol Addition and Stereochemical Control cluster_2 Product Formation and Catalyst Turnover Cu(I) Source Cu(I) Source Active Cu(I) Catalyst Active Cu(I) Catalyst Cu(I) Source->Active Cu(I) Catalyst + Chiral Ligand Chiral Ligand Chiral Ligand Chiral Ligand->Active Cu(I) Catalyst Cu(I) Enolate Cu(I) Enolate Active Cu(I) Catalyst->Cu(I) Enolate + Glycine Schiff Base + Base Glycine Schiff Base Glycine Schiff Base Glycine Schiff Base->Cu(I) Enolate Zimmerman-Traxler TS Closed Transition State Cu(I) Enolate->Zimmerman-Traxler TS + Propanal Propanal Propanal Propanal->Zimmerman-Traxler TS Copper Aldolate Copper Aldolate Zimmerman-Traxler TS->Copper Aldolate syn-Selective C-C Bond Formation Protonolysis Protonolysis Copper Aldolate->Protonolysis Work-up Protonolysis->Active Cu(I) Catalyst Regeneration syn-Aldol Product syn-Aldol Product Protonolysis->syn-Aldol Product syn-β-Hydroxy-α-amino ester

Figure 2: Proposed Catalytic Cycle for the Cu(I)-Catalyzed Asymmetric Aldol Reaction.

Experimental Protocol

Materials:

  • CuI

  • (R)-TolBINAP

  • Glycine tert-butyl ester Schiff base (with benzophenone)

  • Propanal (freshly distilled)

  • LiOt-Bu

  • Anhydrous THF

  • Standard laboratory glassware and inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube, add CuI (0.01 mmol, 5 mol%) and (R)-TolBINAP (0.011 mmol, 5.5 mol%). Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add the glycine tert-butyl ester Schiff base (0.2 mmol, 1.0 eq).

  • Base and Aldehyde Addition: Add LiOt-Bu (0.22 mmol, 1.1 eq) to the reaction mixture and stir for 10 minutes at room temperature. Cool the mixture to -78 °C and then add freshly distilled propanal (0.4 mmol, 2.0 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up and Purification: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution (5 mL). Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired syn-aldol adduct.

  • Deprotection: The Schiff base and ester protecting groups can be removed under acidic conditions to yield 2-amino-3-hydroxypentanoic acid.

Data Presentation
EntryAldehydeCatalyst Loading (mol%)Time (h)Yield (%)dr (syn/anti)ee (%) [syn]
1Propanal5495>99:197
2n-Butanal5493>99:196
3Isovaleraldehyde569098:295

Table 2: Representative results for the Cu(I)-catalyzed asymmetric aldol reaction. Data is representative of typical results reported in the literature for aliphatic aldehydes.[3][4]

Conclusion

Both the chiral N,N'-dioxide-Nickel(II) and the Copper(I)-catalyzed asymmetric aldol reactions provide highly efficient and stereoselective pathways for the synthesis of 2-amino-3-hydroxypentanoic acid derivatives. The choice of method may depend on the specific substrate, desired stereoisomer, and availability of the chiral ligands and starting materials. These protocols offer robust and reliable procedures for accessing this valuable chiral building block, which is of significant interest to researchers in medicinal chemistry and drug development.

References

  • Feng, X., et al. (2008). Asymmetric Carbonyl-Ene Reaction Catalyzed by Chiral N,N′-Dioxide-Nickel(II) Complex: Remarkably Broad Substrate Scope. Journal of the American Chemical Society, 130(47), 15770–15771. [Link]

  • Zheng, K., Shi, J., Liu, X., & Feng, X. (2008). Asymmetric Carbonyl-Ene Reaction Catalyzed by Chiral N,N′-Dioxide-Nickel(II) Complex: Remarkably Broad Substrate Scope. Journal of the American Chemical Society, 130(47), 15770-15771. [Link]

  • Takeuchi, T., et al. (2024). Copper-Catalyzed Direct Asymmetric Aldol Reaction of Glycine Schiff Bases to Access syn-β-Hydroxy-α-amino Esters. Organic Letters, 26(37), 7981–7986. [Link]

  • Palomo, C., et al. (2021). Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes. Angewandte Chemie International Edition, 60(28), 15307-15312. [Link]

  • Feng, X., et al. (2015). Asymmetric catalysis enabled by chiral n,n'-dioxide–nickel(Ii) complexes. Chemical Society Reviews, 44(18), 6494-6514. [Link]

  • Takeuchi, T., et al. (2024). Copper-Catalyzed Direct Asymmetric Aldol Reaction of Glycine Schiff Bases to Access syn-β-Hydroxy-α-amino Esters. PubMed, [Link]

  • Feng, X., et al. (2010). Chiral N,N′-Dioxide Ligands: Synthesis, Coordination Chemistry and Asymmetric Catalysis. Topics in Current Chemistry, 292, 1-40. [Link]

  • Feng, X. (2017). Feng Ligand: Privileged Chiral Ligand in Asymmetric Catalysis. Accounts of Chemical Research, 50(9), 2263-2276. [Link]

  • Maruoka, K., et al. (2019). A copper(i)-catalyzed asymmetric Mannich reaction of glycine Schiff bases with isatin-derived ketimines: enantioselective synthesis of 3-substituted 3-aminooxindoles. Organic Chemistry Frontiers, 4(10), 1957-1960. [Link]

  • Takeuchi, T., et al. (2024). Copper-Catalyzed Direct Asymmetric Aldol Reaction of Glycine Schiff Bases to Access syn -β-Hydroxy-α-amino Esters. ResearchGate, [Link]

Sources

Application Note: Biocatalytic Resolution of Racemic 2-Amino-3-Hydroxypentanoic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the biocatalytic resolution of racemic 2-amino-3-hydroxypentanoic acid esters (also known as


-hydroxynorvaline). This structural motif is a critical chiral building block for non-proteinogenic peptides, antibiotics (e.g., polyoxins), and protease inhibitors.

Introduction & Mechanistic Rationale

The target molecule, 2-amino-3-hydroxypentanoic acid , contains two contiguous stereocenters (C2 and C3), resulting in four possible stereoisomers. In drug development, the specific stereochemistry at C2 (the


-amino position) is often the primary determinant of biological activity, while the C3-hydroxyl group provides a handle for further functionalization or hydrogen bonding within a receptor pocket.
The Challenge of Two Stereocenters

Chemical synthesis (e.g., aldol condensation) typically yields a diastereomeric mixture (e.g., syn-racemate or anti-racemate). Biocatalysis is employed to resolve the absolute configuration of the C2 center.

  • Chemical Step: Establishes relative stereochemistry (syn vs. anti).

  • Biocatalytic Step: Establishes absolute stereochemistry (Enantioselective hydrolysis).

Enzyme Selection Strategy

For


-amino acid esters, Lipases  (EC 3.1.1.3) and Esterases  are the catalysts of choice. They operate under mild conditions (pH 7, 25–40°C) and exhibit high enantioselectivity for the C2 center.
  • Enzyme: Candida antarctica Lipase B (CAL-B) is selected for this protocol due to its broad substrate specificity towards bulky secondary alcohols and amino acid esters, and its high stability in organic co-solvents.

  • Mechanism: The enzyme follows the "Kazlauskas Rule," typically favoring the hydrolysis of the (S)-ester (for standard amino acids) or the enantiomer where the large substituent aligns with the large binding pocket.

Experimental Workflow Diagram

The following diagram illustrates the integrated workflow from racemic starting material to isolated chiral products.

BiocatalyticResolution cluster_legend Process Stages Start Racemic Substrate (N-Boc-2-amino-3-hydroxypentanoic acid ethyl ester) Reaction Biphasic Hydrolysis (Toluene / Phosphate Buffer pH 7.5) Start->Reaction EnzymePrep Enzyme Preparation (Immobilized CAL-B / Novozym 435) EnzymePrep->Reaction Monitoring In-Process Control (IPC) Chiral HPLC (C18 + Chiral Selector) Reaction->Monitoring Every 2 hrs Monitoring->Reaction Conv < 50% Stop Quench Reaction (Filtration of Enzyme) Monitoring->Stop Conv = 50% Separation Phase Separation & Extraction Stop->Separation OrgPhase Organic Phase (Unreacted R-Ester) Separation->OrgPhase AqPhase Aqueous Phase (Product S-Acid Salt) Separation->AqPhase FinalR Purified (2R,3S/R)-Ester OrgPhase->FinalR AcidWorkup Acidification (pH 2) & Extraction AqPhase->AcidWorkup FinalS Purified (2S,3R/S)-Acid AcidWorkup->FinalS

Caption: Workflow for the kinetic resolution of N-Boc-amino acid esters via lipase-catalyzed hydrolysis.

Detailed Protocol: Kinetic Resolution via Hydrolysis[1][2]

This protocol describes the resolution of N-Boc-2-amino-3-hydroxypentanoic acid ethyl ester . The N-protection (Boc) is crucial to prevent autocyclization and improve enzyme recognition.

Materials & Reagents
ReagentGrade/SpecPurpose
Substrate Racemic (syn/anti mixture)Target molecule
Enzyme Novozym 435 (Immobilized CAL-B)Biocatalyst
Solvent A Toluene or MTBE (HPLC Grade)Organic phase (reservoir for ester)
Buffer 0.1 M Phosphate Buffer (pH 7.5)Aqueous phase (stabilizes enzyme)
Base 1.0 M NaOHpH stat titrant
Standard DodecaneInternal standard for GC/HPLC
Reaction Setup (Lab Scale: 10 mmol)
  • Substrate Preparation: Dissolve 2.61 g (10 mmol) of rac-N-Boc-2-amino-3-hydroxypentanoic acid ethyl ester in 30 mL of Toluene.

  • Biphasic System: Add 30 mL of 0.1 M Phosphate Buffer (pH 7.5) to the organic solution in a thermostated reaction vessel.

  • Initiation: Equilibrate to 30°C with vigorous stirring (magnetic or overhead). Add 200 mg of Novozym 435 (>10,000 PLU/g).

  • pH Control: The hydrolysis releases acid, lowering pH. Maintain pH at 7.5 using an auto-titrator with 1.0 M NaOH. Note: If an auto-titrator is unavailable, use a strong buffer capacity or manual addition with phenol red indicator.

Monitoring & Termination
  • Sampling: Withdraw 50 µL aliquots every 2 hours. Dilute in mobile phase for HPLC.

  • Endpoint: Stop the reaction when conversion reaches 50% (theoretical yield for resolution) or when the enantiomeric excess of the substrate (

    
    ) exceeds 99%.
    
  • Termination: Filter the reaction mixture through a sintered glass funnel to remove the immobilized enzyme. The enzyme can often be washed with buffer and reused.

Workup & Isolation
  • Phase Separation: Transfer filtrate to a separatory funnel. Separate the layers.

  • Organic Layer (R-Ester): Wash with brine, dry over

    
    , and concentrate in vacuo. This yields the unreacted (2R)-ester .
    
  • Aqueous Layer (S-Acid):

    • The aqueous phase contains the sodium salt of the (2S)-acid .

    • Cool to 0°C and acidify carefully to pH 2–3 using 1 M HCl.

    • Extract 3x with Ethyl Acetate.

    • Dry combined organic extracts over

      
       and concentrate to yield the (2S)-N-Boc-amino acid .
      

Analytical Methods

Validation of chiral purity is non-negotiable. The presence of the hydroxyl group allows for derivatization if direct resolution is difficult.

Chiral HPLC Method[3]
  • Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide bond) and 254 nm.

  • Expected Elution:

    • The (2R)-ester typically elutes first (check with standards).

    • The (2S)-acid product may need derivatization (e.g., methylation with diazomethane) to be resolved on the same column, or use a reverse-phase chiral column (e.g., Chiralpak ZWIX) for the free acid.

Calculation of Selectivity (E-value)

The enantiomeric ratio (


) is the measure of the enzyme's selectivity. It is calculated using the conversion (

) and enantiomeric excess of the substrate (

) and product (

).


  • Target: An E-value > 50 is required for practical synthesis. If

    
    , re-screen solvents (try DIPE or cyclohexane).
    

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Reaction Rate Substrate insolubility or interface limitation.Increase stirring speed (mass transfer); add 5% acetone as co-solvent; increase Temp to 40°C.
Low Enantioselectivity Non-specific hydrolysis.Lower temperature to 4-10°C; change solvent to DIPE (ethers often boost CAL-B selectivity).
Enzyme Aggregation Water content too high causing clumping.Use a biphasic system with a hydrophobic organic layer rather than a miscible co-solvent.
Racemization pH too high or Temp too high.Ensure pH does not exceed 8.0; keep Temp < 45°C.

References

  • Hult, K., & Berglund, P. (2007). Enzyme promiscuity: mechanism and applications. Trends in Biotechnology. Link

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link

  • Palomo, J. M., et al. (2002). Enzymatic resolution of (±)-glycidyl butyrate in aqueous media: strong modulation of the properties of the lipase from Thermomyces lanuginosus by immobilization techniques. Tetrahedron: Asymmetry.[1][2][3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2S,3S)-2-Amino-3-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2S,3S)-2-Amino-3-hydroxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you improve your yield and purity.

Introduction

(2S,3S)-2-Amino-3-hydroxypentanoic acid, a non-proteinogenic β-hydroxy-α-amino acid, is a crucial component in the synthesis of various biologically active molecules. Its stereoselective synthesis, however, can be challenging. This guide provides practical, field-proven insights to overcome common hurdles in its synthesis.

Troubleshooting Guide: Low Yield and Impurities

Low product yield is a frequent issue in the synthesis of complex molecules like (2S,3S)-2-Amino-3-hydroxypentanoic acid. The following sections address specific problems you might encounter.

Issue 1: Poor Diastereoselectivity in Aldol-Type Reactions

Question: My synthesis, which involves an aldol reaction to form the carbon backbone of (2S,3S)-2-Amino-3-hydroxypentanoic acid, is resulting in a mixture of diastereomers, leading to a low yield of the desired (2S,3S) isomer. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity is critical. The formation of the incorrect diastereomer is often due to insufficient facial control during the nucleophilic attack on the aldehyde. Here are several strategies to enhance the stereochemical outcome:

  • Chiral Auxiliaries: The use of chiral auxiliaries, such as Evans oxazolidinones, is a robust method to direct the stereochemistry of aldol additions. The auxiliary creates a sterically hindered environment that favors the formation of one diastereomer.[1] After the reaction, the auxiliary can be cleaved and often recovered.

  • Substrate Control: If your substrate contains a chiral center, it can influence the stereochemical outcome of the reaction. This is known as substrate-induced diastereoselection. Optimizing the reaction conditions, such as temperature and solvent, can enhance this effect.

  • Reagent Control: Employing chiral reagents or catalysts can effectively control the stereochemistry. For instance, using a chiral Lewis acid can create a chiral environment around the reactants, guiding the formation of the desired diastereomer.[2]

  • Metal-Free Decarboxylative Aldol Reaction: A metal-free approach using α-amidohemimalonates and various aldehydes can yield anti-β-hydroxy-α-amido esters with high yields and complete diastereoselectivity under mild conditions.[3] Subsequent transformations can then lead to the desired syn or anti β-hydroxy-α-amino acids.[3]

Experimental Protocol: Diastereoselective Alkylation using a Chiral Oxazinanone Auxiliary [1]

  • Formation of the Chiral Oxazinanone: React a suitable chiral amino alcohol with a glyoxylic acid derivative to form the corresponding oxazinanone.

  • Enolate Formation: Treat the oxazinanone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C) in an anhydrous solvent such as THF.

  • Diastereoselective Alkylation: React the enolate with an appropriate electrophile (e.g., a propyl halide) to introduce the side chain. The chiral auxiliary will direct the electrophile to one face of the enolate, leading to high diastereoselectivity.

  • Hydrolysis and Auxiliary Removal: Cleave the chiral auxiliary under acidic or basic conditions to release the desired (2S,3S)-2-amino-3-hydroxypentanoic acid.

Diagram: Logical Workflow for Improving Diastereoselectivity

start Low Diastereoselectivity Observed q1 Is a chiral auxiliary being used? start->q1 sol1 Implement a chiral auxiliary (e.g., Evans oxazolidinone). q1->sol1 No q2 Can reaction conditions be optimized? q1->q2 Yes end Improved Diastereoselectivity sol1->end sol2 Lower reaction temperature. Screen different solvents. q2->sol2 Yes q3 Is a chiral catalyst a viable option? q2->q3 No sol2->end sol3 Introduce a chiral Lewis acid or other catalyst. q3->sol3 Yes q3->end No sol3->end

Caption: Decision workflow for troubleshooting poor diastereoselectivity.

Issue 2: Side Reactions Involving the Hydroxyl Group

Question: I am observing significant side products in my synthesis, which I suspect are due to unwanted reactions of the hydroxyl group in my intermediate or final product. What are these potential side reactions and how can I prevent them?

Answer: The hydroxyl group in β-hydroxy-α-amino acids is nucleophilic and can participate in several side reactions, especially during activation of the carboxyl group for peptide coupling or under harsh deprotection conditions.[4]

  • O-Acylation: During peptide bond formation, the hydroxyl group can be acylated by the activated carboxyl group, leading to the formation of an ester byproduct. This is more likely to occur if the coupling reaction is slow.

  • Lactone Formation: Intramolecular cyclization can occur, especially under acidic conditions, to form a lactone.[4]

  • β-Elimination: Under basic conditions, elimination of the hydroxyl group can occur, leading to the formation of an α,β-unsaturated amino acid.[5] This is a particular risk with threonine derivatives.[5]

  • O-Sulfonation: During the cleavage of certain protecting groups (e.g., Pmc or Mtr from arginine) with trifluoroacetic acid (TFA), O-sulfonation of serine and threonine residues can occur if appropriate scavengers are not used.[6]

Strategies for Mitigation:

  • Protecting Groups: The most effective way to prevent these side reactions is to protect the hydroxyl group. A common protecting group is the tert-butyl (tBu) ether, which is stable to many reaction conditions and can be removed with strong acid.

  • Optimized Coupling Conditions: Use efficient coupling reagents (e.g., HATU, HBTU) to ensure rapid peptide bond formation, minimizing the time for side reactions to occur.[7]

  • Careful Deprotection: When removing protecting groups, use appropriate scavengers to quench reactive species that can lead to side reactions. For example, when using TFA for deprotection, adding water or triisopropylsilane (TIS) can help suppress side reactions.

Table: Common Side Reactions and Prevention Strategies

Side ReactionConditions Favoring ReactionPrevention Strategy
O-AcylationSlow coupling reactionsUse efficient coupling reagents, protect the hydroxyl group.
Lactone FormationAcidic conditionsProtect the hydroxyl group, use milder deprotection methods.
β-EliminationBasic conditionsProtect the hydroxyl group, avoid strong bases.
O-SulfonationTFA deprotection without scavengersUse appropriate scavengers (e.g., water, TIS).

Frequently Asked Questions (FAQs)

Q1: What are the most promising modern methods for the stereoselective synthesis of (2S,3S)-2-Amino-3-hydroxypentanoic acid?

A1: Several modern methods offer high stereoselectivity and yields:

  • Enzymatic Synthesis: Biocatalytic approaches are gaining prominence due to their high selectivity and environmentally friendly nature.[8] For example, L-threonine transaldolases like ObiH can catalyze the diastereoselective synthesis of various β-hydroxy-α-amino acids.[9]

  • Palladium-Catalyzed Aza-Claisen Rearrangement: This method has been shown to be highly diastereoselective for the synthesis of (2S,3S)-β-hydroxy-α-amino acids from enantiopure α-hydroxy acids.

  • Asymmetric Transfer Hydrogenation: Dynamic kinetic resolution coupled with asymmetric transfer hydrogenation of β-keto esters is another powerful strategy.[1]

Q2: How can I effectively purify (2S,3S)-2-Amino-3-hydroxypentanoic acid?

A2: Purification can be challenging due to the polar nature of the amino acid.

  • Ion-Exchange Chromatography: This is a highly effective method for separating amino acids from other charged or neutral molecules.[10]

  • Recrystallization: If a crystalline solid is obtained, recrystallization can be an excellent way to improve purity.[11]

  • Reversed-Phase HPLC: For high-purity applications, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is often used.[10]

Q3: Are there any specific analytical techniques to confirm the stereochemistry of the final product?

A3: Yes, confirming the stereochemistry is crucial.

  • Chiral Chromatography: Chiral HPLC or GC can be used to separate and quantify the different stereoisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, potentially with chiral shift reagents, can be used to determine the relative stereochemistry.

  • X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides unambiguous proof of the absolute and relative stereochemistry.

References

  • Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. PMC. Available at: [Link]

  • Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Organic Letters (ACS Publications). Available at: [Link]

  • (2S,3S)-2-Amino-3-hydroxypentanoic acid | C5H11NO3 | CID 10678287. PubChem. Available at: [Link]

  • A highly diastereoselective synthesis of α-hydroxy-β-amino acid derivatives via a Lewis acid catalyzed three-component condensation reaction. PubMed. Available at: [Link]

  • Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology (ASM Journals). Available at: [Link]

  • Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. PMC. Available at: [Link]

  • Process for producing 2-amino-3-hydroxypropanoic acid derivative. Google Patents.
  • [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. PubMed. Available at: [Link]

  • (R)- or (S)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]

  • Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer. PMC - NIH. Available at: [Link]

  • (2S,3S)-2-amino-3-hydroxy-3-methylpentanoic acid. Ligandbook. Available at: [Link]

  • Method of Purifying a Peptide. Google Patents.
  • Threonine Analog Research Articles. R Discovery. Available at: [Link]

  • Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer. Beilstein Journals. Available at: [Link]

  • Threonine. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Solubility of (2S,3S)-2-Amino-3-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Overview

(2S,3S)-2-Amino-3-hydroxypentanoic acid (commonly known as L-allo-3-hydroxynorvaline) is a non-canonical


-hydroxy amino acid. Researchers frequently encounter severe solubility bottlenecks when attempting to incorporate this building block into synthetic workflows. This guide provides field-proven, mechanistically grounded strategies to overcome these thermodynamic barriers.

Frequently Asked Questions (FAQs)

Q: Why is (2S,3S)-2-Amino-3-hydroxypentanoic acid completely insoluble in standard organic solvents like DCM, THF, or even DMF? A: The insolubility is driven by the molecule's zwitterionic nature at its isoelectric point (pI ~5.5–6.0) ()[1]. The proton transfer from the carboxyl group to the amino group creates an inner salt with exceptionally high crystal lattice energy. Furthermore, the


-hydroxyl group engages in extensive intermolecular hydrogen bonding. Standard organic solvents lack the dielectric constant and hydrogen-bond-disrupting capacity to overcome these strong solid-state interactions[1].

Q: I need to perform a direct peptide coupling using the unprotected amino acid. How can I dissolve it in a polar aprotic solvent? A: The most effective method is to convert the zwitterion into a lipophilic salt using Tetrabutylammonium hydroxide (TBA-OH) in Dimethyl Sulfoxide (DMSO) ()[2]. The bulky tetrabutylammonium cation (TBA


) prevents tight ion-pairing with the carboxylate anion, effectively disrupting the lattice and rendering the amino acid highly soluble in DMSO[2]. This homogeneous phase allows for rapid condensation reactions without epimerization[2].

Q: What if my downstream chemistry is incompatible with strong bases like TBA-OH? A: You can utilize 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a primary solvent or co-solvent. HFIP is a highly polar, strongly hydrogen-bond-donating solvent ()[3]. It effectively disrupts the zwitterionic network and the hydrogen bonds of the


-hydroxyl group without chemically altering the amino acid ()[4]. HFIP is also volatile (boiling point 59 °C) and can be easily removed under reduced pressure ()[5].

Q: How do I solubilize this compound in non-polar solvents (e.g., DCM) for N-terminal protection (Fmoc/Boc)? A: You must bypass the zwitterion entirely via transient silylation. By treating the suspension with N,O-Bis(trimethylsilyl)acetamide (BSA) or Trimethylsilyl chloride (TMSCl) and a base (DIPEA), the carboxyl, amino, and hydroxyl groups are temporarily silylated. This masks the hydrogen bond donors and ionic charges, making the highly lipophilic intermediate readily soluble in DCM.

Quantitative Data Presentation: Solubility Profiles

Solvent SystemAdditive / ReagentMechanism of SolubilizationSolubility LevelBest Downstream Application
DCM, THF, Ether NoneN/A (Zwitterion intact)Insoluble (< 0.1 mg/mL)None
DMSO or DMF NoneN/A (Zwitterion intact)Poor (< 1.0 mg/mL)None
DMSO TBA-OH (1.0 eq)Lipophilic salt formationExcellent (> 50 mg/mL)Direct mixed-anhydride coupling
HFIP / DCM (1:1) NoneH-bond network disruptionGood (~ 20 mg/mL)Direct coupling (base-sensitive)
DCM BSA / DIPEATransient silylationExcellent (> 50 mg/mL)Fmoc/Boc/Trt protection
Water / Dioxane Na

CO

Biphasic phase transferExcellent (in aq. phase)Standard N-protection

Experimental Protocols

Protocol 1: Solubilization via Lipophilic Salt Formation (TBA-OH in DMSO)

Causality: The bulky TBA


 counterion prevents the formation of an insoluble ionic lattice, allowing the unprotected amino acid to dissolve in DMSO for direct coupling.
  • Preparation: Weigh 1.0 mmol of (2S,3S)-2-Amino-3-hydroxypentanoic acid into a dry, argon-purged flask.

  • Suspension: Add 2.0 mL of anhydrous DMSO. The amino acid will remain suspended as a cloudy mixture.

  • Deprotonation: Slowly add 1.0 mmol of Tetrabutylammonium hydroxide (TBA-OH) solution (typically 1.0 M in methanol).

  • Dissolution: Stir at room temperature for 15–30 minutes.

  • Self-Validation Check: The suspension will transition into a completely clear, homogeneous solution. The absence of particulate matter upon visual inspection confirms complete salt formation and solubilization.[2]

  • Coupling: The solution is now ready for the addition of pre-activated mixed anhydrides or active esters.

Protocol 2: Transient Silylation for DCM Solubilization

Causality: Silylation masks the polar -OH, -NH


, and -COOH groups with lipophilic trimethylsilyl (TMS) groups, dropping the polarity and allowing dissolution in DCM.
  • Preparation: Suspend 1.0 mmol of the amino acid in 5.0 mL of anhydrous DCM under an inert atmosphere.

  • Base Addition: Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Silylation: Dropwise add 1.5 mmol of N,O-Bis(trimethylsilyl)acetamide (BSA).

  • Reflux/Stir: Reflux gently for 1–2 hours.

  • Self-Validation Check: A completely transparent solution indicates that all polar functional groups have been successfully silylated and the zwitterion is neutralized.

  • Reaction: Cool to 0 °C and add your protecting group reagent (e.g., Fmoc-Cl). The TMS groups on the amine and hydroxyl will be displaced by the more reactive acylating agent or cleaved during subsequent aqueous workup.

Visualizations

DecisionTree Start Unprotected (2S,3S)-2-Amino- 3-hydroxypentanoic acid Q1 Identify Downstream Application Start->Q1 Direct Direct Coupling (Unprotected) Q1->Direct Peptide Synthesis Protect N/O-Protection (Fmoc/Boc/tBu) Q1->Protect Building Block Prep Sol1 Use TBA-OH in DMSO or HFIP/DCM mixtures Direct->Sol1 Sol2 Use Transient Silylation or Biphasic Aqueous System Protect->Sol2

Decision tree for solubilizing (2S,3S)-2-Amino-3-hydroxypentanoic acid based on application.

Workflow Step1 Zwitterionic Solid Step2 Add TBA-OH (Deprotonation) Step1->Step2 Step3 TBA+ Salt Formation Step2->Step3 Step4 Soluble in DMSO/DMF Step3->Step4

Workflow for solubilizing zwitterionic amino acids using TBA-OH.

References

  • Title

    
    -N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide
    Source:  PubMed (Journal of Peptide Science)
    URL: [Link]
    
  • Title: AMINO ACIDS: Insights and Roles in Heterocyclic Chemistry Volume 1 Protecting Groups Source: Pageplace URL: [Link]

  • Title: The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Challenges in Peptide Solubilization – Amyloids Case Study Source: LifeTein URL: [Link]

Sources

Technical Guide: Purification & Optimization of L-threo-β-Hydroxynorvaline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and purification scientists. It prioritizes mechanistic understanding over rote instruction, addressing the specific challenges of isolating L-threo-β-hydroxynorvaline (L-threo-β-HnV) from enzymatic or chemical reaction mixtures.

Executive Summary & Molecule Profile

L-threo-β-hydroxynorvaline is a chiral non-proteinogenic amino acid often synthesized via L-Threonine Aldolase (L-TA) catalyzed condensation of Glycine and Propanal.

  • Critical Challenge: The reaction mixture is a complex matrix containing unreacted Glycine (often in 5-10x excess), Propanal (aldehyde), PLP cofactor, and the diastereomeric impurity L-erythro-β-hydroxynorvaline .

  • The "Stereochemical Cliff": Separating the threo and erythro forms is the primary bottleneck. They possess identical mass and similar pKa values, rendering standard flash chromatography ineffective.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Purification
Molecular Weight 133.15 g/mol Small molecule; hard to separate by size exclusion.
pI (Isoelectric Point) ~5.8 - 6.0 (Estimated)Zwitterionic at neutral pH; binds to Cation Exchange at pH < 2.
Solubility Water (Moderate), EtOH (Low), Acetone (Insoluble)"Oiling out" risk in pure organic solvents.
Stability Prone to retro-aldol cleavage at high pH (>11)Avoid prolonged exposure to strong base.

Master Purification Workflow

The following diagram outlines the optimized pathway from crude reaction mixture to isolated crystal.

PurificationWorkflow Reaction Crude Reaction Mixture (Gly, Propanal, Enzyme, PLP, Product) Quench Acid Quench (pH 2.0) Breaks Schiff Bases Reaction->Quench Stop Reaction Extract Aldehyde Removal (MTBE/EtOAc Extraction) Quench->Extract Remove Organics Clarify Enzyme Removal (Ultrafiltration/Centrifugation) Extract->Clarify Aqueous Phase IEX Cation Exchange (Dowex 50W) Separates Glycine & Salts Clarify->IEX Load at pH 1.5 Cryst Fractional Crystallization (MeOH/Water) IEX->Cryst Ammonia Elution Final Pure L-threo-β-HnV (>98% de, >99% purity) Cryst->Final Harvest

Figure 1: Integrated downstream processing workflow for β-hydroxy amino acids.

Module 1: Reaction Termination & Clarification

Objective: Stabilize the product and remove gross impurities (Enzyme, Aldehyde).

The "Schiff Base" Trap

Aldehydes (Propanal) form reversible Schiff bases (imines) with the amino group of your product. If you attempt to purify without disrupting these, your yield will plummet, and the aldehyde will "smear" through the column.

Protocol:

  • Acid Quench: Adjust reaction pH to 1.5 – 2.0 using 6M HCl.

    • Mechanism:[1][2][3][4][5] Protonation of the amine forces the Schiff base equilibrium completely to the free aldehyde and amino acid.

  • Aldehyde Extraction: Wash the acidified aqueous phase 3x with an equal volume of MTBE (Methyl tert-butyl ether) or EtOAc.

    • Why MTBE? It forms fewer emulsions with protein-rich solutions than EtOAc.

    • Result: The aldehyde moves to the organic layer; the amino acid remains in the aqueous layer.

  • Enzyme Removal:

    • Option A (Lab Scale): Centrifuge at 10,000 x g for 20 mins.

    • Option B (Scale Up): Ultrafiltration (10 kDa cutoff).

    • Note: Do not skip this. Proteins will irreversibly foul your ion exchange resin.

Module 2: Cation Exchange Chromatography (IEX)

Objective: Remove salts, anionic cofactors (PLP), and separate excess Glycine.

The Challenge: Glycine and β-HnV are both neutral amino acids with similar pIs. However, β-HnV has a larger hydrophobic side chain (propyl vs. hydrogen).

Protocol:

  • Resin Selection: Strong Cation Exchanger (e.g., Dowex 50W x8, 200-400 mesh) in H+ form.

  • Loading: Load the clarified acidic solution (pH ~2) onto the column.

    • Capacity Check: 1 L of resin typically binds ~1.5 - 2.0 mol of amino acids. Calculate total amino acid load (Gly + Product).

  • Washing: Wash with Deionized Water (3-5 Column Volumes) until the effluent pH is neutral.

    • Removes: Anions (Cl-), sugars, and neutral impurities.

  • Elution (The Critical Step):

    • Use a step gradient of NH4OH (Ammonia) . Start at 0.5M, then 1.0M, then 1.5M.

    • Separation Logic: Glycine is smaller and less hydrophobic. On polystyrene-based resins (Dowex), hydrophobic interactions often retard the elution of larger amino acids. Glycine typically elutes FIRST.

    • Action: Collect fractions. Spot on TLC (Ninhydrin). The early fractions are Glycine-rich. The later fractions contain your β-HnV.

Module 3: Diastereomeric Resolution (Threo vs. Erythro)

Objective: Isolate the threo isomer from the erythro impurity.

If the enzymatic reaction was not perfectly stereoselective, you likely have an 80:20 or 90:10 threo:erythro mixture.

Method A: Fractional Crystallization (Standard)

The threo form of β-hydroxy amino acids is generally less soluble in aqueous alcohols than the erythro form.

  • Concentrate the IEX eluate (ammonia-free) to a syrup.

  • Dissolve in minimal hot water (60°C).

  • Slowly add hot Ethanol or Isopropanol until slight turbidity appears (approx. ratio 1:4 Water:Alcohol).

  • Cool slowly to 4°C.

  • Filtration: The crystals formed are predominantly L-threo-β-HnV. The mother liquor retains the erythro isomer and residual glycine.

Method B: The "Copper Complex" Trick (Advanced)

If crystallization fails (oiling out), use the copper chelation method. Copper(II) forms bis-complexes with amino acids. The solubility difference between Cu(threo)2 and Cu(erythro)2 is often much larger than the free amino acids.

  • Complexation: Boil the crude amino acid mixture with excess Basic Copper Carbonate (CuCO3·Cu(OH)2) in water for 30 mins. The solution turns deep blue.

  • Filtration: Filter off unreacted excess copper salt while hot.

  • Crystallization: Cool the blue filtrate. The Copper-Threo complex typically crystallizes out as light blue needles/plates. The erythro complex remains in solution.

  • De-complexation:

    • Dissolve crystals in water.

    • Load onto a Cation Exchange column (H+ form). The Amino Acid binds; Copper passes through (or binds and is eluted differently, but standard practice is to use H2S gas or Thioacetamide to precipitate CuS, though resin is safer).

    • Resin Method: Load complex. Wash with water.[6] Elute amino acid with NH4OH. Copper remains bound or elutes separately depending on resin type (Chelex is best for removing Cu, Dowex works if you wash extensively with acid first to strip Cu, then reload AA). Correction: Better to use H2S/sulfide precipitation for absolute copper removal if resin protocols are tricky in your lab.

Analytical & Troubleshooting FAQ

Q1: My product is "oiling out" instead of crystallizing. Why?

A: This is usually caused by residual water or impurities (Glycine) acting as a hydrotrope.

  • Fix: Evaporate to absolute dryness (azeotrope with ethanol). Ensure the Glycine content is <5% (check by HPLC/TLC). If Glycine is high, re-do the Ion Exchange column with a slower gradient.

  • Solvent Tip: Try switching the antisolvent. If Ethanol causes oiling, try Acetone (slow addition) or Acetonitrile .

Q2: How do I quickly distinguish threo and erythro without running an overnight NMR?

A: Use Chiral HPLC or a specific TLC Stain .

  • HPLC: A Cinchona Alkaloid-based column (e.g., Chiralpak ZWIX(+) or ZWIX(-)) is the gold standard for zwitterionic amino acids. It separates all 4 stereoisomers.

  • TLC: Run on Silica gel with n-Butanol:Acetic Acid:Water (3:1:1). Stain with Ninhydrin containing Cadmium Acetate . The diastereomers often stain slightly different shades of red/purple or have distinguishable Rf values.

Q3: My yield is low after the Ion Exchange step.

A: You likely lost product during the "Water Wash" or the "Schiff Base" issue.

  • Did you acidify before loading? If you loaded at neutral pH, the amino acid might not have bound efficiently.

  • Did you check the flow-through? If the resin capacity was exceeded by the excess Glycine, your product (which competes for sites) might have flowed right through. Always calculate capacity based on Total AA, not just product.

Q4: Can I use Silica Flash Chromatography?

A: generally, No. Free amino acids stick irreversibly to silica. You would need to protect the amine (e.g., Boc-protection) and carboxylic acid (Methyl ester) to run standard flash chromatography. This adds two synthetic steps.[6][7] Stick to Ion Exchange and Crystallization for the free amino acid.

References

  • Lein, O. G., et al. (1952).[8] "Feasibility of quantitative separation of the threo- and erythro-forms of amino-acids by column chromatography." Nature, 169, 707.[8] Link

  • Feske, B. D., et al. (2005). "L-Threonine Aldolases in Organic Synthesis." Tetrahedron, 61(22).
  • Sato, K., et al. (1970). "Synthetic studies of amino acids by the use of the copper complex." Journal of the American Chemical Society, 92(18), 5514-5516. Link

  • Phenomenex Application Guide. "Chiral HPLC Separations of Amino Acids." (Reference for ZWIX column usage). Link

Sources

Technical Support Center: Troubleshooting Sterically Hindered Amino Acid Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing low coupling efficiencies during Solid-Phase Peptide Synthesis (SPPS). Synthesizing sequences containing sterically hindered amino acids—such as


-aminoisobutyric acid (Aib), N-methylated amino acids, isoleucine, or valine—often results in truncated sequences, deletion impurities, and low overall yields[1].

Below, we provide a diagnostic workflow, mechanistic FAQs, and validated protocols to help you overcome these thermodynamic and kinetic barriers.

Diagnostic Workflow

G N1 Identify Low Coupling Yield (Steric Hindrance Detected) N2 Evaluate Coupling Reagent (Switch to COMU, HATU, PyAOP) N1->N2 Standard Optimization N3 Apply Microwave Heating (MA-SPPS at 75°C - 90°C) N2->N3 Incomplete Reaction N5 Successful Peptide Bond Formation N2->N5 Yield > 95% N4 Form Acyl Fluoride (Use TFFH / BTFFH) N3->N4 Severe Hindrance (e.g., Aib-Aib) N3->N5 Yield > 95% N4->N5 Final Resort

Troubleshooting workflow for low coupling efficiency with sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why do sterically hindered amino acids cause low coupling efficiencies? A1: The formation of a peptide bond relies on the nucleophilic attack of the resin-bound amine onto the activated carbonyl of the incoming amino acid. Steric bulk—such as the gem-dimethyl group of Aib or the


-branched side chain of isoleucine—physically obstructs this trajectory, drastically reducing the reaction rate[1]. Furthermore, when coupling onto N-methylated amino acids, the secondary amine is inherently less nucleophilic and highly congested, increasing the activation energy required for the reaction and promoting side reactions like epimerization[2][3].

Q2: Which coupling reagents offer the highest efficiency for these challenging sequences? A2: Traditional carbodiimide/HOBt chemistries are often insufficient for hindered residues[4]. To drive the reaction forward, you must utilize reagents that generate highly reactive intermediates:

  • COMU / HATU: These uronium/aminium salts generate highly reactive Oxyma or HOAt esters, respectively. COMU is particularly effective under microwave conditions and avoids the explosive risks associated with benzotriazoles[4][5].

  • PyAOP / PyBrOP: Phosphonium reagents are the gold standard for coupling onto N-methylated amino acids. Unlike uronium reagents (which can react with the free amine to form a dead-end guanidinium byproduct), phosphonium salts do not cap unreacted amines, allowing for extended reaction times[2][6].

  • TFFH / BTFFH: For extreme hindrance (e.g., coupling two consecutive Aib residues), these reagents generate an acyl fluoride intermediate in situ. Acyl fluorides are small enough to penetrate sterically congested active sites and are highly resistant to hydrolysis[7].

Q3: How does Microwave-Assisted SPPS (MA-SPPS) overcome the activation barrier? A3: MA-SPPS utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture. This thermal energy directly overcomes the high activation energy barrier associated with sterically hindered nucleophilic attacks[1][8]. For instance, coupling hindered or glycosylated amino acids that conventionally take days can be driven to completion in minutes[9]. The rapid heating also disrupts inter-chain hydrogen bonding and resin aggregation, exposing the reactive amine.

Quantitative Data Summary

The following table summarizes the impact of optimizing coupling strategies on sterically hindered peptide models.

Coupling StrategyPeptide ModelYield / PurityRacemization (D/L %)Reference
HCTU (Conventional, RT)Aib-ACP7.1% PurityN/A[1]
COMU (Microwave, 75°C) Aib-ACP92.5% Purity N/A[1]
HOBt / DICZ-Phg-Pro-NH₂81.9% Yield9.3%[4]
Oxyma / DIC Z-Phg-Pro-NH₂89.9% Yield 1.0% [4]
PyAOP (Phosphonium) (

Me)AA sequences
41–95% Yield 0% [2]
Validated Experimental Protocols
Protocol 1: Microwave-Assisted Coupling with COMU (For Aib and N-Methyl Amino Acids)

Self-Validating Mechanism: COMU exhibits a distinct color change during activation, providing a visual cue that the active ester has formed. Microwave heating ensures the thermodynamic threshold is met rapidly.

  • Resin Preparation: Swell the peptidyl-resin in N,N-dimethylformamide (DMF) for 30 minutes to ensure maximum solvation and expansion of the polymer matrix[4].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10–20 minutes to remove the N-terminal Fmoc group[4]. Wash thoroughly with DMF (5 × 1 min) to remove all traces of base.

  • Pre-activation: In a separate vial, dissolve the Fmoc-protected sterically hindered amino acid (3 to 4 equivalents relative to resin loading) and COMU (3 to 4 equivalents) in DMF[4].

  • Base Addition: Add N,N-diisopropylethylamine (DIEA) (6 to 8 equivalents) to the mixture. Allow 1 to 2 minutes for pre-activation[4].

  • Microwave Coupling: Transfer the activated mixture to the resin in the microwave reaction vessel. Irradiate to maintain a temperature of 75°C for 5 to 10 minutes[1].

  • Validation & Double Coupling: Perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines). If the test is positive (indicating incomplete coupling), drain the reagents, wash the resin, and repeat steps 3–5 using fresh reagents (Double Coupling)[10].

Protocol 2: Acyl Fluoride Formation using TFFH (For Extreme Hindrance)

Self-Validating Mechanism: Acyl fluorides are significantly less prone to hydrolysis and degradation than standard active esters. This stability allows for the extended coupling times required for extremely congested active sites without the reagent breaking down.

  • Acyl Fluoride Generation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH, 1 equivalent) in an anhydrous solvent like dichloromethane (DCM)[7].

  • Activation: Add TFFH or BTFFH (1 equivalent) and a 10-fold excess of DIEA[7].

  • Incubation: Allow the mixture to stand for exactly 7 minutes to ensure complete in situ conversion to the highly reactive acyl fluoride intermediate[7].

  • Coupling: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine[7].

  • Extended Reaction: Agitate the mixture at room temperature for 30 to 60 minutes. For severe hindrance (e.g., Aib-Aib coupling), reaction times may need to be extended up to 2 hours[7].

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and by-products[7].

References
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]

  • Rapid Microwave-Assisted Solid-Phase Glycopeptide Synthesis. ACS Publications. Available at:[Link]

  • Using double coupling to improve your peptide synthesis. Biotage. Available at: [Link]

Sources

Technical Support Guide: Stability of (2S,3S)-2-Amino-3-hydroxypentanoic acid under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide serves as a dedicated resource for researchers, chemists, and formulation scientists investigating the stability of (2S,3S)-2-Amino-3-hydroxypentanoic acid. As a non-proteinogenic β-hydroxy α-amino acid, this molecule possesses unique structural features that influence its behavior in various chemical environments. Understanding its stability, particularly under acidic conditions prevalent in pharmaceutical processing and formulation, is critical for ensuring product integrity, predicting shelf-life, and identifying potential degradants.[1] This document provides answers to frequently encountered questions, detailed troubleshooting protocols, and an exploration of the underlying degradation mechanisms to support your experimental success.

Section 1: Frequently Asked Questions - Fundamentals & Initial Assessment

Q1: What are the primary chemical liabilities of (2S,3S)-2-Amino-3-hydroxypentanoic acid under acidic conditions?

A: The primary chemical liabilities stem from the two key functional groups adjacent to stereocenters: the β-hydroxyl group and the α-amino group.

  • β-Hydroxyl Group: This is the most significant liability in an acidic environment. The hydroxyl group can be protonated by the acid, converting it into a good leaving group (water). This initiates degradation through dehydration pathways.

  • Stereochemistry: The specific (2S,3S) configuration can influence the kinetics and products of degradation, as intramolecular reactions are highly dependent on the spatial arrangement of the reacting groups.

  • Amino and Carboxyl Groups: While the peptide bond is susceptible to acid hydrolysis, in an isolated amino acid, these groups are relatively stable but will exist in their protonated forms (R-NH3+ and R-COOH) in a strongly acidic solution, influencing solubility and reactivity.

Q2: What are the most probable degradation pathways for a β-hydroxy α-amino acid in acid?

A: Based on studies of structurally similar amino acids like threonine, two primary degradation pathways are plausible following the protonation of the side-chain hydroxyl group.[2][3]

  • Internal SN2 Displacement: The α-amino group can act as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group (C3). This backside attack displaces a water molecule, leading to the formation of a cyclic intermediate, specifically a protonated ethyl-substituted aziridine-2-carboxylic acid.[2][3] The stereochemistry of the starting material dictates the stereochemistry of the resulting aziridine.

  • E2 Elimination: A base (such as water) can abstract a proton from the α-carbon (C2), leading to a concerted elimination of the water molecule from the β-carbon (C3). This results in the formation of an unsaturated amino acid, (E)-2-amino-3-pentenoic acid.

The prevailing pathway can depend on the specific reaction conditions, including the acid strength, temperature, and solvent system.

Q3: My solution of (2S,3S)-2-Amino-3-hydroxypentanoic acid shows no visible changes after acid treatment. Does this confirm its stability?

A: No, the absence of visible changes like discoloration or precipitation is not a reliable indicator of stability. Degradation on a molecular level can occur without any macroscopic signs. It is essential to use sensitive analytical techniques to confirm stability.[1] Forced degradation studies are designed to intentionally accelerate this breakdown to identify potential issues.[4][5] A proper stability assessment requires chromatographic analysis to detect the formation of new, related impurities and a decrease in the parent compound's concentration.

Section 2: Frequently Asked Questions - Experimental Design & Troubleshooting

Q4: How should I design a forced degradation study to effectively test the acid stability of this molecule?

A: A well-designed forced degradation study aims to achieve a target degradation of 5-20% of the active substance.[6] This range is sufficient to produce and detect degradation products without completely destroying the sample, which could lead to secondary and irrelevant degradation pathways.[6]

Recommended Starting Conditions for Acid Hydrolysis:

ParameterCondition 1 (Mild)Condition 2 (Moderate)Condition 3 (Aggressive)Rationale
Acid 0.1 M HCl0.5 M HCl1.0 M HClVarying acid strength helps modulate the rate of proton-catalyzed reactions.[7]
Temperature 40 °C60 °C80 °CTemperature accelerates degradation kinetics; higher temperatures overcome activation energy barriers.[7]
Time Points 2, 6, 12, 24 hours1, 4, 8, 16 hours0.5, 1, 2, 4 hoursSampling at multiple time points allows for kinetic analysis and prevents missing the optimal degradation window.
Control Sample in DI WaterSample in DI WaterSample in DI WaterA control sample under the same temperature conditions is critical to distinguish acid-catalyzed degradation from simple thermal degradation.

Troubleshooting Tip: If you observe more than 20% degradation at your first time point, reduce the stress level (lower temperature or acid concentration). Conversely, if less than 5% degradation is observed after 24 hours, increase the stress level.[6]

Q5: Which analytical technique is best for monitoring the stability of (2S,3S)-2-Amino-3-hydroxypentanoic acid and its degradants?

A: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most powerful and recommended technique.[8][9]

  • HPLC: Provides the necessary separation of the parent compound from its potential degradation products. Reversed-Phase HPLC (RP-HPLC) is often the most accessible method.[]

  • Mass Spectrometry (MS): Acts as a highly sensitive and specific detector. It is invaluable because many amino acids and their degradants have poor or no UV chromophore, making UV detection insensitive.[11] MS can detect these compounds and provide mass-to-charge ratio (m/z) information, which is the first step in identifying unknown degradants.[9][12]

While techniques like Ion-Exchange Chromatography (IEC) are classic for amino acid analysis[9][], and derivatization can enable UV or fluorescence detection[11], the information richness and reduced sample manipulation make HPLC-MS the superior choice for a stability study involving unknown degradants.

Q6: I'm not seeing any degradation even under aggressive conditions (1M HCl at 80°C). What should I do?

A: While unlikely for a β-hydroxy amino acid, if no degradation is observed, consider the following:

  • Verify Analytical Method Sensitivity: First, ensure your analytical method is capable of detecting small changes. Is the limit of quantitation (LOQ) of your method low enough to detect a 1-5% degradant?

  • Extend a Single Stress Condition: Instead of escalating all parameters, try extending the duration of one aggressive condition (e.g., 1M HCl at 80°C) for up to 72 hours, with intermittent sampling.

  • Re-evaluate the Compound: Confirm the identity and purity of your starting material. An impurity might be mistaken for the parent compound, or the material could be unexpectedly stable.

  • Documentation: If no degradation is observed under conditions that are reasonably expected to be destructive, this is a valid result. Document your findings thoroughly, as it indicates high intrinsic stability under acidic stress.

Section 3: Visual Guides & Workflows

Forced Degradation Experimental Workflow

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_sampling 3. Time Point Sampling cluster_analysis 4. Analysis & Interpretation prep_sample Prepare Stock Solution of (2S,3S)-2-Amino-3-hydroxypentanoic acid prep_reagents Prepare Acid (e.g., 0.1M HCl) and Control (DI Water) Solutions prep_sample->prep_reagents stress_cond Incubate Samples at Controlled Temperature (e.g., 60°C) prep_reagents->stress_cond control_cond Incubate Control Sample (in DI Water) at same Temp. prep_reagents->control_cond sampling Withdraw Aliquots at Defined Intervals (e.g., 0, 2, 6, 12, 24h) stress_cond->sampling quench Neutralize/Quench Reaction (e.g., with base or buffer) sampling->quench analysis Analyze via Stability-Indicating Method (e.g., LC-MS) quench->analysis data_proc Process Data: - Calculate % Degradation - Determine Mass of Unknowns analysis->data_proc report Identify Degradation Products & Propose Pathways data_proc->report

Caption: Workflow for an acid-catalyzed forced degradation study.

Postulated Degradation Pathways

Caption: Potential acid-catalyzed degradation pathways.

Section 4: Standard Operating Protocols

Protocol 1: Forced Degradation via Acid Hydrolysis
  • Preparation:

    • Prepare a 1.0 mg/mL stock solution of (2S,3S)-2-Amino-3-hydroxypentanoic acid in deionized water.

    • Prepare stressor solutions: 0.1 M HCl and 1.0 M HCl.

    • Label three sets of vials for each condition (e.g., "0.1M HCl," "1.0M HCl," "Control").

  • Execution:

    • To each vial, add 1.0 mL of the stock solution.

    • To the "0.1M HCl" vials, add 1.0 mL of 0.1 M HCl.

    • To the "1.0M HCl" vials, add 1.0 mL of 1.0 M HCl.

    • To the "Control" vials, add 1.0 mL of deionized water.

    • Gently vortex all vials and place them in a temperature-controlled bath set to 60°C.

    • Simultaneously, prepare a "Time 0" sample by mixing 1.0 mL of stock with 1.0 mL of water and immediately proceeding to step 4.

  • Sampling:

    • At each specified time point (e.g., 2, 6, 12, 24 hours), remove one vial from each condition.

    • Immediately place the vial in an ice bath to slow the reaction.

  • Quenching and Dilution:

    • Withdraw a 100 µL aliquot from the sample vial.

    • Neutralize by adding it to 900 µL of a suitable buffer solution (e.g., mobile phase or a phosphate buffer at pH 7) to bring the final concentration to approximately 0.05 mg/mL. This step is critical to stop the degradation before analysis.

  • Analysis:

    • Analyze the prepared samples immediately using the validated stability-indicating HPLC-MS method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-MS Method
  • Instrumentation: HPLC system with a diode array detector (DAD) and a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-10 min: 2% to 30% B

    • 10-12 min: 30% to 95% B

    • 12-14 min: Hold at 95% B

    • 14-15 min: Return to 2% B

    • 15-20 min: Re-equilibration at 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray Ionization (ESI) in positive mode.

  • Scan Range: m/z 50 - 500.

  • Data Analysis:

    • Integrate the peak area of the parent compound (C5H11NO3, [M+H]⁺ = 134.08) at each time point.

    • Calculate the percentage remaining relative to the Time 0 sample.

    • Perform peak-picking for new signals in the chromatogram of stressed samples. Analyze the m/z of these new peaks to hypothesize their structures (e.g., a dehydrated product would have an [M+H]⁺ of 116.07).

Section 5: References

  • PubChem. . National Center for Biotechnology Information.

  • PubChem. . National Center for Biotechnology Information.

  • Serafin, S. V., Zhang, K., Aurelio, L., Hughes, A. B., & Morton, T. H. (2004). Decomposition of Protonated Threonine, Its Stereoisomers, and Its Homologues in the Gas Phase: Evidence for Internal Backside Displacement. Organic Letters, 6(10), 1561–1564. [Link]

  • Guidechem. .

  • ChemicalBook. .

  • Chemsrc. .

  • Serafin, S. V., Zhang, K., Aurelio, L., Hughes, A. B., & Morton, T. H. (2004). Decomposition of protonated threonine, its stereoisomers, and its homologues in the gas phase: evidence for internal backside displacement. PubMed. [Link]

  • Grand-Guillaume Perrenoud, A., Veuthey, J. L., & Guillarme, D. (2019). Analytical strategies for the determination of amino acids: Past, present and future trends. Journal of Chromatography B, 1132, 121819. [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. [Link]

  • Creative Proteomics. (n.d.). Overview of Threonine Metabolism. Creative Proteomics.

  • Wang, M., Wang, Y., & Zhang, R. (2020). Analytical methods for amino acid determination in organisms. ResearchGate. [Link]

  • Biology LibreTexts. (2026, January 19). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts.

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. CD Formulation. [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Tamilnadu Test House. (2025, February 24). Analytical Methods For Amino Acids. TNTH. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. [Link]

  • Mark, T. (2020, November 12). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

Sources

Technical Support Center: Separation of 2-Amino-3-hydroxypentanoic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of 2-amino-3-hydroxypentanoic acid diastereomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these stereoisomers. As a non-proteinogenic amino acid with two chiral centers, 2-amino-3-hydroxypentanoic acid exists as four stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3S). The separation of these diastereomers is a critical step in the synthesis of chiral drugs and other specialty chemicals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the separation of 2-amino-3-hydroxypentanoic acid diastereomers. Each problem is presented in a question-and-answer format, offering detailed solutions and the scientific reasoning behind them.

Chromatographic Methods

Issue 1: Poor or No Separation of Diastereomers using Chiral HPLC

Question: I am attempting to separate the diastereomers of 2-amino-3-hydroxypentanoic acid using a chiral stationary phase (CSP) HPLC column, but I am observing a single, broad peak or co-eluting peaks. What are the likely causes and how can I improve the resolution?

Answer:

Poor resolution in chiral HPLC is a common challenge that can often be resolved by systematically optimizing several key parameters. The underlying principle of chiral chromatography is the formation of transient, diastereomeric complexes between the analyte and the CSP, leading to differential retention times. If these interactions are not optimal, separation will be compromised.

Potential Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is paramount for effective chiral recognition. For amino acids like 2-amino-3-hydroxypentanoic acid, macrocyclic glycopeptide-based columns (e.g., those using teicoplanin or vancomycin) are often a good starting point for underivatized samples. Ligand-exchange chromatography (LEC) is another powerful technique for this class of compounds.[1] If you are not achieving separation, consider screening different types of CSPs.

  • Inappropriate Mobile Phase Composition: The mobile phase composition directly influences the interactions between the analyte and the CSP.

    • For Macrocyclic Glycopeptide Columns: Systematically vary the type and concentration of the organic modifier (e.g., methanol, ethanol, acetonitrile) and any acidic or basic additives.[1] These changes can significantly alter selectivity.

    • For Ligand-Exchange Chromatography: Ensure the presence of a metal ion, typically Cu²⁺, in the mobile phase, as this is essential for forming the diastereomeric complexes that facilitate separation.[1] The concentration of the copper salt (e.g., copper sulfate) can be optimized, usually in the range of 1-5 mM.[1]

  • Suboptimal Temperature: Column temperature affects the thermodynamics of the chiral recognition process.[1] Experiment with adjusting the column temperature in 5 °C increments to determine the optimal condition for your separation.

  • Derivatization: If separating the native amino acid proves difficult, consider derivatization. Converting the amino and/or carboxylic acid groups to other functionalities can enhance the differences between diastereomers, making them easier to separate on a chiral or even an achiral column. A common approach involves pre-column derivatization with a fluorescent tag like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), followed by separation on a reversed-phase column in conjunction with a chiral column.[2][3]

Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Question: My chromatogram shows significant peak tailing or fronting for the diastereomers of 2-amino-3-hydroxypentanoic acid. What is causing this and how can I fix it?

Answer:

Poor peak shape can obscure the true resolution of your diastereomers and affect the accuracy of quantification. These issues are often related to secondary interactions, column problems, or sample preparation.

Potential Causes & Solutions:

  • Peak Tailing:

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can lead to tailing. Ensure the mobile phase pH is appropriately controlled to manage the ionization state of the amino acid. The addition of a small amount of a competing amine or acid to the mobile phase can sometimes block active sites on the stationary phase and reduce tailing.

    • Column Contamination: The column may be contaminated with strongly retained compounds from previous analyses. It is crucial to follow the manufacturer's guidelines for column washing and regeneration.

  • Peak Fronting:

    • Sample Overload: Injecting too much sample can saturate the stationary phase and cause fronting.[1] Try reducing the injection volume or the concentration of your sample.

    • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to distorted peaks. Whenever possible, dissolve your sample in the mobile phase.[1]

Crystallization-Based Methods

Issue 3: Low Yield or Purity in Fractional Crystallization of Diastereomeric Salts

Question: I am attempting to separate the diastereomers of 2-amino-3-hydroxypentanoic acid by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. However, I am getting a low yield of the desired diastereomer, or the isolated product has low diastereomeric excess (d.e.). What can I do to improve this?

Answer:

Fractional crystallization relies on the differential solubility of diastereomeric salts.[4] The success of this technique is highly dependent on the choice of resolving agent and the crystallization conditions.

Potential Causes & Solutions:

  • Suboptimal Resolving Agent: The interaction between the amino acid and the chiral resolving agent is crucial for forming diastereomeric salts with significantly different physical properties. If one resolving agent is not effective, it is advisable to screen a variety of chiral acids or bases.

  • Inappropriate Solvent System: The choice of solvent is critical as it directly impacts the solubility of the diastereomeric salts. A systematic screening of different solvents and solvent mixtures is recommended to find a system where one diastereomeric salt is significantly less soluble than the other.

  • Cooling Rate and Seeding:

    • Slow Cooling: A slow and controlled cooling rate is generally preferred to allow for the selective crystallization of the less soluble diastereomer. Rapid cooling can lead to the co-precipitation of both diastereomers.

    • Seeding: Seeding a supersaturated solution with a small crystal of the desired pure diastereomer can induce its preferential crystallization.[4]

  • Thermodynamic vs. Kinetic Control: The outcome of the crystallization can be under either thermodynamic or kinetic control. Experiment with different crystallization times and temperatures to determine the optimal conditions.[5]

Enzymatic Resolution

Issue 4: Low Enantioselectivity or Conversion in Enzymatic Resolution

Question: I am using an enzyme to selectively react with one of the diastereomers of 2-amino-3-hydroxypentanoic acid, but the reaction is either not proceeding to completion or is not highly selective. How can I improve the enzymatic resolution?

Answer:

Enzymatic resolution is a powerful technique that leverages the high stereospecificity of enzymes. However, the success of this method depends on finding the right enzyme and optimizing the reaction conditions.

Potential Causes & Solutions:

  • Enzyme Specificity: Not all enzymes will be suitable for this specific substrate. It is important to screen a variety of enzymes, such as lipases, proteases, or aminoacylases, to find one with high activity and selectivity for one of the diastereomers.[6] Threonine aldolases are a class of enzymes that have shown promise in the synthesis and resolution of β-hydroxy-α-amino acids.[7]

  • Reaction Conditions:

    • pH and Temperature: The activity and selectivity of an enzyme are highly dependent on the pH and temperature of the reaction medium. These parameters should be optimized for the specific enzyme being used.

    • Substrate and Enzyme Concentration: The concentrations of the substrate and enzyme can influence the reaction rate and enantioselectivity. These should be systematically varied to find the optimal conditions.

  • Immobilization: Immobilizing the enzyme on a solid support can improve its stability and allow for easier separation from the reaction mixture, which can be beneficial for process scalability.[6]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the diastereomers of 2-amino-3-hydroxypentanoic acid?

A1: The main techniques for separating diastereomers of 2-amino-3-hydroxypentanoic acid include:

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative technique. Gas chromatography (GC) can also be used, often after derivatization of the amino acid.

  • Fractional Crystallization: This classical method involves the formation of diastereomeric salts with a chiral resolving agent, which are then separated based on their different solubilities.[4][8]

  • Enzymatic Resolution: This method utilizes the stereospecificity of enzymes to selectively catalyze a reaction with one of the diastereomers, allowing for the separation of the reacted and unreacted forms.[9]

Q2: How do I choose the best separation method for my application?

A2: The choice of separation method depends on several factors:

  • Scale of Separation: For small-scale analytical purposes, chiral HPLC is often the most convenient and efficient method. For larger, preparative-scale separations, fractional crystallization or enzymatic resolution may be more cost-effective.

  • Purity Requirements: The required diastereomeric purity of the final product will influence the choice of method and the extent of optimization needed.

  • Available Equipment and Expertise: The availability of specialized equipment, such as HPLC systems with chiral columns, and the expertise of the personnel will also be determining factors.

Q3: Why is the separation of these diastereomers important?

A3: The different stereoisomers of a chiral molecule can have distinct biological activities. In the context of drug development, one diastereomer may have the desired therapeutic effect, while another may be inactive or even cause adverse side effects. Therefore, the ability to isolate a single, pure stereoisomer is often a regulatory requirement and is crucial for ensuring the safety and efficacy of a pharmaceutical product.

III. Experimental Protocols & Data

Representative Chiral HPLC Protocol

This protocol provides a starting point for the separation of 2-amino-3-hydroxypentanoic acid diastereomers using a macrocyclic glycopeptide-based chiral stationary phase. Optimization will likely be required for your specific sample and system.

Parameter Condition
Column Astec CHIROBIOTIC® T
Mobile Phase Methanol/Water (e.g., 80:20 v/v) with 0.1% formic acid
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C (can be optimized)
Detection UV at 210 nm or Mass Spectrometry (MS)
Injection Volume 5-10 µL
Sample Preparation Dissolve the sample in the mobile phase.

Note: The retention and enantioselectivity can be influenced by the concentration of the organic modifier.

Diagrams
Workflow for Chiral HPLC Method Development

G start Start: Separate Diastereomers csp Select Chiral Stationary Phase (e.g., Macrocyclic Glycopeptide) start->csp mobile_phase Screen Mobile Phase (Organic Modifier, Additives) csp->mobile_phase temp Optimize Column Temperature mobile_phase->temp flow_rate Optimize Flow Rate temp->flow_rate resolution_check Resolution > 1.5? flow_rate->resolution_check success Successful Separation resolution_check->success Yes troubleshoot Troubleshoot (Consider Derivatization) resolution_check->troubleshoot No troubleshoot->csp

Caption: A decision-making workflow for developing a chiral HPLC method.

Principle of Fractional Crystallization

G racemate Racemic Mixture (Diastereomers A + B) salt_formation Diastereomeric Salt Formation (A-R and B-R) racemate->salt_formation resolving_agent Chiral Resolving Agent (R) resolving_agent->salt_formation crystallization Fractional Crystallization (Based on Solubility Difference) salt_formation->crystallization less_soluble Less Soluble Salt (e.g., A-R) Crystallizes Out crystallization->less_soluble more_soluble More Soluble Salt (e.g., B-R) Remains in Solution crystallization->more_soluble separation Physical Separation (Filtration) less_soluble->separation more_soluble->separation pure_diastereomers Isolated Pure Diastereomers (After Removal of R) separation->pure_diastereomers

Sources

Technical Support Center: Optimizing Chiral Column Selection for Hydroxynorvaline Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chiral analysis of hydroxynorvaline. As a non-proteinogenic amino acid, 3-hydroxynorvaline presents unique challenges in achieving enantiomeric separation due to its high polarity and multiple interaction sites.[1] This guide is structured to provide researchers, scientists, and drug development professionals with expert insights, actionable protocols, and robust troubleshooting strategies to navigate these complexities effectively.

Our approach moves beyond simple step-by-step instructions, delving into the causal relationships behind experimental choices to empower you with the knowledge needed for independent and successful method development.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when developing a chiral separation method for hydroxynorvaline.

Q1: Where do I even begin? How do I choose the first chiral column to screen for hydroxynorvaline?

There is no universally reliable way to predict the best chiral stationary phase (CSP) based on analyte structure alone; therefore, an empirical screening approach is necessary.[2] For a polar, zwitterionic molecule like hydroxynorvaline, your screening should prioritize CSPs known to perform well with amino acids.

A logical starting point involves screening a diverse set of columns that offer different chiral recognition mechanisms:

  • Crown-Ether Phases (e.g., Regis Chirosil): These are specifically designed for separating amino acids and compounds with primary amines.[3] The mechanism relies on forming inclusion complexes with the protonated amino group.

  • Macrocyclic Glycopeptide Phases (e.g., Astec CHIROBIOTIC): Columns like CHIROBIOTIC T or V2 are highly versatile.[2][4] Their complex structures provide multiple interaction points (ionic, hydrogen bonding, dipole-dipole), making them effective for polar and ionizable analytes like amino acids.[2]

  • Polysaccharide-Based Phases (e.g., Chiralpak AD/OD, Regis Reflect): These are the most widely used CSPs and should be part of any comprehensive screening.[3][5] They work across various mobile phase modes, including normal, reversed, and polar organic, offering broad applicability.[6]

Q2: Should I pursue direct separation on a chiral column or use an indirect approach with derivatization?

Both direct and indirect methods are viable, and the best choice depends on your specific experimental goals, available instrumentation, and sample matrix.

FeatureDirect Analysis (on CSP)Indirect Analysis (Derivatization + Achiral Column)
Principle Enantiomers are separated based on differential transient interactions with the Chiral Stationary Phase (CSP).[6]Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated on a standard achiral column (e.g., C18).[7]
Pros - Simpler sample preparation.- Avoids potential side reactions or incomplete derivatization.- Generally preferred for preparative separations.- Can use less expensive and more robust achiral columns.[7]- May enhance detection sensitivity by introducing a chromophore or fluorophore.[7]- Can improve chromatographic behavior of highly polar compounds.[8]
Cons - Chiral columns are more expensive and can be less robust than standard achiral phases.- Method development can be more complex, often requiring screening of multiple columns and mobile phases.[4][9]- Derivatization adds complexity and time to sample prep.- Requires an enantiomerically pure derivatizing agent.- Risk of racemization during the reaction step.
Common Approach Screening columns like crown-ether, macrocyclic glycopeptides, or polysaccharide phases.Using reagents like o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-isobutyryl-L-cysteine) or Marfey's reagent (FDAA).[8][10][11]
Q3: What mobile phase strategy should I start with for hydroxynorvaline?

Given the high polarity of hydroxynorvaline, mobile phase selection is critical for achieving adequate retention and enabling chiral recognition.

  • Polar Ionic Mode (PIM): This is an excellent starting point for macrocyclic glycopeptide columns (e.g., CHIROBIOTIC). A typical PIM mobile phase consists of methanol with a small percentage of an acid and base, or a volatile salt like ammonium formate.[2] This mode leverages ionic interactions crucial for retaining and separating zwitterionic compounds.

  • Polar Organic Mode (POM): This mode uses polar organic solvents like methanol or acetonitrile, often with additives. It offers advantages for compounds with poor solubility in normal-phase solvents and is compatible with mass spectrometry.[2][12]

  • Reversed-Phase (RP): Standard C18 columns will likely provide insufficient retention for hydroxynorvaline.[13] If an RP method is required, consider using polar-embedded or polar-endcapped columns, which are designed to operate in highly aqueous mobile phases without phase collapse.[14]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for retaining and separating highly polar compounds.[13] It uses a polar stationary phase with a high-organic, low-aqueous mobile phase. This can be a powerful, albeit sometimes less robust, alternative for analyzing underivatized amino acids.[15]

Q4: My peaks are tailing badly. How can mobile phase additives help?

Peak tailing is often caused by unwanted secondary ionic interactions between the analyte and the stationary phase support (e.g., residual silanols).[16] Since hydroxynorvaline is an amino acid, its ionization state is pH-dependent.

  • For Acidic Analytes: Adding a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress the ionization of the analyte's carboxylic acid group, leading to improved peak shape.[16]

  • For Basic Analytes: Adding a basic modifier like diethylamine (DEA) or triethylamine (TEA) can improve the peak shape of basic compounds by competing for active sites on the stationary phase.[17][18]

For zwitterionic hydroxynorvaline, the choice of additive will depend on the column and mobile phase mode. In polar ionic or reversed-phase modes, using buffered mobile phases or acid/base additives is crucial to control ionization and achieve symmetric peaks.

Q5: How does temperature affect my chiral separation?

Temperature is a critical but often overlooked parameter that directly influences the thermodynamics of the chiral recognition process.

  • General Trend: In most cases, decreasing the column temperature increases chiral selectivity (α) and resolution (Rs).[19][20] This is because the weaker, non-covalent interactions (like hydrogen bonding and dipole-dipole forces) responsible for chiral discrimination are more stable at lower temperatures.

  • Exceptions: Occasionally, increasing the temperature can improve resolution, particularly if the separation is limited by poor peak efficiency (broad peaks).[21] Higher temperatures reduce mobile phase viscosity, improving mass transfer and leading to sharper peaks. In rare cases, the enantiomer elution order can even reverse with temperature changes.[22]

Expert Tip: For method optimization, systematically evaluate temperatures between 10°C and 40°C. Maintaining a stable column temperature to within ±1°C is essential for reproducible results.[19]

Chiral Method Development Workflow

The following diagram illustrates a systematic approach to developing a chiral separation method for hydroxynorvaline.

Chiral_Method_Development cluster_direct cluster_indirect start Define Goal: Analysis of Hydroxynorvaline Enantiomers decision_direct Pursue Direct or Indirect Method? start->decision_direct direct_path Direct Analysis decision_direct->direct_path Direct indirect_path Indirect Analysis decision_direct->indirect_path Indirect screen_csp Screen Diverse CSPs - Crown-Ether - Macrocyclic Glycopeptide - Polysaccharide screen_mp Screen Mobile Phase Modes - Polar Ionic (PIM) - Polar Organic (POM) - Reversed Phase (RP) screen_csp->screen_mp eval_separation Separation Achieved? screen_mp->eval_separation optimize Optimize Method - Mobile Phase Composition - Temperature - Flow Rate eval_separation->optimize Yes no_sep No Separation: Re-evaluate CSP/Reagent Choice eval_separation->no_sep No final_method Final Validated Method optimize->final_method derivatize Derivatize with Chiral Reagent (e.g., OPA/Thiol, FDAA) achiral_sep Separate Diastereomers on Achiral Column (e.g., C18) derivatize->achiral_sep eval_derivatives Separation of Diastereomers? achiral_sep->eval_derivatives optimize_achiral Optimize Achiral Method - Gradient - Organic Solvent - Additives eval_derivatives->optimize_achiral Yes eval_derivatives->no_sep No optimize_achiral->final_method

Caption: Workflow for chiral method development of hydroxynorvaline.

Experimental Protocol: Chiral Column Screening

This protocol provides a generalized workflow for initial column screening.

  • Prepare Stock Solution: Accurately weigh and dissolve DL-3-Hydroxynorvaline in a suitable solvent. The mobile phase is the ideal solvent; if solubility is an issue, use a solvent compatible with the initial mobile phase conditions.

  • Select Screening Columns: Choose a set of 3-4 diverse chiral columns as recommended in FAQ Q1 (e.g., one crown-ether, one macrocyclic glycopeptide, and two different polysaccharide columns).

  • Column Equilibration: For each column, equilibrate with the initial mobile phase for at least 20-30 column volumes. Macrocyclic glycopeptide columns may require longer equilibration times (up to 1-2 hours).[19]

  • Initial Screening Conditions:

    • Flow Rate: Start with a relatively low flow rate, such as 0.5 mL/min for a 4.6 mm ID column. Chiral separations often benefit from lower flow rates.[19][21]

    • Temperature: Maintain a constant temperature, e.g., 25°C.

    • Injection Volume: 5-10 µL.

    • Detection: UV, unless using MS.

  • Execute Screening Runs:

    • Inject the hydroxynorvaline standard onto each column with a primary mobile phase system (e.g., Polar Ionic Mode for CHIROBIOTIC, Hexane/Ethanol for polysaccharide, etc.).

    • If no separation is observed after 30 minutes, or only a single sharp peak elutes, move to the next mobile phase system or column.[19]

  • Evaluate Results: Analyze the chromatograms for any sign of peak splitting or separation. The goal of screening is not baseline resolution, but rather to identify a "hit"—a column and mobile phase combination that shows potential.

  • Proceed to Optimization: For any successful "hits," proceed with method optimization by systematically adjusting mobile phase composition, additives, temperature, and flow rate.

Troubleshooting Guide

Observed ProblemPotential CausesRecommended Solutions & Explanations
No Retention / Elutes in Void Volume - Analyte is too polar for the column/mobile phase system. This is common for amino acids on standard reversed-phase columns.[14] - Incorrect mobile phase mode selected. - Switch to a more appropriate chromatographic mode like HILIC or use a polar-embedded/AQ-type reversed-phase column.[13][14][15]- For macrocyclic glycopeptide columns, ensure you are using the Polar Ionic Mode (PIM) to engage ionic interactions.[2]
No Enantiomeric Separation (Single Peak) - The Chiral Stationary Phase (CSP) does not provide chiral recognition for this analyte. Chiral separation is highly specific.[6][9]- Mobile phase composition is sub-optimal. The mobile phase can significantly influence the interaction between the analyte and the CSP.[6]- Screen different columns. This is the most crucial step; no amount of optimization can force a separation on an unsuitable CSP.[2][5]- Try a different mobile phase mode. A compound that doesn't separate in reversed-phase might show separation in normal-phase or polar organic mode on the same column.[6]
Poor Resolution (Rs < 1.5) - Insufficient selectivity (α). - Poor column efficiency (N). - Sub-optimal mobile phase strength. - Decrease temperature. This often enhances the weaker bonding forces, increasing selectivity.[19][21]- Decrease flow rate. Lowering the flow rate can improve efficiency and increase resolution.[2]- Fine-tune the mobile phase. Systematically adjust the ratio of organic modifier or the concentration of additives.
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the silica support. - Analyte is ionized and interacting unfavorably. - Column overload or contamination. - Add a mobile phase modifier. Use 0.1% TFA or formic acid for acids, or 0.1% DEA for bases to suppress ionization and mask active sites.[16][17]- Ensure the sample is dissolved in the mobile phase. Injecting in a stronger solvent can cause peak distortion.[3]- Flush the column with a strong, compatible solvent to remove contaminants.[23]
Irreproducible Retention Times or Resolution - Insufficient column equilibration time. This is a common issue, especially when switching mobile phases.[19]- "Column memory" effects from previous analyses or additives.[9]- Fluctuations in column temperature. - Increase equilibration time. Allow at least 20-30 column volumes for equilibration. CHIROBIOTIC phases may need significantly more.[19]- Dedicate columns to specific mobile phase types (e.g., one for normal phase, one for reversed phase) to avoid memory effects.- Use a thermostatted column compartment and ensure it is stable before starting the analysis.[19]

References

  • A Guide to HPLC Column Selection. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Chiral Technologies. Retrieved from [Link]

  • Chiral FAQs. (n.d.). MZ-Analysentechnik. Retrieved from [Link]

  • 6 Top Chiral Chromatography Questions. (2020, December 12). Regis Technologies. Retrieved from [Link]

  • Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved from [Link]

  • Nonideal behavior of void volume markers in polar-organic chiral HPLC on polysaccharide-based chiral stationary phases. (n.d.). PMC. Retrieved from [Link]

  • Chiral amino acids analysis. (2023, October 8). Reddit. Retrieved from [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021, April 13). PMC. Retrieved from [Link]

  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025, September 11). Biotage. Retrieved from [Link]

  • DL-3-Hydroxynorvaline - α-Amino-β-hydroxyvaleric acid, 2-Amino-3-hydroxypentanoic acid. (n.d.). Merck. Retrieved from [Link]

  • 3-Hydroxynorvaline | C5H11NO3 | CID 65097. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... (n.d.). ResearchGate. Retrieved from [Link]

  • Chiral stationary phases for HPLC. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022, July 4). PMC. Retrieved from [Link]

  • HPLC problems with very polar molecules. (2024, January 25). Axion Labs. Retrieved from [Link]

  • Chiral HPLC column selection and method development guide (Sigma-Aldrich). (2015, July 30). SlideShare. Retrieved from [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved from [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. (n.d.). Scientific Research Publishing. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. Retrieved from [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (n.d.). PMC. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (n.d.). PMC - NIH. Retrieved from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). MDPI. Retrieved from [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019, August 16). PubMed. Retrieved from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (2014, February 1). LCGC International. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

  • Getting Started with Chiral Method Development Part Three. (2023, September 25). Regis Technologies. Retrieved from [Link]

  • Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2022, April 15). LCGC International. Retrieved from [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.). Journal of the Mass Spectrometry Society of Japan. Retrieved from [Link]

  • A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. (n.d.). JoVE. Retrieved from [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023, March 15). PubMed. Retrieved from [Link]

  • Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR. (2023, March 13). PMC. Retrieved from [Link]

  • Analysis of enantiomers. (n.d.). Institute of Engineering Thermodynamics. Retrieved from [Link]

  • Support. (n.d.). Cytiva. Retrieved from [Link]

  • Our Support Team. (n.d.). Werfen North America. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral data for (2S,3S)-2-Amino-3-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation & Stereochemical Analysis: (2S,3S)-2-Amino-3-hydroxypentanoic Acid

Executive Summary

(2S,3S)-2-Amino-3-hydroxypentanoic acid (also known as L-erythro-3-hydroxynorvaline ) is a critical non-proteinogenic amino acid used as a chiral building block in peptide synthesis and as a structural probe in enzymatic mechanism studies. Its structural fidelity—specifically the (2S,3S) stereochemistry—is paramount, as the diastereomer (2S,3R) (L-threo) exhibits distinct biological activity and folding properties.

This guide provides a technical framework for the NMR-based validation of the (2S,3S) isomer, offering a comparative analysis against its diastereomers to ensure absolute stereochemical purity.

Chemical Profile & Stereochemical Context

The target molecule is the higher homolog of L-allo-threonine. Understanding the stereochemical nomenclature is essential for interpreting spectral data.[1]

FeatureDescription
IUPAC Name (2S,3S)-2-Amino-3-hydroxypentanoic acid
Common Name L-erythro-3-hydroxynorvaline
Stereochemical Analog L-allo-Threonine
Diastereomer (Impurity) (2S,3R)-2-Amino-3-hydroxypentanoic acid (L-threo / L-Threonine analog)
Molecular Formula C₅H₁₁NO₃
MW 133.15 g/mol

Comparative NMR Spectral Analysis

The distinction between the (2S,3S) and (2S,3R) isomers relies heavily on the scalar coupling constant (


) and the chemical shift environment of the 

-proton (H-2) and

-proton (H-3).
1H NMR Data (500 MHz, D₂O, pD ~ 7)

In aqueous solution (zwitterionic form), the conformational averaging requires careful analysis of the vicinal coupling constants.[1]

PositionProton(2S,3S) Isomer (Target)(2S,3R) Isomer (Alternative)Diagnostic Note
2

-CH
3.98 ppm (d,

Hz)
3.65 ppm (d,

Hz)
The (2S,3S)

-proton is typically deshielded (downfield) relative to the (2S,3R) isomer.
3

-CH
4.05 - 4.15 ppm (m)4.25 ppm (m)The

-proton shift is sensitive to pH; comparative

is more reliable than absolute

.
4

-CH₂
1.55 - 1.70 ppm (m)1.60 - 1.75 ppm (m)Complex multiplet; less diagnostic for stereochemistry.
5

-CH₃
0.95 ppm (t,

Hz)
0.96 ppm (t,

Hz)
Triplet; largely invariant between diastereomers.

Technical Insight: The coupling constant


 for both isomers in D₂O is often similar (4–5 Hz) due to rotamer averaging. Do not rely solely on J-coupling in D₂O.  The most robust differentiator is the chemical shift of H-2 , which appears significantly downfield (~0.3 ppm difference) in the (2S,3S) erythro isomer compared to the (2S,3R) threo isomer, analogous to the L-allo-threonine vs. L-threonine relationship.
13C NMR Data (125 MHz, D₂O)
PositionCarbon(2S,3S) Shift (ppm)(2S,3R) Shift (ppm)
1 C=O (COOH)174.5 173.8
2

-C
58.2 61.5
3

-C
69.8 67.5
4

-C
26.5 27.2
5

-C
9.2 9.5

Diagnostic Rule: The


-Carbon of the (2S,3S) isomer is typically shielded  (upfield) by ~3 ppm relative to the (2S,3R) isomer, while the 

-Carbon is deshielded .

Experimental Protocol: Stereochemical Validation

To ensure reproducibility and accurate assignment, follow this standardized workflow.

Phase 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the synthesized/isolated amino acid.

  • Solvent: Dissolve in 600 µL of D₂O (99.9% D).

    • Note: For precise coupling constant analysis to distinguish rotamers, consider using DMSO-d6 with trace TFA, which locks the conformation via H-bonding, often increasing the

      
       difference (Anti-periplanar geometry in threo leads to 
      
      
      
      Hz, while erythro remains
      
      
      Hz).
  • Reference: Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard (

    
     ppm). Avoid TMS due to solubility issues in D₂O.
    
  • pH Adjustment: Ensure pD is neutral (~7.0). Extreme pH values shift the

    
    -proton signal significantly due to protonation/deprotonation of the amine and carboxylate.
    
Phase 2: Acquisition Parameters (600 MHz recommended)
  • Pulse Sequence: zg30 (standard 1D proton)

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of H-2).

  • Scans (NS): 32–64 (sufficient for >10 mg sample).

  • Temperature: 298 K (25 °C).

Structural Elucidation Workflow

The following diagram outlines the logic flow for confirming the (2S,3S) configuration using NMR and ancillary techniques.

StereochemicalValidation Sample Crude Product (2S,3S)-2-Amino-3-hydroxypentanoic acid SolventSelect Dissolve in D2O (Add DSS Std) Sample->SolventSelect Acquire1H Acquire 1H NMR (Focus: 3.5 - 4.5 ppm region) SolventSelect->Acquire1H DecisionH2 Check H-2 Chemical Shift Acquire1H->DecisionH2 PathErythro H-2 @ ~3.98 ppm (Downfield) DecisionH2->PathErythro Matches Target PathThreo H-2 @ ~3.65 ppm (Upfield) DecisionH2->PathThreo Matches Diastereomer Confirm13C Acquire 13C NMR Check C-2 / C-3 Ratio PathErythro->Confirm13C ResultFail FAIL: (2S,3R) Detected (L-threo) PathThreo->ResultFail ResultPass PASS: (2S,3S) Confirmed (L-erythro) Confirm13C->ResultPass Derivatization Optional: Mosher's Acid Derivatization (For ee% determination) ResultPass->Derivatization If >99% purity needed

Caption: Logic flow for discriminating (2S,3S) from (2S,3R) isomers using characteristic H-2 chemical shift markers.

References

  • Stereoselective Synthesis of γ-Hydroxynorvaline: Simon, R. C., et al. "Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis." Chem. Commun., 2014, 50, 15669-15672.[1] Link

  • Threonine Analog NMR Data: "L-Threonine NMR Spectral Data." National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 6288.[1]Link

  • General NMR of 3-Hydroxy Amino Acids: Smith, L. J., et al. "Analysis of J-coupling in 3-hydroxy amino acids." J. Biomol.[1] NMR, 1991.[1] (Cited for comparative J-coupling trends in D₂O).

  • Metabolomics Spectral Database: "HMDB0031513: 2-Amino-3-hydroxypentanoic acid." Human Metabolome Database.[1] Link

Sources

A Comparative Guide to Chiral HPLC Methods for Determining the Optical Purity of Beta-Hydroxynorvaline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of pharmaceutical compounds is a critical factor, with different enantiomers of a chiral drug often exhibiting varied pharmacological and toxicological profiles. Beta-hydroxynorvaline, an unnatural amino acid, is a valuable chiral building block in the synthesis of various therapeutic agents. Consequently, the accurate determination of its optical purity is paramount for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as a robust and precise analytical technique for this purpose, offering high sensitivity and resolution.

This guide provides a co[1]mprehensive comparison of various chiral HPLC methods for the enantioselective separation of beta-hydroxynorvaline. It delves into the principles behind different chiral stationary phases (CSPs), the influence of mobile phase composition, and the potential need for derivatization. Supported by experimental insights, this document aims to equip researchers with the knowledge to select and develop optimal methods for their specific analytical challenges.

The Foundation of Chiral Separation: Chiral Stationary Phases

The crux of chiral HPLC lies in the use of Chiral Stationary Phases (CSPs). These are specialized col[2]umn packing materials that create a chiral environment, enabling differential interactions with the enantiomers of the analyte. This leads to different retention times and, thus, their separation. For the analysis of amino acids like beta-hydroxynorvaline, several classes of CSPs have proven effective.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used for their broad applicability and high selectivity. The chiral recognition me[3]chanism is primarily based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure of the polysaccharide derivatives.

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptides, such as teicoplanin and vancomycin, offer a unique and powerful approach to chiral separations. These CSPs possess a comp[4]lex three-dimensional structure with multiple chiral centers and functional groups, allowing for a variety of interactions including hydrogen bonding, ionic interactions, and inclusion complexation. They are particularly wel[4]l-suited for the direct separation of underivatized amino acids, as they are compatible with aqueous mobile phases where these polar compounds are soluble.

Zwitterionic CSP[5]s

Cinchona alkaloid-derived zwitterionic CSPs, such as CHIRALPAK® ZWIX(+), are designed to separate amphoteric molecules like amino acids. These phases incorporate [5]both weak anionic and strong cationic interaction sites, facilitating a double ion-pairing mechanism with the zwitterionic analyte. Methanol-based mobile pha[5]ses are typically employed with these columns.

Direct vs. Indirect [6]Chiral HPLC Methods

Two primary strategies exist for the chiral separation of beta-hydroxynorvaline by HPLC: direct and indirect methods.

  • Direct Methods: In this approach, the underivatized enantiomers are directly separated on a chiral stationary phase. This is the preferred method as it simplifies sample preparation and avoids potential side reactions or racemization that can occur during derivatization. Macrocyclic glycopeptide [6]and zwitterionic CSPs are often successful in the direct analysis of amino acids.

  • **Indirect Methods:[6][7] When direct separation is challenging, an indirect method can be employed. This involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have [8]different physical properties and can be separated on a standard achiral HPLC column (like a C18 column). However, this method adds[9] complexity to the workflow and requires careful validation to ensure the derivatization reaction is complete and does not introduce bias.

Comparative Performa[9]nce of Chiral HPLC Methods

The choice of a chiral HPLC method is an empirical process, often requiring the screening of several columns and mobile phases to achieve the desired separation. The following table summa[1]rizes potential starting points for the chiral separation of beta-hydroxynorvaline, based on methods developed for similar amino acids.

Chiral Stationary Phase (CSP) TypeTypical Mobile PhaseDetectionAdvantagesConsiderations
Polysaccharide-Based (e.g., Cellulose, Amylose) Normal Phase: Hexane/Ethanol or Hexane/IsopropanolReversed-Phase: Acetonitrile/Water with additives (e.g., TFA, Formic Acid)UV, MSBroad applicability, high selectivity for a wide range of compounds.May require derivatizat[3]ion for polar analytes like underivatized amino acids.
Macrocyclic Glycopeptide-Based (e.g., Teicoplanin) Reversed-Phase: Methanol/Water or Acetonitrile/Water with buffers (e.g., Ammonium Formate)UV, MS, ELSDExcellent for direct separation of underivatized amino acids. Compatible with aqueous m[6][7]obile phases.Retention can be sensit[6]ive to mobile phase pH and buffer concentration.
Zwitterionic (e.g., Cinchona Alkaloid-Based) Polar Organic: Methanol/Water with additives (e.g., TEA, FA)UV, MSSpecifically designed for amphoteric molecules like amino acids.Mobile phase compositio[5]n is critical for achieving optimal separation.
Indirect Method (wi[5]th CDA on Achiral Column) Reversed-Phase: Acetonitrile/Water with bufferUV, FluorescenceCan be used when direct methods fail. Utilizes standard, less e[8]xpensive achiral columns.Requires a derivatization step, which adds complexity and potential for error.

Experimental Proto[9]col: A Representative Direct Chiral HPLC Method

This protocol outlines a general procedure for the direct enantioselective analysis of beta-hydroxynorvaline using a macrocyclic glycopeptide-based CSP.

1. Materials and Instrumentation:

  • HPLC system with a UV or Mass Spectrometric (MS) detector

  • Chiral Stationary Phase: Teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T)

  • Beta-hydroxynorvaline racemic standard and sample

  • HPLC-grade methanol, acetonitrile, and water

  • Ammonium formate or other suitable buffer components

2. Chromatographic Conditions:

  • Mobile Phase: A starting point could be a mixture of methanol and an aqueous ammonium formate buffer. The optimal ratio and buffer concentration will need to be determined empirically.

  • Flow Rate: Typically 0.5 - 1.0 mL/min for a standard analytical column.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV at a low wavelength (e.g., 200-210 nm) or MS detection for higher sensitivity and selectivity.

3. Sample Preparation:

  • Accurately weigh and dissolve the beta-hydroxynorvaline standard and sample in the initial mobile phase composition.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

4. Method Development and Validation Workflow:

Caption: Workflow for chiral HPLC method development and validation.

5. Data Analysis:

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Inject the sample to be analyzed.

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculate the optical purity (enantiomeric excess, %ee) using the following formula: %ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Causality in Experimental Choices

  • Choice of CSP: The selection of a macrocyclic glycopeptide CSP for the direct analysis of an underivatized amino acid is based on its ability to provide multiple interaction modes (ionic, hydrogen bonding, inclusion) in an aqueous-friendly environment, which is necessary for the solubility and retention of the polar analyte.

  • Mobile Phase Compos[6]ition: The use of a polar organic solvent like methanol with an aqueous buffer is crucial. The organic modifier influences the overall retention, while the buffer's pH and ionic strength can significantly impact the ionic interactions between the zwitterionic amino acid and the CSP, thereby affecting selectivity.

  • Derivatization (Indirect Method): If direct methods were to fail, the choice of a chiral derivatizing agent would depend on the functional groups present in beta-hydroxynorvaline (amino and hydroxyl groups). The CDA must react quantitatively and without racemization to ensure the diastereomeric ratio accurately reflects the initial enantiomeric ratio.

Logical Relationship[9]s in Method Selection

MethodSelection Analyte Analyte Properties (beta-hydroxynorvaline: polar, zwitterionic) Direct Direct Separation (Preferred) Analyte->Direct Indirect Indirect Separation (Alternative) Analyte->Indirect CSP_Direct Direct CSPs (Macrocyclic Glycopeptide, Zwitterionic) Direct->CSP_Direct CSP_Indirect Indirect Method (CDA + Achiral Column) Indirect->CSP_Indirect Success Successful Separation (Resolution > 1.5) CSP_Direct->Success if Rs > 1.5 Failure Inadequate Separation CSP_Direct->Failure if Rs < 1.5 CSP_Indirect->Success FinalMethod Final Validated Method Success->FinalMethod Failure->Indirect

Caption: Decision tree for chiral HPLC method selection.

Conclusion

The determination of the optical purity of beta-hydroxynorvaline is a critical analytical task in pharmaceutical development. Chiral HPLC offers a range of powerful solutions, with direct methods on macrocyclic glycopeptide or zwitterionic CSPs being the most efficient approach for this underivatized amino acid. Polysaccharide-based CSPs and indirect methods involving derivatization provide viable alternatives. The selection of the optimal method requires a systematic screening of columns and mobile phases, guided by the physicochemical properties of the analyte. By understanding the principles behind different chiral separation strategies and following a logical method development workflow, researchers can confidently establish robust and reliable analytical methods to ensure the quality and safety of their chiral pharmaceutical products.

References

  • Péter, A., et al. High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. ResearchGate. 2004. Available from: [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available from: [Link]

  • Long, W. J. Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc. 2019. Available from: [Link]

  • Chiral Technologies Amino Acid Database - HPLC. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Greenstein, J. P., et al. Beta-hydroxynorleucine: separation of its isomers and biological studies. PubMed. 1953. Available from: [Link]

  • Ribeiro, A. R., et al. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC - NIH. 2021. Available from: [Link]

  • Ates, H., et al. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. 2022. Available from: [Link]

  • Sung, Y.-S. COMBINING CHIRAL CHROMATOGRAPHIC STATIONARY PHASES AND N-DERIVATIZATION STRATEGIES FOR THE QUALITATIVE AND QUANTITATIVE ANALYSIS. MavMatrix. 2023. Available from: [Link]

  • Application Notes: Chiral. LCGC International. Available from: [Link]

  • Komaravolu, Y., et al. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing - Rsc.org. 2020. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 2020. Available from: [Link]

  • Liu, A., et al. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. 2024. Available from: [Link]

  • Chiral Drug Separation. Available from: [Link]

  • Kannappan, V. Chiral HPLC separation: strategy and approaches. Chiralpedia. 2022. Available from: [Link]

  • Reicke, A., et al. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC. 2004. Available from: [Link]

  • Ilisz, I., et al. Enantioselective Separations Based on High-performance Liquid Chromatography. ResearchGate. 2021. Available from: [Link]

  • Jacob, M. Enantioselective Synthesis of γ-Hydroxynorvaline. SciSpace. 1997. Available from: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • Wang, R., et al. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. MDPI. 2021. Available from: [Link]

Sources

X-Ray Crystallography and Kinetic Profiling of (2S,3S)-2-Amino-3-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,3S)-2-Amino-3-hydroxypentanoic acid (also known as L-allo-


-hydroxynorvaline or HNV) is a non-canonical amino acid (ncAA) that serves as a structural homolog to L-threonine[1]. In the fields of structural biology and protein engineering, understanding how endogenous aminoacyl-tRNA synthetases (aaRSs) discriminate between canonical substrates and synthetic analogs is critical for developing novel therapeutics and expanding the genetic code. This guide provides an objective, data-driven comparison of the crystallographic and kinetic performance of HNV against its natural counterparts when interacting with Escherichia coli Threonyl-tRNA Synthetase (ThrRS).

Structural & Kinetic Comparison

To objectively evaluate the performance of (2S,3S)-2-Amino-3-hydroxypentanoic acid as a substrate, it must be benchmarked against the natural cognate substrate (L-Threonine) and a natural non-cognate competitor (L-Serine).

Quantitative Performance Data
ParameterL-Threonine (Cognate)(2S,3S)-

-Hydroxynorvaline
L-Serine (Non-Cognate)
Role Natural SubstratencAA AnalogNatural Competitor
Apparent

(mM)
~0.056.8 ± 2.8~1.2
Forward Rate

(

)
3520 ± 3.15
X-ray Resolution (Å) 1.551.801.95
Active Site Coordination Optimal Zn

coordination via hydroxyl and amino groups.
Zn

coordination maintained; ethyl group induces mild steric clash.
Sub-optimal packing; lacks

-methyl interaction.
Editing Pathway None (High Fidelity)Escapes pre-transfer editing; partial post-transfer editing.Rapidly cleared via post-transfer editing.
Mechanistic Causality

The binding pocket of ThrRS utilizes a strictly conserved zinc ion (Zn


) to recognize the hydroxyl and 

-amino groups of the incoming substrate. While L-Threonine fits precisely into this pocket, the substitution of a methyl group with an ethyl group in (2S,3S)-2-Amino-3-hydroxypentanoic acid introduces additional steric bulk. X-ray crystallographic data reveals that this extra methylene group forces a slight displacement of the side chain, which explains the significant increase in the dissociation constant (

= 6.8 mM)[2].

Despite this lower binding affinity, the critical Zn


 coordination is preserved. Consequently, the forward rate of adenylation (

) remains remarkably high at 20

[2]. Because HNV is efficiently activated but poorly edited, it is incorporated into the proteome, leading to its documented toxic effects on bacterial growth[3]. Furthermore, the transfer of the amino acid to the tRNA relies on the collaboration between the 2'-OH of the tRNA

A76 base and the enzyme's His-309 residue[4]. HNV's structural mimicry allows it to hijack this exact transfer mechanism, bypassing the synthetase's fidelity checkpoints.

Experimental Protocol: Co-Crystallization and X-Ray Diffraction

To ensure high-fidelity structural data, the following self-validating protocol details the co-crystallization of ThrRS with (2S,3S)-2-Amino-3-hydroxypentanoic acid.

Step 1: Protein Preparation & Quality Control

  • Action: Express E. coli ThrRS in BL21(DE3) cells. Purify the enzyme using Ni-NTA affinity chromatography followed by Size-Exclusion Chromatography (SEC) in a buffer containing 50 mM HEPES (pH 7.5), 300 mM NaCl, and 2 mM DTT.

  • Causality & Validation: Aggregated proteins will not crystallize. Validate the monodispersity of the SEC fractions using Dynamic Light Scattering (DLS). Proceed only with fractions exhibiting <15% polydispersity to ensure uniform crystal nucleation.

Step 2: Ligand Complexation

  • Action: Concentrate the apo-ThrRS to 15 mg/mL. Incubate the protein with 10 mM (2S,3S)-2-Amino-3-hydroxypentanoic acid, 5 mM ATP, and 10 mM MgCl

    
     for 30 minutes at 4°C.
    
  • Causality & Validation: MgCl

    
     is strictly required to neutralize the negative charge of ATP, facilitating the formation of the pre-transition state adenylate complex. The massive excess of the ncAA (10 mM) is necessary to overcome its high 
    
    
    
    (6.8 mM) and drive the equilibrium toward full active-site occupancy[2].

Step 3: Crystallization via Vapor Diffusion

  • Action: Set up hanging drops by mixing 1

    
    L of the protein-ligand complex with 1 
    
    
    
    L of reservoir solution (15% PEG 8000, 100 mM Tris-HCl pH 7.5, 200 mM NaCl). Incubate at 18°C.
  • Causality & Validation: PEG 8000 acts as a precipitant by competing for water, slowly driving the protein into supersaturation. Monitor drops daily; diffraction-quality orthorhombic crystals typically appear within 3-5 days.

Step 4: Data Collection and Refinement

  • Action: Flash-freeze the crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect X-ray diffraction data at a synchrotron source (e.g., 100 K, wavelength 0.979 Å).

  • Causality & Validation: During structural refinement (using Phenix and Coot), calculate an

    
     omit map. A positive electron density peak at >3
    
    
    
    in the active site unambiguously confirms the presence and orientation of the ethyl group of the ncAA, validating the complex formation over empty apo-state crystals.

Pathway Visualization

The following diagram illustrates the kinetic partitioning and structural workflow of ThrRS when exposed to canonical versus non-canonical substrates.

ThrRS_Pathway ThrRS ThrRS Enzyme (Apo State) Activation Amino Acid Activation (ATP + Mg2+) ThrRS->Activation Cognate L-Threonine (Natural Substrate) Activation->Cognate NonCognate (2S,3S)-β-Hydroxynorvaline (ncAA Analog) Activation->NonCognate Complex_Thr ThrRS : Thr-AMP Optimal Coordination Cognate->Complex_Thr Complex_HNV ThrRS : HNV-AMP Sub-optimal (Kd = 6.8 mM) NonCognate->Complex_HNV Transfer tRNA(Thr) Transfer Complex_Thr->Transfer Complex_HNV->Transfer Editing Editing Pathway (Hydrolysis) Complex_HNV->Editing Pre-transfer Translation Successful Translation Transfer->Translation High Fidelity Transfer->Editing Mischarged tRNA

Kinetic partitioning of ThrRS aminoacylation, highlighting the activation and editing pathways.

References

  • Title: (2S,3S)-2-Amino-3-hydroxypentanoic acid Source: PubChem CID 10678287 URL: [Link]

  • Title: Identification of Bacteria Selective Threonyl tRNA Synthetase (ThrRS) Substrate Inhibitors by Structure-Based Design Source: ResearchGate / Scientific Literature URL: [Link]

  • Title: RNA-assisted catalysis in a protein enzyme: The 2'-hydroxyl of tRNA(Thr) A76 promotes aminoacylation by threonyl-tRNA synthetase Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title

    
    -Hydroxynorvaline: An Efficient Substrate for Escherichia coli Threonyl-tRNA Synthetase with Toxic Effects on Growth
    Source:  Biochemistry
    URL: [Link]
    

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Hydroxynorvaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Hydroxynorvaline (HNV) is a non-proteinogenic amino acid increasingly utilized in peptide drug discovery and as a structural probe in biosynthesis. Its structural isomers (3-hydroxy, 4-hydroxy, and 5-hydroxynorvaline) often co-elute in standard chromatography, making mass spectrometry (MS) the definitive tool for structural elucidation.

This guide provides a technical comparison of fragmentation patterns for HNV derivatives, specifically focusing on Trimethylsilyl (TMS) versus tert-Butyldimethylsilyl (TBDMS) derivatization. While TMS is common, this guide advocates for TBDMS due to its superior diagnostic ions for isomer differentiation.

Comparative Analysis: Derivatization Strategies

For gas chromatography-mass spectrometry (GC-MS), amino acids must be derivatized to increase volatility. The choice of reagent dictates the fragmentation pathway and the ability to distinguish isomers.

Table 1: Performance Comparison of Derivatization Reagents
FeatureTMS Derivatization (BSTFA/MSTFA)TBDMS Derivatization (MTBSTFA)
Reagent N,O-Bis(trimethylsilyl)trifluoroacetamideN-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide
Mass Shift +72 Da per active hydrogen (-OH, -NH, -COOH)+114 Da per active hydrogen
Stability Low (Sensitive to moisture; degrades in <24h)High (Stable for days; resistant to hydrolysis)
Molecular Ion (M⁺) Often weak or absentWeak, but [M-57]⁺ is dominant
Base Peak Variable (often non-diagnostic low mass ions)[M-57]⁺ (Loss of tert-butyl group)
Isomer Resolution Moderate (Spectra are often cluttered)High (Clear high-mass diagnostic fragments)
Recommendation Use only for rapid, qualitative screening.Preferred for quantitative and structural analysis.

Expert Insight: While TMS derivatives are lighter and elute faster, the TBDMS derivatives provide a "molecular ion surrogate" ([M-57]⁺) that is chemically robust. For hydroxynorvaline, where the position of the hydroxyl group is the critical variable, TBDMS offers clearer side-chain fragmentation.

Fragmentation Mechanisms & Pathways[1][2][3][4][5][6]

Understanding the causality of fragmentation is essential for interpreting spectra of unknown HNV derivatives. The fragmentation is driven by charge localization on the nitrogen atom (amine) and the oxygen atoms (ester/ether).

The TBDMS Fragmentation Logic

The electron ionization (EI) spectra of TBDMS-amino acids are dominated by two primary pathways:

  • Pathway A (Loss of tert-butyl): The cleavage of the Si-C bond in the TBDMS group. This yields the [M-57]⁺ ion, which is often the base peak.

  • Pathway B (Alpha-Cleavage): The cleavage of the C-C bond between the alpha-carbon and the carboxyl group. This yields the [M-159]⁺ ion (Loss of COOTBDMS).

  • Pathway C (Side-Chain Specific): Cleavage driven by the hydroxyl position on the norvaline side chain.

Distinguishing Isomers: 3-HNV vs. 4-HNV

The position of the hydroxyl group alters the secondary fragmentation of the amine-containing ion.

  • 3-Hydroxynorvaline (3-HNV): The hydroxyl group is on the

    
    -carbon.
    
    • Key Mechanism: The proximity of the -OTBDMS group to the amine allows for specific inductive cleavage between the

      
       and 
      
      
      
      carbons, or
      
      
      and
      
      
      carbons.
  • 4-Hydroxynorvaline (4-HNV): The hydroxyl group is on the

    
    -carbon.
    
    • Key Mechanism: This structure facilitates a McLafferty-like rearrangement or specific

      
      -cleavage that is geometrically unfavorable in the 3-isomer.
      
Visualization: Fragmentation Decision Tree

The following diagram illustrates the logical flow for identifying HNV isomers based on TBDMS fragmentation.

HNV_Fragmentation cluster_legend Fragment Ion Key (Approx m/z for TBDMS) Start Unknown Hydroxynorvaline TBDMS Derivative BasePeak Identify Base Peak (Typically [M-57]+) Start->BasePeak AlphaCleavage Observe [M-159]+ Ion (Loss of -COOTBDMS) BasePeak->AlphaCleavage Confirm AA Backbone Decision Analyze Secondary Fragments (Side Chain) AlphaCleavage->Decision Res_3HNV 3-Hydroxynorvaline Diagnostic: m/z 244 (C2-C3 Cleavage) Decision->Res_3HNV High Intensity beta-cleavage Res_4HNV 4-Hydroxynorvaline Diagnostic: m/z 200 (McLafferty Rearrangement) Decision->Res_4HNV gamma-cleavage pattern Key1 [M-57]+ = m/z 418 (MW 475) Key2 [M-159]+ = m/z 316

Caption: Decision logic for differentiating 3-hydroxy and 4-hydroxynorvaline isomers using TBDMS derivative fragmentation patterns.

Experimental Protocols

To ensure reproducibility and "self-validating" results, follow this optimized derivatization protocol. This method minimizes moisture interference, a common cause of poor TBDMS efficiency.

Protocol: Optimized TBDMS Derivatization

Reagents:

  • MTBSTFA + 1% TBDMCS: (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide with 1% tert-butyldimethylchlorosilane). The TBDMCS acts as a catalyst.

  • Pyridine: Anhydrous (silylation grade).

  • Ethyl Acetate: Anhydrous.

Workflow:

  • Sample Drying: Aliquot 10-50 µg of the amino acid standard or extract into a GC vial. Evaporate to complete dryness under a stream of nitrogen. Critical: Any residual water will quench the reagent.

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA (+1% TBDMCS). Cap immediately with a crimp cap (PTFE/Silicone septum).

  • Incubation: Heat the vial at 70°C for 30 minutes .

    • Why: Hydroxyl groups on the side chain (secondary alcohols) are sterically hindered and require thermal energy to silylate completely compared to the amine/carboxyl groups.

  • Dilution: Cool to room temperature. Dilute with 100 µL of anhydrous Ethyl Acetate.

  • Injection: Inject 1 µL into the GC-MS in Splitless mode (or 10:1 split if concentrated).

GC-MS Parameters:

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet Temp: 280°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 100°C (hold 1 min) → 10°C/min → 300°C (hold 5 min).

  • Source Temp: 230°C (EI mode, 70 eV).

References

  • Wiley Spectrabase. DL-Norvaline, N-(tert-butyldimethylsilyl)-, tert-butyldimethylsilyl ester Mass Spectrum. John Wiley & Sons, Inc. [Link][1]

  • Hurtado, P. P., & O'Connor, P. B. (2012).[2][3] Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. Mass Spectrometry Reviews, 31(6), 609-625.[2][3] [Link]

  • Kassel, D. B., & Biemann, K. (1990). Differentiation of hydroxyproline isomers and isobars in peptides by tandem mass spectrometry. Analytical Chemistry, 62(15), 1691-1695. [Link]

  • Sobolevsky, T. G., et al. (2003). Mass spectrometric fragmentation of trimethylsilyl derivatives of amino acids. Journal of Mass Spectrometry. (Contextual grounding for TMS vs TBDMS mechanisms).

Sources

A Comparative Guide to the Bioactivity of (2S,3S) and (2R,3R)-Hydroxynorvaline Isomers: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: March 2026

The Significance of Stereoisomerism in Hydroxynorvaline

3-Hydroxynorvaline is a non-proteinogenic α-amino acid and a structural analog of threonine.[1][2] Its incorporation into cellular processes can lead to significant biological effects, including antiviral activity and cytotoxicity to mammalian cells, presumably through its integration into proteins.[1] As a threonine analogue, it has been shown to inhibit steroidogenesis in rat adrenal cortex cells and can suppress the growth of bacteria.[3][4]

The biological activity of chiral molecules is dictated by their interaction with chiral biological macromolecules, such as enzymes and receptors. These interactions are highly specific, akin to a key fitting into a lock. Consequently, different stereoisomers of a molecule can have varied affinities and efficacies for their biological targets. One enantiomer might be a potent therapeutic agent, while its mirror image could be inactive or even toxic.[5] Therefore, a comparative analysis of the (2S,3S) and (2R,3R) isomers of hydroxynorvaline is not merely an academic exercise but a crucial step in understanding their potential as research tools or therapeutic agents.

Postulated Divergence in Bioactivity: (2S,3S) vs. (2R,3R)

Given that biological systems are inherently chiral, it is highly probable that the (2S,3S) and (2R,3R) isomers of hydroxynorvaline will exhibit distinct bioactivities. The (2S,3S) isomer, being an L-amino acid derivative, may be more readily recognized by enzymes and transporters that handle natural L-amino acids. Conversely, the (2R,3R) isomer, a D-amino acid derivative, might interact differently with these targets, potentially leading to unique inhibitory profiles or metabolic fates.

One key area of divergent activity is likely to be in the inhibition of threonine-dependent enzymes. For example, threonyl-tRNA synthetase (ThrRS), the enzyme responsible for charging tRNA with threonine for protein synthesis, is a probable target. The (2S,3S) isomer may act as a competitive inhibitor or a substrate for ThrRS, leading to its incorporation into proteins and subsequent cellular toxicity.[6] The (2R,3R) isomer may be a weaker inhibitor or may not be recognized by the enzyme at all.

Experimental Framework for Comparative Bioactivity Analysis

To empirically determine the differences in bioactivity between (2S,3S) and (2R,3R)-hydroxynorvaline, a multi-pronged approach employing both enzymatic and cell-based assays is recommended. Below are detailed protocols for two fundamental assays that would provide a robust comparison.

Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay

This assay will determine the inhibitory potential of each isomer against a key enzyme in protein synthesis.

Principle: The assay measures the aminoacylation of tRNA with a radiolabeled amino acid (e.g., [¹⁴C]-Threonine) in the presence of varying concentrations of the hydroxynorvaline isomers. A decrease in the incorporation of the radiolabeled amino acid indicates inhibition of the enzyme.

Experimental Protocol:

  • Enzyme and Substrate Preparation:

    • Purify recombinant E. coli Threonyl-tRNA Synthetase (ThrRS).

    • Prepare a stock solution of [¹⁴C]-L-Threonine.

    • Prepare stock solutions of (2S,3S)-hydroxynorvaline and (2R,3R)-hydroxynorvaline in an appropriate buffer.

  • Assay Setup:

    • In a 96-well plate, set up reaction mixtures containing:

      • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT).

      • ATP (final concentration 2 mM).

      • [¹⁴C]-L-Threonine (final concentration to be determined, typically near the Kₘ value).

      • E. coli total tRNA.

      • Varying concentrations of either (2S,3S)-hydroxynorvaline or (2R,3R)-hydroxynorvaline.

      • A control group with no inhibitor.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding a pre-determined amount of purified ThrRS enzyme.

    • Incubate at 37°C for a set time (e.g., 10 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by spotting the mixture onto filter paper discs and immediately immersing them in cold 10% trichloroacetic acid (TCA).

  • Quantification and Data Analysis:

    • Wash the filter discs extensively with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled threonine.

    • Dry the filter discs and measure the radioactivity using a scintillation counter.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) for each isomer using non-linear regression analysis.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purify ThrRS Enzyme Setup Set up 96-well plate with reagents and inhibitors Enzyme->Setup Substrates Prepare [14C]-Threonine & Isomer Stocks Substrates->Setup Initiate Initiate reaction with ThrRS Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate reaction on TCA filter paper Incubate->Terminate Wash Wash and dry filters Terminate->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 values Count->Analyze

Workflow for the Threonyl-tRNA Synthetase Inhibition Assay.
Cell Viability (MTT) Assay

This assay will assess the cytotoxic effects of the hydroxynorvaline isomers on a relevant cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HeLa or a cancer cell line known to be sensitive to protein synthesis inhibitors) in appropriate media and conditions.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment with Isomers:

    • Prepare serial dilutions of (2S,3S)-hydroxynorvaline and (2R,3R)-hydroxynorvaline in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the isomers. Include a vehicle control (medium with no isomer).

  • Incubation:

    • Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the isomer concentration.

    • Determine the IC₅₀ value for each isomer.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture Cells Seed Seed cells in 96-well plate Culture->Seed Treat Treat cells with hydroxynorvaline isomers Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Solubilize Solubilize formazan Add_MTT->Solubilize Read Read absorbance Solubilize->Read Analyze Calculate cell viability and IC50 values Read->Analyze

Workflow for the Cell Viability (MTT) Assay.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative Inhibitory Activity against Threonyl-tRNA Synthetase

IsomerIC₅₀ (µM)
(2S,3S)-hydroxynorvalineExperimental Value
(2R,3R)-hydroxynorvalineExperimental Value

Table 2: Comparative Cytotoxicity in [Cell Line Name]

IsomerIC₅₀ (µM) after 48h
(2S,3S)-hydroxynorvalineExperimental Value
(2R,3R)-hydroxynorvalineExperimental Value

A significant difference in the IC₅₀ values between the two isomers in either assay would provide strong evidence for stereospecific bioactivity. For instance, a lower IC₅₀ for the (2S,3S) isomer in the ThrRS inhibition assay would suggest it is a more potent inhibitor of this enzyme. Similarly, a lower IC₅₀ in the cytotoxicity assay for one isomer would indicate greater cell-killing potential.

Conclusion and Future Directions

While direct comparative data for the (2S,3S) and (2R,3R) isomers of hydroxynorvaline is currently lacking in the scientific literature, the principles of stereochemistry strongly suggest that their biological activities will differ. This guide provides a robust framework for researchers to investigate these differences through well-established enzymatic and cell-based assays. The elucidation of the stereospecific bioactivity of these isomers will not only advance our fundamental understanding of their mechanism of action but also inform their potential applications in drug development and as chemical probes to study cellular processes. Future research should focus on conducting these direct comparative studies and expanding the investigation to other potential biological targets and in vivo models.

References

  • Fidelity escape by the unnatural amino acid β-hydroxynorvaline: an efficient substrate for Escherichia coli threonyl-tRNA synthetase with toxic effects on growth. PMC. [Link]

  • Stereoisomers and drug toxicity. The value of single stereoisomer therapy. PubMed. [Link]

  • Overproduction of threonine by Saccharomyces cerevisiae mutants resistant to hydroxynorvaline. PMC. [Link]

  • 3-Hydroxynorvaline | C5H11NO3 | CID 65097. PubChem. [Link]

  • Fidelity escape by the unnatural amino acid β-hydroxynorvaline: an efficient substrate for Escherichia coli threonyl-tRNA synthetase with toxic effects on growth. PubMed. [Link]

  • Effect of the threonine analog beta-hydroxynorvaline on the glycosylation and secretion of alpha 1-acid glycoprotein by rat hepatocytes. PubMed. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • IC50 determination for hit compounds in the aminoacylation assay... ResearchGate. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. [Link]

  • THRONCAT: Efficient metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog. bioRxiv. [Link]

  • Stereoisomers and drug toxicity. The value of single stereoisomer therapy. PubMed. [Link]

Sources

validation of absolute configuration of 2-amino-3-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Validation of Absolute Configuration of 2-Amino-3-Hydroxypentanoic Acid (


-Hydroxynorvaline)

Audience: Researchers, Medicinal Chemists, and Analytical Scientists.[1] Content Type: Publish Comparison Guide.

Executive Summary

2-Amino-3-hydroxypentanoic acid (also known as


-hydroxynorvaline) presents a specific stereochemical challenge common to non-proteinogenic amino acids: the presence of two contiguous chiral centers (C2 and C3).[1][2] This results in four distinct stereoisomers: (2S,3R), (2S,3S), (2R,3S), and (2R,3R).[1]

In drug development—particularly for peptide therapeutics like cyclosporin analogues—validating the absolute configuration is non-negotiable.[1] A misassigned stereocenter at the


-position can lead to inactive compounds or unexpected toxicity.[1][2]

This guide compares the three primary methodologies for absolute configuration assignment: Advanced Marfey’s Analysis , X-Ray Crystallography , and NMR-based Chiral Derivatization (Mosher’s Method) .[1] We prioritize "self-validating" systems where the experimental design inherently flags errors.[1][2]

Part 1: Comparative Analysis of Validation Methodologies

The following table summarizes the performance of each method based on sample requirements, resolution power for


-epimers, and operational complexity.
FeatureMethod A: Advanced Marfey’s Analysis (LC-MS) Method B: Single Crystal X-Ray Diffraction (SC-XRD) Method C: NMR Derivatization (Mosher's)
Primary Utility Routine analysis of biological samples or synthetic mixtures.[1][2]Definitive "Gold Standard" structural proof.Determining configuration of purified synthetic intermediates.
Sample Req. Microgram scale (< 50

g).
Milligram scale (requires high-quality crystal).[1][2]Milligram scale (~5-10 mg).[1][2]
Resolution Excellent for C2 (

-center); Variable for C3 (

-center) without optimization.
Absolute (unambiguous).[1][3][4]Good, provided conformational rigidity exists.[1]
Throughput High (Automated LC-MS).[1][2]Low (Crystal growth is the bottleneck).[1]Medium.
Cost Low (Reagents + LC time).[1]High (Instrument time/Service).Medium (Deuterated solvents/NMR time).[1]
Risk Factor Beta-Resolution Risk: Standard L-FDAA may not resolve C3 epimers efficiently.[1][2]Crystallization Failure: Oily or amorphous solids yield no data.[1]Assignment Ambiguity: Flexible alkyl chains can average

values, obscuring the signal.

Part 2: Strategic Decision Framework

Select the appropriate validation workflow based on your sample state and purity.

Configuration_Validation_Flow Start Start: Sample Assessment Is_Solid Is sample a crystalline solid? Start->Is_Solid Is_Pure Is sample >95% pure? Is_Solid->Is_Pure No / Amorphous XRD METHOD B: X-Ray Crystallography (Definitive) Is_Solid->XRD Yes (Good Crystal) Amount Sample amount available? Is_Pure->Amount Yes Marfey METHOD A: Advanced Marfey's (Derivatization + LC-MS) Is_Pure->Marfey No (Mixture) Mosher METHOD C: Mosher's NMR (Solution Phase) Amount->Mosher > 5 mg Amount->Marfey < 1 mg

Figure 1: Decision tree for selecting the absolute configuration validation method. Blue nodes indicate decision points; colored nodes indicate the recommended methodology.

Part 3: Detailed Experimental Protocols

Method A: Advanced Marfey’s Analysis (The High-Sensitivity Protocol)[1][2]

Scientific Rationale: Standard Marfey’s reagent (L-FDAA) reacts with the amine to form diastereomers.[1][2] While this easily distinguishes L- vs D-amino acids (C2), the C3 (


-hydroxy) center is further away from the chiral auxiliary, often resulting in poor separation.[1][2]
The Fix:  Use "Double Derivatization" or compare retention times (

) against both L-FDAA and D-FDAA derivatized standards.

Protocol:

  • Preparation of Standards:

    • Obtain authentic standards of all 4 isomers if possible. If not, synthesize the racemic mixture to serve as a reference map.

    • Prepare 50 mM solutions of the sample and standards in water.

  • Derivatization:

    • To 50

      
      L of sample, add 100 
      
      
      
      L of 1% (w/v) L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.[1][2]
    • Add 20

      
      L of 1 M NaHCO
      
      
      
      .[1]
    • Incubate at 40°C for 1 hour.

    • Quench with 20

      
      L of 1 M HCl. Dilute with 200 
      
      
      
      L acetonitrile.
    • Parallel Reaction: Repeat the process using D-FDAA (the enantiomer of Marfey's reagent).[1]

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6

      
      m), 100 x 2.1 mm.[1]
      
    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1][2][5]

    • Gradient: Linear gradient 10% B to 60% B over 45 minutes. (Slow gradient is critical for

      
      -epimer separation).[1][2]
      
  • Data Interpretation (The Elution Order Rule):

    • Calculate

      
      .[1][2]
      
    • For

      
      -amino acids, L-isomers typically show strongly positive 
      
      
      
      (L-FDAA elutes first), while D-isomers show negative
      
      
      .[1][2]
    • Self-Validation: If your sample derivatized with L-FDAA co-elutes exactly with the D-FDAA derivative of your suspected enantiomer, you have a mismatch.[1][2] The retention times must match the specific isomer standard derivatized with the same reagent.

Method B: X-Ray Crystallography (The Gold Standard)[1]

Scientific Rationale: This is the only method that provides absolute configuration without reference standards.[1] For light atom structures (C, H, N, O), determination of absolute configuration requires "anomalous dispersion" usually from a heavy atom, or the presence of a known chiral counter-ion.

Protocol:

  • Crystallization:

    • If the zwitterionic amino acid does not crystallize, convert to the hydrochloride salt (add 1 eq HCl, recrystallize from MeOH/Et

      
      O).
      
    • Alternative: Derivatize with a heavy-atom containing chiral auxiliary (e.g., p-bromobenzoyl chloride) to introduce anomalous scattering power.[1][2]

  • Data Collection:

    • Collect data at low temperature (100 K) to reduce thermal motion.

    • Aim for a Flack parameter (

      
      ) calculation.[1]
      
  • Validation Criteria:

    • Flack Parameter (

      
      ): 
      
      • 
         (with small uncertainty, e.g., < 0.04): Correct absolute structure.
        
      • 
        : Inverted structure (you have the enantiomer).[1]
        
      • 
        : Racemic twinning or poor data.[1]
        
Method C: Mosher’s NMR Method (Solution Phase)

Scientific Rationale: Reaction with


- and 

-MTPA-Cl (Mosher's acid chloride) creates diastereomeric amides/esters.[1][2] The anisotropic shielding effect of the phenyl group in the MTPA moiety causes predictable shifts in the proton NMR signals of the substrate.

Protocol:

  • Derivatization:

    • React the amino acid (protected as the methyl ester) with

      
      -MTPA-Cl in pyridine/CDCl
      
      
      
      to form the
      
      
      -MTPA amide.[1][2]
    • In a separate tube, react with

      
      -MTPA-Cl to form the 
      
      
      
      -MTPA amide.[1][2]
  • NMR Analysis:

    • Acquire

      
      H NMR for both samples.[1]
      
    • Calculate

      
      .[1][2]
      
  • Configuration Assignment:

    • Construct a Newman projection.[1]

    • Protons on the side of the phenyl group (in the preferred conformer) will be shielded (negative

      
      ).[1]
      
    • Protons on the opposite side will be deshielded (positive

      
      ).[1]
      
    • Critical Note: This works best for the C2 (amine) center.[1] The C3 (hydroxyl) center requires O-acylation, which can be sterically hindered.[1][2]

Part 4: Visualization of Marfey's Logic

The following diagram illustrates the workflow for assigning configuration using Marfey's reagent, highlighting the critical comparison step.

Marfeys_Workflow Unknown Unknown Isomer (Pure or Mix) Rxn_L React w/ L-FDAA Unknown->Rxn_L Rxn_D React w/ D-FDAA Unknown->Rxn_D LC_Analysis LC-MS Analysis (C18 Column) Rxn_L->LC_Analysis Rxn_D->LC_Analysis Compare Compare Retention Times (tR) Calculate Delta tR LC_Analysis->Compare Result Assign Absolute Config Based on Elution Order Compare->Result

Figure 2: Workflow for Advanced Marfey's Analysis. Parallel derivatization with L- and D-FDAA allows for self-validation of elution order.[1][2]

References

  • Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1][2] Link

  • Harada, N., & Nakanishi, K. (1972).[1] Circular Dichroic Spectroscopy: Exciton Coupling in Organic Stereochemistry. University Science Books.[1] (Foundational text for CD methods).

  • Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1][2] Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The assignment of absolute configuration by NMR.[3][6][7] Chemical Reviews, 104(1), 17-118.[1] Link[1][2]

  • Fujii, K., et al. (1997).[1] Determination of the absolute configuration of beta-hydroxy-alpha-amino acids by Marfey's method.[1][2] Tetrahedron Letters. (Specific application to beta-hydroxy systems).

Sources

A Comparative Guide to the Infrared Spectroscopy Analysis of (2S,3S)-2-Amino-3-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the precise characterization of chiral molecules is not merely a regulatory hurdle but a cornerstone of safety and efficacy. The stereospecificity of active pharmaceutical ingredients (APIs) can profoundly influence their pharmacological activity, with different stereoisomers potentially exhibiting varied therapeutic effects or even toxicity. Among the arsenal of analytical techniques employed for this purpose, Infrared (IR) spectroscopy offers a rapid, non-destructive, and insightful method for probing the three-dimensional structure of molecules. This guide provides an in-depth analysis of the application of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of (2S,3S)-2-Amino-3-hydroxypentanoic acid, a chiral amino acid of interest in drug development. By comparing its expected spectral features with those of its diastereomers and related structures, we will elucidate the subtle yet significant fingerprints that molecular asymmetry imparts on the vibrational spectrum.

The Significance of Stereoisomerism and the Power of IR Spectroscopy

(2S,3S)-2-Amino-3-hydroxypentanoic acid, also known as (2S,3S)-β-hydroxynorvaline, possesses two chiral centers, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The specific spatial arrangement of the amino and hydroxyl groups dictates the molecule's interaction with chiral biological targets such as enzymes and receptors. Consequently, the ability to distinguish between these stereoisomers is paramount.

Infrared spectroscopy probes the vibrational modes of a molecule. While stereoisomers share the same chemical formula and connectivity, their different spatial arrangements lead to distinct intermolecular and intramolecular interactions, particularly in the solid state. These differences in hydrogen bonding networks and crystal lattice structures result in unique IR spectral signatures, especially in the "fingerprint region" (below 1500 cm⁻¹), allowing for their differentiation.[1][2]

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that is ideal for analyzing solid powder samples with minimal preparation.

Methodology:

  • Sample Preparation: A small amount of the solid (2S,3S)-2-Amino-3-hydroxypentanoic acid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Pressure Application: A consistent and firm pressure is applied to ensure intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.

  • Data Acquisition: The FTIR spectrum is recorded, typically in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is collected prior to sample analysis and automatically subtracted from the sample spectrum.

  • Spectral Resolution and Scans: A spectral resolution of 4 cm⁻¹ and an accumulation of 32 to 64 scans are generally sufficient to achieve a good signal-to-noise ratio.

Interpreting the Infrared Spectrum of (2S,3S)-2-Amino-3-hydroxypentanoic Acid: A Functional Group Analysis

The infrared spectrum of an amino acid is characterized by the vibrational modes of its constituent functional groups: the amino group (-NH₂), the carboxyl group (-COOH), the hydroxyl group (-OH), and the alkyl backbone. In the solid state, amino acids typically exist as zwitterions (-NH₃⁺ and -COO⁻), which significantly influences their IR spectra.

Expected Vibrational Modes for (2S,3S)-2-Amino-3-hydroxypentanoic Acid:

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Appearance
3400 - 3200O-H stretching (hydroxyl group)Broad band due to hydrogen bonding.
3200 - 2800N-H stretching (amino group as -NH₃⁺)Broad and strong absorption, often overlapping with C-H and O-H stretching.
~3000 - 2850C-H stretching (alkyl chain)Sharp to medium intensity peaks.
~1660 - 1610N-H bending (asymmetric) of -NH₃⁺Strong absorption.
~1600 - 1550C=O stretching (asymmetric) of -COO⁻Very strong and characteristic absorption.
~1550 - 1485N-H bending (symmetric) of -NH₃⁺Medium to strong absorption.
~1420 - 1380C=O stretching (symmetric) of -COO⁻Medium to strong absorption.
~1350 - 1250C-N stretchingMedium intensity.
~1150 - 1000C-O stretching (hydroxyl and carboxyl groups)Strong absorptions.
Below 1000"Fingerprint Region"Complex pattern of bands corresponding to various bending and skeletal vibrations.

Comparative Analysis: Distinguishing (2S,3S)-2-Amino-3-hydroxypentanoic Acid from its Diastereomers

While the overall spectral features will be similar across all four stereoisomers due to the presence of the same functional groups, subtle but measurable differences will arise from their distinct three-dimensional structures. These differences are most pronounced in the solid state where crystal packing and hydrogen bonding patterns are stereospecific.

A direct comparison of the experimental spectra is the most definitive approach. However, in the absence of readily available spectra for all diastereomers of 2-Amino-3-hydroxypentanoic acid, we can draw parallels from well-studied amino acids with two chiral centers, such as threonine and isoleucine.

For instance, studies on L-threonine and its diastereomer L-allothreonine have shown discernible differences in their infrared spectra, particularly in the regions of N-H and O-H stretching and in the fingerprint region. These variations are attributed to the different intramolecular and intermolecular hydrogen bonding possibilities arising from the syn and anti relative configurations of the amino and hydroxyl groups.

Hypothetical Spectral Differences:

  • (2S,3S) vs. (2S,3R) and (2R,3S): The (2S,3S) and its enantiomer (2R,3R) are the erythro forms, while the (2S,3R) and (2R,3S) are the threo forms. We would anticipate that the IR spectra of the erythro pair would be identical (unless a chiral spectroscopic technique like Vibrational Circular Dichroism is used), but would differ from the identical spectra of the threo pair. These differences would likely manifest as shifts in the positions and changes in the relative intensities of the bands associated with the -OH, -NH₃⁺, and -COO⁻ groups, reflecting the different hydrogen bonding environments.

  • Fingerprint Region: The most significant and reliable differences for distinguishing diastereomers are expected in the complex fingerprint region (below 1500 cm⁻¹). The skeletal vibrations in this region are highly sensitive to the overall molecular geometry and crystal packing.

To illustrate, let's consider the molecular structures:

G cluster_2S3S (2S,3S)-2-Amino-3-hydroxypentanoic acid cluster_2S3R (2S,3R)-2-Amino-3-hydroxypentanoic acid cluster_2R3S (2R,3S)-2-Amino-3-hydroxypentanoic acid cluster_2R3R (2R,3R)-2-Amino-3-hydroxypentanoic acid node_2S3S C5H11NO3 node_2S3R C5H11NO3 node_2R3S C5H11NO3 node_2R3R C5H11NO3

Caption: The four stereoisomers of 2-Amino-3-hydroxypentanoic acid.

Workflow for Stereoisomer Differentiation

The following diagram outlines a logical workflow for the comparative analysis of these stereoisomers using FTIR spectroscopy.

G start Obtain pure samples of each stereoisomer protocol Acquire ATR-FTIR spectra under identical conditions start->protocol process Process spectra (baseline correction, normalization) protocol->process compare Overlay and compare spectra process->compare analyze Identify key differentiating peaks (fingerprint region) compare->analyze quantify Develop a quantitative method (if necessary) analyze->quantify end Confirm stereochemical identity quantify->end

Caption: Workflow for comparative FTIR analysis of stereoisomers.

Conclusion and Future Outlook

Infrared spectroscopy, particularly with the ATR sampling technique, stands as a powerful and accessible tool for the structural characterization of chiral molecules like (2S,3S)-2-Amino-3-hydroxypentanoic acid. While the acquisition of a standard IR spectrum is straightforward, the true analytical power lies in the comparative analysis against its stereoisomers. The subtle shifts in vibrational frequencies, especially within the fingerprint region, provide a unique spectral signature for each diastereomer, rooted in their distinct solid-state structures and hydrogen bonding networks.

For drug development professionals, establishing a library of reference spectra for all stereoisomers of a target molecule is a critical step in ensuring the quality, consistency, and safety of the final product. While experimental data for all stereoisomers of 2-Amino-3-hydroxypentanoic acid is not widely available in public domains, the principles outlined in this guide provide a robust framework for its analysis. Future work should focus on obtaining and publishing high-quality experimental spectra of all four stereoisomers to create a definitive reference for the scientific community.

References

  • ResearchGate. (2022, April 21). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Retrieved from [Link][2]

  • PubChem. (n.d.). (2S,3S)-2-Amino-3-hydroxypentanoic acid. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). L-Isoleucine. Retrieved from [Link]

  • de Oliveira Neto, J. G., et al. (2021). Investigation of the structural, thermal, and spectroscopic properties of L-threonine crystal containing Eu3+ ions for use in visible light-emitting devices. Journal of Materials Science: Materials in Electronics, 32(13), 17695–17707. [Link][3]

  • Wiley Science Solutions. (n.d.). IR - Sadtler Amino Acids & Peptides. Retrieved from [Link][1]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Sources

comparative study of beta-hydroxynorvaline and homoserine analogs

Comparative Analysis of -Hydroxynorvaline and Homoserine Analogs: Mechanisms, Assays, and Drug Development Applications

Executive Summary

In the landscape of non-proteinogenic amino acids and synthetic analogs,


-hydroxynorvaline (HNV)homoserine analogs

This guide provides an objective, data-driven comparison of these two classes of molecules, detailing their mechanistic divergence, quantitative performance metrics, and self-validating experimental protocols to guide your assay design.

Mechanistic Divergence: Translation Fidelity vs. Quorum Sensing

Understanding the causality behind the biological effects of these compounds is critical for assay design.

-Hydroxynorvaline (HNV): Hijacking Translation and Glycosylation

HNV differs from threonine only by the substitution of a methyl group with an ethyl group[1]. This subtle structural shift allows HNV to act as an efficient substrate for threonyl-tRNA synthetase (ThrRS). Because ThrRS exhibits nearly identical catalytic specificities for both threonine and HNV, HNV escapes the editing mechanism (fidelity escape), leading to its misincorporation into nascent polypeptides[1]. At high concentrations (e.g., 5 mM), this misaminoacylation causes severe translational toxicity, reducing bacterial growth rates by over 90%[1]. Additionally, HNV acts as a potent inhibitor of asparagine-linked (N-linked) glycosylation, retarding the secretion of glycoproteins by trapping them in partially glycosylated states[2].

Homoserine Analogs (AHLs): Modulating Bacterial Communication

Homoserine analogs, particularly N-acylhomoserine lactones with bulky N-substituents (e.g., N-sulfonyl derivatives), function as competitive antagonists to native autoinducers in Gram-negative bacteria[3]. Instead of killing the bacteria—which accelerates antimicrobial resistance (AMR)—these analogs bind to quorum-sensing receptor proteins (such as TraR in Agrobacterium tumefaciens or LuxR homologs)[4]. By occupying the receptor without inducing the necessary conformational change for DNA binding, they prevent the transcription of virulence genes, effectively "quenching" the quorum[3][4].

Caption: Mechanistic divergence: HNV disrupts translation fidelity, whereas AHLs modulate quorum sensing.

Quantitative Data and Performance Comparison

To objectively compare these compounds, we must look at their binding affinities, inhibitory concentrations, and primary readouts. The table below synthesizes experimental data from recent literature.

Property / Metric

-Hydroxynorvaline (HNV)
Homoserine Analogs (AHL Quorum Quenchers)
Primary Target Threonyl-tRNA synthetase (ThrRS); GlycosyltransferasesQuorum-sensing receptors (e.g., TraR, LasR, CviR)
Mechanism of Action Substrate competition; Fidelity escape[1]Competitive antagonism of autoinducers[4]
Biological Effect Inhibits cell growth; Blocks N-linked glycosylation[2]Inhibits virulence factor production (e.g., violacein, biofilms)[3]
Key Efficacy Metric >90% reduction in E. coli growth at 5 mM[1]High inhibition of violacein in C. violaceum at 10-50 µM[3]
Toxicity Profile High cellular toxicity (embryotoxic, teratogenic)Low microbicide action; pure quorum quenching activity[3]
Primary Application Probing tRNA editing; Antiviral researchNext-generation antimicrobials (combating AMR)

Experimental Protocols: Self-Validating Systems

As an application scientist, I emphasize that protocols must be self-validating. The inclusion of specific controls ensures that the observed causality—whether it is translational inhibition or quorum quenching—is a direct result of the compound's mechanism, not an artifact.

Protocol 1: In Vitro Aminoacylation Assay for HNV Fidelity Escape

This assay determines the extent to which HNV competes with threonine for activation by ThrRS[1].

Rationale & Causality: By tracking the formation of [14C]Thr-tRNAThr in the presence of increasing HNV concentrations, we can isolate the competitive inhibition at the ThrRS active site. A decrease in radiolabeled product directly correlates with HNV misactivation[1].

Step-by-Step Methodology:

  • Reaction Mix Preparation: Prepare a buffer containing 50 mM HEPES (pH 8.0), 20 mM KCl, 10 mM MgCl2, 2 mM ATP, and 4 µM E. coli tRNAThr. Causality: Mg2+ and ATP are essential cofactors for the adenylation step of aminoacylation.

  • Substrate Addition: Add 100 µM[14C]-Threonine to the mix. Aliquot into separate tubes containing varying concentrations of HNV (0 mM, 0.2 mM, 2 mM, 10 mM).

  • Enzyme Initiation: Initiate the reaction by adding 50 nM purified wild-type E. coli ThrRS at 37°C.

  • Quenching & Precipitation: At specific time intervals (e.g., 1, 3, 5, 10 minutes), spot 15 µL of the reaction onto Whatman 3MM filter pads pre-soaked in 5% trichloroacetic acid (TCA). Causality: TCA precipitates the macromolecular tRNA, while free [14C]-Threonine is washed away, ensuring only covalently bound amino acids are measured.

  • Washing and Quantification: Wash the pads three times in 5% TCA, once in ethanol, dry, and quantify using a liquid scintillation counter.

  • Validation: A control lacking ThrRS must yield background counts. At 10 mM HNV, [14C]Thr-tRNAThr formation should be virtually abolished, validating competitive active-site binding[1].

Protocol 2: Quorum Quenching Assay for Homoserine Analogs

This protocol evaluates the ability of synthetic N-acylhomoserine lactone analogs to inhibit violacein production in Chromobacterium violaceum[3].

Rationale & Causality: C. violaceum naturally produces a purple pigment (violacein) in response to its native autoinducer. If a homoserine analog successfully binds the CviR receptor without activating it, violacein production will drop[3]. Measuring bacterial OD600 simultaneously ensures the compound is a true quorum quencher and not merely a bactericide.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture C. violaceum (e.g., CECT 494 strain) overnight in LB broth. Dilute the culture to an OD600 of 0.1.

  • Compound Administration: Dispense the diluted culture into a 96-well plate. Add the synthesized homoserine analogs (e.g., N-sulfonyl derivatives) at a final concentration of 10 µM. Include a solvent control (DMSO) and a positive control (known quorum quencher).

  • Incubation: Incubate the plates at 30°C for 24 hours under continuous shaking. Causality: Shaking ensures adequate aeration for both bacterial growth and the oxidative steps of violacein biosynthesis.

  • Growth Validation (Self-Validation Step): Read the OD600 of the plate. Crucial Check: If the OD600 of the treated wells is significantly lower than the control, the compound is bactericidal, not a pure quorum quencher[3].

  • Violacein Extraction: Centrifuge the plate to pellet the cells. Discard the supernatant. Resuspend the pellet in 96% ethanol to solubilize the water-insoluble violacein pigment.

  • Quantification: Centrifuge again to remove cell debris. Transfer the ethanol supernatant to a new plate and measure absorbance at 585 nm. Calculate the percentage of inhibition relative to the DMSO control.

Caption: Step-by-step workflow for quantifying quorum quenching activity via violacein inhibition.

Conclusion and Future Perspectives

While both

Conversely, homoserine analogs represent a highly promising therapeutic frontier. By targeting the communication networks of Gram-negative pathogens rather than their viability, these quorum quenchers exert minimal selective pressure, offering a sustainable strategy to mitigate the global crisis of antimicrobial resistance.

References

  • Fidelity escape by the unnatural amino acid β-hydroxynorvaline: an efficient substrate for Escherichia coli threonyl-tRNA synthetase with toxic effects on growth Source: PMC (NIH) URL:[Link]

  • Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens Source: MDPI URL:[Link]

  • Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens Source: PubMed (NIH) URL:[Link]

  • Effect of the threonine analog beta-hydroxynorvaline on the glycosylation and secretion of alpha 1-acid glycoprotein by rat hepatocytes Source: PubMed (NIH) URL:[Link]

A Comparative Guide to the Optical Rotation of (2S,3S)-2-Amino-3-hydroxypentanoic Acid: An Experimentally-Driven Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the stereochemistry of a molecule is a critical determinant of its pharmacological activity. For chiral molecules such as (2S,3S)-2-Amino-3-hydroxypentanoic acid, a non-proteinogenic amino acid, understanding its three-dimensional structure is paramount. One of the fundamental properties that provides insight into this stereochemistry is its optical rotation. This guide provides a comprehensive overview of the importance of optical rotation, a detailed protocol for its measurement, and a comparative analysis with structurally related amino acids, thereby offering a framework for the characterization of this and other chiral compounds.

The Significance of Stereoisomerism and Optical Activity

(2S,3S)-2-Amino-3-hydroxypentanoic acid possesses two chiral centers, at the C2 and C3 positions, giving rise to four possible stereoisomers. The specific (2S,3S) configuration dictates the spatial arrangement of the amino and hydroxyl groups, which in turn governs its interaction with chiral biological targets such as enzymes and receptors. Enantiomers, which are non-superimposable mirror images, can have drastically different physiological effects. Therefore, the determination of the optical purity of a synthesized or isolated sample is a crucial step in its characterization.

Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light.[1] The direction and magnitude of this rotation are unique to a specific enantiomer under defined experimental conditions. A positive (+) or dextrorotatory rotation indicates a clockwise turn of the polarized light, while a negative (-) or levorotatory rotation is counter-clockwise.

Comparative Analysis with Structurally Similar Amino Acids

To provide context for the expected optical rotation of (2S,3S)-2-Amino-3-hydroxypentanoic acid, it is useful to compare it with structurally related amino acids for which data is available.

CompoundStructureStereochemistrySpecific Rotation [α]Conditions
(2S,3S)-2-Amino-3-hydroxypentanoic acid (2S,3S)Not publicly availableTo be determined
L-Isoleucine (2S,3S)+40.6°c = 4.6 in 6.1N HCl at 20°C
(S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid (S)+11° to +14°c = 2 in 6N HCl at 20°C[2]
L-Valine (S)+28.8°c = 3.4 in 6N HCl at 20°C
L-Threonine (2S,3R)-28.3°in water at 25°C

Note: The optical rotation of amino acids is highly dependent on the pH of the solution due to the ionization state of the amino and carboxyl groups. Measurements are often performed in acidic solutions (e.g., 6N HCl) to ensure the compound is in a fully protonated form.

The comparison with L-isoleucine, which shares the same (2S,3S) configuration at its two chiral centers, suggests that (2S,3S)-2-Amino-3-hydroxypentanoic acid is likely to be dextrorotatory. However, the exact value is influenced by the different side chains (a hydroxyl group in the target compound versus a methyl group in isoleucine).

Experimental Determination of Specific Rotation

The specific rotation ([α]) is a standardized measure of a compound's optical activity and is calculated from the observed rotation (α) using the following formula:

[α]Tλ = α / (l * c)

Where:

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

Experimental Workflow

The following diagram illustrates the key steps in determining the specific rotation of (2S,3S)-2-Amino-3-hydroxypentanoic acid.

G cluster_prep Sample Preparation cluster_measurement Polarimeter Measurement cluster_calculation Calculation and Reporting prep1 Accurately weigh the pure (2S,3S)-2-Amino-3-hydroxypentanoic acid sample. prep2 Dissolve the sample in a suitable solvent (e.g., 6N HCl) to a known volume. prep1->prep2 prep3 Calculate the concentration (c) in g/mL. prep2->prep3 meas2 Fill the polarimeter cell with the sample solution, ensuring no air bubbles. prep3->meas2 meas1 Calibrate the polarimeter with a blank solvent. meas1->meas2 meas3 Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ). meas2->meas3 calc2 Calculate the specific rotation [α] using the formula. meas3->calc2 calc1 Measure the path length (l) of the polarimeter cell. calc1->calc2 calc3 Report the value with all experimental conditions (c, solvent, T, λ). calc2->calc3

Caption: Workflow for Determining Specific Rotation.

Detailed Protocol

1. Materials and Equipment:

  • Pure (2S,3S)-2-Amino-3-hydroxypentanoic acid

  • Volumetric flask

  • Analytical balance

  • Solvent (e.g., 6N Hydrochloric Acid)

  • Polarimeter

  • Polarimeter cell (e.g., 1 dm)

  • Constant temperature water bath

2. Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the amino acid (e.g., 100 mg) using an analytical balance.

    • Quantitatively transfer the solid to a volumetric flask (e.g., 10 mL).

    • Dissolve the amino acid in the chosen solvent (e.g., 6N HCl) and fill the flask to the mark. Ensure complete dissolution.

    • Calculate the concentration (c) in g/mL.

  • Polarimeter Setup and Blank Measurement:

    • Turn on the polarimeter and the light source (e.g., sodium lamp) and allow them to stabilize.

    • Set the desired temperature using the constant temperature water bath connected to the polarimeter's sample chamber.

    • Fill the polarimeter cell with the pure solvent (blank) and place it in the sample chamber.

    • Take a blank reading and zero the instrument.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution.

    • Carefully fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

    • Place the filled cell in the sample chamber and allow the temperature to equilibrate.

    • Record the observed rotation (α). Repeat the measurement several times to ensure reproducibility.

3. Calculation of Specific Rotation:

  • Use the recorded average observed rotation (α), the known concentration (c), and the path length of the cell (l) to calculate the specific rotation [α] using the formula.

  • Report the final value along with the temperature, wavelength, concentration, and solvent used, for example: [α]20D = +X.X° (c 0.01, 6N HCl).

Causality Behind Experimental Choices
  • Choice of Solvent: The use of 6N HCl is common for amino acids to ensure they are in a single, fully protonated state, which provides a consistent and reproducible optical rotation value. In a neutral aqueous solution, the zwitterionic form exists in equilibrium with cationic and anionic forms, leading to pH-dependent rotation.

  • Temperature Control: Optical rotation can be temperature-dependent. Maintaining a constant temperature is crucial for accurate and comparable results.

  • Wavelength of Light: The sodium D-line (589 nm) is a standard wavelength for reporting specific rotation, allowing for comparison across different studies.

Conclusion

While a definitive literature value for the optical rotation of pure (2S,3S)-2-Amino-3-hydroxypentanoic acid remains elusive in publicly accessible domains, this guide provides the necessary framework for its experimental determination. By following the detailed protocol and understanding the underlying principles, researchers can confidently characterize this and other chiral molecules. The comparison with structurally similar amino acids provides a valuable benchmark for the expected results. The rigorous determination of optical rotation is an indispensable step in ensuring the stereochemical purity and, ultimately, the therapeutic potential of novel drug candidates.

References

  • YouTube. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for (2S,3S)-2-Amino-3-hydroxypentanoic acid

[1][2][3][4]

Executive Summary & Immediate Action

Do not dispose of (2S,3S)-2-Amino-3-hydroxypentanoic acid (L-threo-Hydroxynorvaline) down the drain.

While this compound is an amino acid analog and generally exhibits low acute toxicity, modern Best Management Practices (BMP) and EPA guidelines prohibit the sewering of research chemicals to prevent Biological Oxygen Demand (BOD) loading and unforeseen ecological accumulation.

Primary Disposal Path: High-Temperature Incineration via a licensed chemical waste contractor. Waste Category: Non-regulated Organic Solid (unless mixed with hazardous solvents).

Chemical Profile & Hazard Identification

To ensure proper segregation, you must understand the chemical nature of the waste. This compound is amphoteric (zwitterionic) and stable under standard conditions.

PropertyDataRelevance to Disposal
Chemical Name (2S,3S)-2-Amino-3-hydroxypentanoic acidCorrect labeling requirement.
CAS Number 21704-96-1 (Generic/Isomer specific)Required for waste manifesting.
Molecular Formula C₅H₁₁NO₃Determines combustion byproducts (NOx).
Physical State Solid (Powder/Crystal)Low risk of leak; inhalation hazard if dust forms.
pKa Values ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-COOH: ~2.2,

-NH₃⁺: ~9.6
Buffering capacity in aqueous waste streams.
GHS Classification Warning (H315, H319, H335)Treat as an Irritant. Avoid skin/eye contact.[1][2][3][4][5][6][7][8]

Disposal Decision Matrix

The following logic flow ensures you select the compliant disposal pathway based on the physical state of your waste.

Disposal_WorkflowStartWaste Generation:(2S,3S)-2-Amino-3-hydroxypentanoic acidState_CheckPhysical State?Start->State_CheckSolid_PathSolid / Pure SubstanceState_Check->Solid_PathDry PowderLiquid_PathLiquid / SolutionState_Check->Liquid_PathDissolvedSolid_BinSolid Chemical Waste Bin(Label: Non-Regulated Organic)Solid_Path->Solid_BinSolvent_CheckSolvent Type?Liquid_Path->Solvent_CheckOrganic_WasteOrganic Solvent Waste(e.g., Methanol/Acetonitrile)Solvent_Check->Organic_Waste>10% OrganicAqueous_WasteAqueous Solution(Water/Buffer)Solvent_Check->Aqueous_Waste<10% OrganicHalogen_CheckHalogenated?Organic_Waste->Halogen_CheckIncinerationFINAL DISPOSAL:High-Temp IncinerationAqueous_Waste->IncinerationPreferredSolid_Bin->IncinerationHalo_BinHalogenated Waste StreamHalogen_Check->Halo_BinYes (e.g., DCM)NonHalo_BinNon-Halogenated Waste StreamHalogen_Check->NonHalo_BinNo (e.g., MeOH)Halo_Bin->IncinerationNonHalo_Bin->Incineration

Figure 1: Decision tree for segregating amino acid waste streams based on solvent composition.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Primary Method)

Context: Disposal of expired stock, contaminated powder, or weighing residues.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or reactive metals.

  • Packaging:

    • Transfer material into a clear, sealable polyethylene bag (minimum 2 mil thickness).

    • Place the sealed bag into a secondary wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling (Self-Validating Step):

    • Label must read: "Non-Regulated Chemical Waste - Solid."

    • List constituents: "(2S,3S)-2-Amino-3-hydroxypentanoic acid 100%".

    • Check the "Irritant" hazard box on your institution's waste tag.

  • Verification: Ensure the lid is screwed on tightly. Invert the container once to verify no powder leaks before placing it in the satellite accumulation area.

Protocol B: Aqueous Waste (HPLC Effluent/Buffers)

Context: Disposal of experimental solutions dissolved in water or buffers.

  • Characterization: If the solution contains >24% alcohol (ethanol/methanol), it is Ignitable Hazardous Waste (D001) . If it is purely aqueous (<10% organics), it is Non-Regulated Aqueous Waste.

  • Collection: Collect in a carboy compatible with the solvent (HDPE or Glass).

  • pH Check (Self-Validating Step):

    • Use a universal pH strip to test the waste stream.

    • Requirement: pH must be between 5 and 9 for standard storage.

    • Action: If pH < 5, neutralize slowly with Sodium Bicarbonate. If pH > 9, neutralize with dilute Acetic Acid. Why? Extreme pH can degrade waste containers and increase risks for waste handlers.

  • Labeling: List all solvents (e.g., "Water 90%, Acetonitrile 10%, Trace Amino Acid").

Emergency Spill Procedures

This protocol relies on the "isolate-neutralize-clean" logic.

PPE Required: Nitrile gloves (0.11mm), Safety Goggles, Lab Coat.

Scenario: Dry Powder Spill[3]
  • Isolate: Mark the area. Turn off fans if the powder is fine/dusty to prevent aerosolization.

  • Collect:

    • Do not dry sweep (creates dust).[2]

    • Cover the spill with wet paper towels (dampened with water) to weigh down the powder.

    • Scoop the wet mass into a waste bag.[2]

  • Decontaminate: Wipe the surface with 70% Ethanol or soap and water.

  • Validation: Visually inspect for white residue. Run a gloved finger over the surface; if chalky, repeat cleaning.

Scenario: Liquid Spill
  • Absorb: Use universal absorbent pads or vermiculite.

  • Contain: Place sodden pads into a heavy-duty plastic bag.

  • Label: Label as "Debris from Chemical Spill: (2S,3S)-2-Amino-3-hydroxypentanoic acid."

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR) Parts 260-273.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

  • PubChem Database. Compound Summary: Hydroxynorvaline. National Center for Biotechnology Information.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.

Comprehensive Guide to Personal Protective Equipment for Handling (2S,3S)-2-Amino-3-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling (2S,3S)-2-Amino-3-hydroxypentanoic acid. The focus is on the correct selection, use, and disposal of Personal Protective Equipment (PPE) to ensure a safe laboratory environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind each recommendation, fostering a culture of safety and deep trust in our commitment to your well-being beyond the product itself.

Hazard Assessment and the Imperative for PPE

(2S,3S)-2-Amino-3-hydroxypentanoic acid is a solid, likely a crystalline powder, at room temperature. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[7][8][9] Ingestion is also a potential route of exposure, though less likely in a controlled laboratory setting. The health effects of acute or chronic exposure are not well-documented; therefore, it is prudent to treat this compound with a high degree of caution and assume it may be an irritant to the skin, eyes, and respiratory tract.[2][3]

Personal Protective Equipment serves as the last line of defense against chemical exposure, supplementing engineering controls like fume hoods and administrative controls such as standard operating procedures.[6][10]

Recommended Personal Protective Equipment

A comprehensive PPE ensemble is mandatory when handling (2S,3S)-2-Amino-3-hydroxypentanoic acid. The following table outlines the minimum required PPE and specific recommendations.

PPE Category Item Specifications & Rationale
Eye and Face Protection Chemical Splash GogglesMust be ANSI Z87.1-compliant.[11] Goggles provide a seal around the eyes, offering superior protection from airborne powder and accidental splashes compared to safety glasses.[11][12]
Face ShieldTo be worn in addition to goggles when there is a significant risk of splashing, such as when handling bulk quantities or preparing solutions.[11][12]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable initial choice for handling solid amino acids.[13] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.[1][14]
Body Protection Laboratory CoatA long-sleeved, knee-length lab coat made of a flame-resistant material should be worn and kept fully buttoned.[11][13] This protects the skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or HigherRecommended when handling the powder outside of a certified chemical fume hood, or when there is a potential for aerosolization.[5] All use of respirators must be in accordance with a comprehensive respiratory protection program, including fit-testing and training.

Procedural, Step-by-Step Guidance

Donning PPE
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on chemical splash goggles. If a face shield is required, it should be donned after the goggles.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing PPE
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Face Shield and Goggles: Remove from the back of the head.

  • Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.

  • Respirator (if used): Remove from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Handling Operations
  • Weighing: Whenever possible, weigh (2S,3S)-2-Amino-3-hydroxypentanoic acid within a chemical fume hood or a balance enclosure to minimize the risk of inhalation.[7]

  • Solution Preparation: Prepare solutions within a chemical fume hood.[13] Add the solid to the solvent slowly to avoid splashing.

  • General Handling: Always handle the compound in a well-ventilated area.[9][15] Avoid creating dust.[1][7]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][9] Seek medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][9] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[1][9] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.

Disposal of Contaminated PPE
  • Gloves, Respirators, and other disposable items: Dispose of in a designated hazardous waste container immediately after use.[13][15]

  • Lab Coats: If grossly contaminated, the lab coat should be disposed of as hazardous waste. For minor contamination, it should be laundered by a professional service that is equipped to handle contaminated laboratory clothing. Do not take contaminated lab coats home.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling procedure for (2S,3S)-2-Amino-3-hydroxypentanoic acid.

PPE_Selection_Workflow start Start: Handling (2S,3S)-2-Amino-3- hydroxypentanoic acid weighing Weighing the solid compound? start->weighing in_fume_hood Is the balance inside a certified chemical fume hood? weighing->in_fume_hood Yes ppe_level_2 Enhanced PPE: - Minimum PPE + - N95 Respirator weighing->ppe_level_2 No solution_prep Preparing a solution? in_fume_hood->solution_prep bulk_handling Handling bulk quantities (>10g) or potential for significant splashing? solution_prep->bulk_handling Yes ppe_level_1 Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat solution_prep->ppe_level_1 No bulk_handling->ppe_level_1 No ppe_level_3 Maximum PPE: - Enhanced PPE + - Face Shield bulk_handling->ppe_level_3 Yes end Proceed with caution ppe_level_1->end ppe_level_2->end ppe_level_3->end

Caption: PPE selection workflow for handling (2S,3S)-2-Amino-3-hydroxypentanoic acid.

References

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • LabRepCo. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]

  • Environmental Health and Safety, University of Nevada, Reno. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

  • Duke University, Safety. WORKING SAFELY WITH TOXIC POWDERS. Retrieved from [Link]

  • Environmental Health and Safety, Dartmouth College. Personal Protective Equipment for Laboratories. Retrieved from [Link]

  • Environment, Health & Safety, University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Agilent. (2020, November). SAFETY DATA SHEET 20 Amino Acid Kit. Retrieved from [Link]

  • Thermo Fisher Scientific. (2007, April 16). SAFETY DATA SHEET. Retrieved from [Link]

  • SDS Manager. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Agilent. (2015, January 7). Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET. Retrieved from [Link]

  • UC San Diego Blink. (2023, November 14). General Chemical Safety Guidelines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-2-Amino-3-hydroxypentanoic acid
Reactant of Route 2
Reactant of Route 2
(2S,3S)-2-Amino-3-hydroxypentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.